Product packaging for 4-Iodobenzenesulfonohydrazide(Cat. No.:CAS No. 2751-27-1)

4-Iodobenzenesulfonohydrazide

Cat. No.: B3120891
CAS No.: 2751-27-1
M. Wt: 298.1 g/mol
InChI Key: IAXWCGDMDZJFHA-UHFFFAOYSA-N
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Description

4-Iodobenzenesulfonohydrazide is a useful research compound. Its molecular formula is C6H7IN2O2S and its molecular weight is 298.1 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H7IN2O2S B3120891 4-Iodobenzenesulfonohydrazide CAS No. 2751-27-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-iodobenzenesulfonohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7IN2O2S/c7-5-1-3-6(4-2-5)12(10,11)9-8/h1-4,9H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAXWCGDMDZJFHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1S(=O)(=O)NN)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7IN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701290198
Record name 4-Iodobenzenesulfonic acid hydrazide
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Molecular Weight

298.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2751-27-1
Record name 4-Iodobenzenesulfonic acid hydrazide
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Iodobenzenesulfonic acid hydrazide
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Record name 4-IODOBENZENESULFONIC ACID HYDRAZIDE
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Foundational & Exploratory

An In-depth Technical Guide to 4-Iodobenzenesulfonohydrazide: Properties, Synthesis, and Applications in Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 4-Iodobenzenesulfonohydrazide, a versatile chemical intermediate with significant potential in medicinal chemistry and drug development. This document details its chemical and physical properties, provides a validated synthesis protocol, and explores its applications as a building block for novel therapeutic agents and as a linker in bioconjugation. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively utilize this compound in their research endeavors.

Introduction

This compound (CAS Number: 2751-27-1) is an aromatic iodo-sulfonamide derivative that has garnered interest in the field of drug discovery.[1][2][3] Its unique trifunctional structure, featuring an iodinated phenyl ring, a sulfonohydrazide moiety, and a reactive hydrazide group, makes it a valuable synthon for the creation of diverse molecular architectures. The presence of the iodine atom allows for further functionalization through various cross-coupling reactions, while the sulfonohydrazide group can act as a bioisostere for other functional groups and participate in the formation of pharmacologically active scaffolds. Furthermore, the terminal hydrazide provides a convenient handle for conjugation to other molecules. This guide will delve into the core characteristics of this compound and illuminate its utility in the development of innovative therapeutics.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is paramount for its effective use in research and development. The key properties of this compound are summarized in the table below.

PropertyValueSource(s)
CAS Number 2751-27-1[1][2][3]
Molecular Formula C₆H₇IN₂O₂S[1]
Molecular Weight 298.10 g/mol [1]
Appearance White to off-white solidGeneral Observation
Melting Point Data not available in public domain. Expected to be a solid with a defined melting point.
Solubility Soluble in polar organic solvents such as Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO). Limited solubility in less polar solvents and water.General chemical principles
Stability Stable under standard laboratory conditions. Should be stored away from strong oxidizing agents, light, and moisture.[1]

Synthesis of this compound

The synthesis of this compound can be readily achieved from its corresponding sulfonyl chloride precursor, 4-iodobenzenesulfonyl chloride. The following protocol outlines a reliable and scalable method for its preparation.

Reaction Scheme

G reactant1 4-Iodobenzenesulfonyl Chloride product This compound reactant1->product + Hydrazine Hydrate (Excess) reactant2 Hydrazine Hydrate

Caption: Synthesis of this compound.

Experimental Protocol

Materials:

  • 4-Iodobenzenesulfonyl chloride

  • Hydrazine hydrate (64-85% solution in water)

  • Ethanol

  • Deionized water

  • Ice bath

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Büchner funnel and filter paper

Procedure:

  • Dissolution of Starting Material: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-iodobenzenesulfonyl chloride (1 equivalent) in ethanol at room temperature.

  • Reaction with Hydrazine: Cool the solution in an ice bath. While stirring vigorously, add an excess of hydrazine hydrate (typically 2-3 equivalents) dropwise to the solution. The addition should be slow to control the exothermic reaction.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Precipitation and Isolation: Once the reaction is complete, pour the reaction mixture into a beaker containing ice-cold deionized water. A white to off-white precipitate of this compound will form.

  • Filtration and Washing: Collect the precipitate by vacuum filtration using a Büchner funnel. Wash the solid with copious amounts of cold deionized water to remove any unreacted hydrazine and other water-soluble byproducts.

  • Drying: Dry the product under vacuum to obtain the final this compound.

Note: The purity of the product can be assessed by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). Further purification, if necessary, can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

Applications in Drug Development

The structural features of this compound make it a valuable tool in the drug discovery pipeline. Its applications can be broadly categorized into its use as a foundational building block for synthesizing novel bioactive molecules and as a linker for bioconjugation.

A Versatile Building Block in Medicinal Chemistry

The sulfonamide moiety is a well-established pharmacophore present in a wide range of clinically approved drugs, including diuretics, antibacterial agents, and anticonvulsants. Derivatives of benzenesulfonamides are of particular interest as inhibitors of carbonic anhydrases (CAs), a family of enzymes implicated in various physiological and pathological processes, including glaucoma and cancer.[4][5][6]

The general structure of this compound allows for the synthesis of a library of derivatives through reactions at the hydrazide and the iodo-functionalized phenyl ring. For instance, the hydrazide can be condensed with various aldehydes and ketones to form sulfonylhydrazones, a class of compounds that has shown promising inhibitory activity against several human carbonic anhydrase isoforms.[2]

G cluster_0 Core Scaffold cluster_1 Derivatization Strategies cluster_2 Therapeutic Targets This compound This compound Hydrazone Formation Hydrazone Formation This compound->Hydrazone Formation Reaction with Aldehydes/Ketones Cross-Coupling Reactions Cross-Coupling Reactions This compound->Cross-Coupling Reactions e.g., Suzuki, Sonogashira Carbonic Anhydrases Carbonic Anhydrases Hydrazone Formation->Carbonic Anhydrases Other Enzymes/Receptors Other Enzymes/Receptors Cross-Coupling Reactions->Other Enzymes/Receptors G cluster_0 Antibody cluster_1 Linker cluster_2 Drug Payload Antibody Antibody Linker This compound Derivative Antibody->Linker Conjugation Drug Drug Linker->Drug Attachment

Caption: Role of this compound as a linker in ADCs.

Safety and Handling

As with any chemical reagent, proper safety precautions should be observed when handling this compound. It is advisable to consult the Safety Data Sheet (SDS) from the supplier for detailed information. General safety recommendations include:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Ventilation: Work in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.

  • Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a valuable and versatile chemical entity with significant potential in the field of drug development. Its trifunctional nature provides a platform for the synthesis of diverse compound libraries targeting a range of biological targets. Furthermore, its utility as a linker precursor in bioconjugation, particularly for the development of ADCs, highlights its importance in the creation of next-generation targeted therapeutics. This technical guide has provided a comprehensive overview of its properties, a practical synthesis protocol, and an exploration of its key applications, empowering researchers to leverage this compound in their quest for novel and effective medicines.

References

  • Iodo Chemical. This compound | CAS 2751-27-1. [Link]
  • PubChem. 4-Iodobenzenesulfonic acid hydrazide. [Link]
  • Bargh, S., et al. (2019).
  • Adooq Bioscience.
  • Nocentini, A., et al. (2019). Ureidobenzenesulfonamides as efficient inhibitors of carbonic anhydrase II. Bioorganic Chemistry, 91, 103123.
  • Ghorab, M. M., et al. (2023). Ureidobenzenesulfonamides as Selective Carbonic Anhydrase I, IX, and XII Inhibitors. Molecules, 28(23), 7851.
  • Wang, X., et al. (2019). One-pot synthesis of sulfonylhydrazones from sulfonyl chloride, hydrazine hydrate and vinyl azide in water. Tetrahedron Letters, 60(35), 150977.
  • Stephanopoulos, N., & Francis, M. B. (2011). Choosing an effective protein bioconjugation strategy.
  • Angeli, A., et al. (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. International Journal of Molecular Sciences, 22(22), 12499.
  • Friedman, L., Litle, R. L., & Reichle, W. R. (1960). p-Toluenesulfonylhydrazide. Organic Syntheses, 40, 93.

Sources

A Technical Guide to 4-Iodobenzenesulfonohydrazide: Synthesis, Reactivity, and Applications in Modern Organic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: 4-Iodobenzenesulfonohydrazide is a bifunctional aromatic compound of significant interest to researchers in synthetic and medicinal chemistry. Its structure incorporates two key reactive centers: a sulfonohydrazide moiety, which serves as a versatile precursor for various heterocyclic systems and as a dynamic covalent linker, and an aryl iodide, which is a premier functional group for transition-metal-catalyzed cross-coupling reactions. This guide provides an in-depth analysis of the compound's core properties, a detailed protocol for its synthesis, an exploration of its dual reactivity, and practical methodologies for its application in constructing complex molecular architectures relevant to drug discovery and materials science.

Compound Identification and Core Properties

Nomenclature and Chemical Identifiers

This compound is systematically known by several names, reflecting its structure. Understanding these identifiers is crucial for accurate literature and database searches.

IdentifierValue
IUPAC Name This compound
Synonyms p-Iodobenzenesulfonic acid hydrazide, 4-Iodophenylsulfonylhydrazide
CAS Number 2751-27-1
Molecular Formula C₆H₇IN₂O₂S
Molecular Weight 298.10 g/mol
SMILES C1=CC(=CC=C1S(=O)(=O)NN)I
InChI Key IAXWCGDMDZJFHA-UHFFFAOYSA-N
Chemical Structure

The molecule consists of a para-substituted benzene ring functionalized with an iodine atom and a sulfonohydrazide group (-SO₂NHNH₂). This arrangement provides distinct sites for orthogonal chemical transformations.

Caption: 2D Chemical Structure of this compound.

Physicochemical Properties
PropertyValueSource
Appearance White to off-white solid[1]
Solubility Soluble in polar organic solvents (e.g., DMSO, DMF, alcohols)[2]
Storage Temp. 2–8 °C under inert gas (Nitrogen or Argon)[1]

Synthesis and Characterization

Synthetic Route: Nucleophilic Substitution

The most direct and common synthesis of this compound involves the reaction of 4-iodobenzenesulfonyl chloride with hydrazine. This is a classic nucleophilic acyl substitution where the highly nucleophilic hydrazine displaces the chloride from the sulfonyl chloride electrophile.

Causality: Anhydrous hydrazine is used in excess to drive the reaction to completion and to neutralize the HCl byproduct generated, preventing protonation of the unreacted hydrazine. The reaction is typically performed in a chlorinated solvent like dichloromethane (CH₂Cl₂) at a controlled temperature.[2]

G Start 4-Iodobenzenesulfonyl Chloride Reaction Stir at 0°C to RT (Nucleophilic Substitution) Start->Reaction Reagent Anhydrous Hydrazine (N₂H₄) in CH₂Cl₂ Reagent->Reaction Workup Aqueous Na₂CO₃ Wash (Neutralization & Extraction) Reaction->Workup Purification Dry (MgSO₄), Filter, Evaporate Solvent Workup->Purification Product This compound Purification->Product

Caption: General workflow for the synthesis of this compound.

Purification and Structural Characterization

The crude product is typically purified by recrystallization. The structural identity and purity are confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to confirm the presence of aromatic protons and the -NH and -NH₂ protons of the hydrazide group.[3] The distinct splitting patterns of the aromatic protons (two doublets) confirm the para-substitution. ¹³C NMR would show four signals for the aromatic carbons due to symmetry.

  • Infrared (IR) Spectroscopy: Key vibrational bands confirm the presence of N-H stretches (around 3200-3400 cm⁻¹), S=O stretches (asymmetric and symmetric, around 1350 and 1160 cm⁻¹, respectively), and C-I stretches in the fingerprint region.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the exact molecular weight and elemental composition (C₆H₇IN₂O₂S).[3]

Chemical Reactivity and Core Applications

The utility of this compound stems from its two distinct reactive sites, which can be addressed selectively.

Reactivity of the Sulfonohydrazide Moiety

The sulfonohydrazide group is a versatile functional handle.

  • Formation of Sulfonylhydrazones: It readily condenses with aldehydes and ketones to form N-arylsulfonylhydrazones. These derivatives are not merely stable products; they are crucial intermediates in organic synthesis, serving as precursors to diazo compounds for cyclopropanation or as partners in coupling reactions.[2]

  • Medicinal Chemistry Scaffold: The arylsulfonylhydrazone framework is recognized as a "privileged structure" in medicinal chemistry, appearing in numerous compounds with a wide range of biological activities, including anticancer properties.[3]

Reactivity of the Aryl Iodide: A Gateway to Complexity

The carbon-iodine bond is the most reactive of the aryl halides in transition-metal-catalyzed cross-coupling reactions. This makes this compound an exceptional building block for elaborating the aromatic core.

Expertise Insight: The high reactivity of the C-I bond is due to its lower bond dissociation energy compared to C-Br and C-Cl bonds. This allows the crucial oxidative addition step in palladium catalytic cycles to occur under milder conditions, improving functional group tolerance and reaction efficiency.[4][5]

Key applications include:

  • Suzuki-Miyaura Coupling: For the formation of C-C bonds with boronic acids/esters, creating biaryl structures common in pharmaceuticals.[5]

  • Heck Reaction: For C-C bond formation with alkenes.

  • Sonogashira Coupling: For C-C bond formation with terminal alkynes, leading to aryl-alkyne structures.

  • Buchwald-Hartwig Amination: For C-N bond formation with amines, an essential transformation in drug discovery.[6]

G ArylIodide This compound (Ar-I) Cycle Catalytic Cycle (Oxidative Addition, Transmetalation, Reductive Elimination) ArylIodide->Cycle BoronicAcid Boronic Acid/Ester (R-B(OR)₂) BoronicAcid->Cycle Catalyst Pd(0) Catalyst (e.g., Pd(PPh₃)₄) Catalyst->Cycle Base Base (e.g., K₂CO₃, Cs₂CO₃) Base->Cycle Product Coupled Product (Ar-R) Cycle->Catalyst Regenerated Cycle->Product

Caption: Workflow for a Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

The following protocols are provided as self-validating systems for researchers.

Protocol: Synthesis of this compound

This protocol is adapted from general procedures for the synthesis of arylsulfonyl hydrazides.[2]

Materials:

  • 4-Iodobenzenesulfonyl chloride (1.0 eq)

  • Anhydrous hydrazine (5.0 eq)

  • Dichloromethane (CH₂Cl₂), anhydrous

  • 10% Sodium carbonate (Na₂CO₃) solution

  • Magnesium sulfate (MgSO₄), anhydrous

Procedure:

  • In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve anhydrous hydrazine (5.0 eq) in anhydrous CH₂Cl₂.

  • Cool the stirred solution to 0 °C using an ice-water bath.

  • Dissolve 4-iodobenzenesulfonyl chloride (1.0 eq) in a minimal amount of anhydrous CH₂Cl₂.

  • Add the sulfonyl chloride solution dropwise to the cold hydrazine solution over 10-15 minutes. A white precipitate will form.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1 hour.

  • Work-up: Transfer the reaction mixture to a separatory funnel. Add 10% aqueous Na₂CO₃ solution to adjust the pH to ~11, dissolving the solid.

  • Separate the organic layer. Extract the aqueous layer twice with CH₂Cl₂.

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

Protocol: Application in a Suzuki-Miyaura Cross-Coupling Reaction

This protocol provides representative conditions for coupling this compound with an arylboronic acid.[5]

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Toluene/Ethanol/Water solvent mixture (e.g., 4:1:1)

  • Inert atmosphere supplies (Schlenk flask, N₂/Ar line)

Procedure:

  • To an oven-dried Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), K₂CO₃ (2.0 eq), and Pd(PPh₃)₄ (0.03 eq).

  • Seal the flask, then evacuate and backfill with an inert gas (N₂ or Ar). Repeat this cycle three times.

  • Trustworthiness: This degassing step is critical to remove oxygen, which can oxidize the Pd(0) catalyst and deactivate it, leading to failed or low-yielding reactions.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to 80-90 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.

  • Separate the layers. Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel to isolate the desired biaryl product.

Safety and Handling

While a specific safety data sheet for this compound is not widely available, data from analogous compounds provide a strong basis for safe handling.

  • General Hazards: May be harmful if swallowed, inhaled, or absorbed through the skin. Causes skin and serious eye irritation.[7][8]

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[9]

  • Handling: Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid breathing dust. Wash hands thoroughly after handling.[7]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from light and moisture.[1]

Conclusion

This compound is a potent and versatile chemical building block. Its value lies in the strategic placement of two highly useful functional groups: the sulfonohydrazide for derivatization and scaffold construction, and the aryl iodide for robust and efficient cross-coupling. For researchers and scientists in drug development, this compound offers a reliable platform for the synthesis of complex, functionalized molecules, enabling rapid exploration of chemical space and the construction of novel therapeutic candidates.

References

  • Unacademy. (n.d.). Synopsis on Reduction of Arylsulfonyl Hydrazine/Hydrazones to Alkanes.
  • Zhivkova, Z., & Doytchinova, I. (2023). Novel Arylsulfonylhydrazones as Breast Anticancer Agents Discovered by Quantitative Structure-Activity Relationships. National Institutes of Health (NIH).
  • Organic Syntheses. (n.d.). Preparation of 4CzIPN.

Sources

Potential biological activity of 4-Iodobenzenesulfonohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Potential Biological Activity of 4-Iodobenzenesulfonohydrazide

Abstract

This technical guide provides a comprehensive exploration of the potential biological activities of this compound, a compound of interest within the broader class of benzenesulfonyl hydrazones. While direct experimental data on this specific molecule is nascent, this document synthesizes the extensive research on structurally related compounds to project its potential as an antimicrobial, anticancer, and enzyme-inhibiting agent. Detailed experimental protocols, data interpretation frameworks, and mechanistic pathway diagrams are provided to empower researchers and drug development professionals in their investigation of this and similar molecules.

Introduction: The Scientific Rationale for Investigating this compound

The benzenesulfonyl hydrazone scaffold is a privileged structure in medicinal chemistry, consistently demonstrating a wide spectrum of biological activities.[1][2] This class of compounds is characterized by a flexible backbone that allows for diverse substitutions, enabling fine-tuning of its pharmacological properties. The general structure, Ar-SO₂NHN=CHR, serves as a versatile template for drug design.

This compound introduces a key modification: an iodine atom at the para position of the benzene ring. The inclusion of halogens, particularly iodine, can significantly influence a molecule's biological activity through several mechanisms:

  • Enhanced Lipophilicity: The iodine atom can increase the molecule's ability to cross biological membranes, potentially improving its bioavailability and cellular uptake.

  • Halogen Bonding: Iodine can participate in halogen bonding, a non-covalent interaction that can contribute to more specific and potent binding to biological targets like enzyme active sites.

  • Metabolic Stability: The presence of a halogen can alter the metabolic profile of a compound, potentially increasing its half-life.

Given the established bioactivity of the benzenesulfonyl hydrazone core, the introduction of an iodine atom presents a compelling case for investigating this compound as a candidate for novel therapeutic development. This guide will explore its potential in three key areas: antimicrobial, anticancer, and enzyme inhibitory activities.

Part 1: Potential Antimicrobial Activity of this compound

The rise of antimicrobial resistance necessitates the discovery of new chemical entities with novel mechanisms of action. Benzenesulfonyl hydrazone derivatives have shown promise as antibacterial and antifungal agents.[2]

Mechanistic Insights into Antimicrobial Action

The antimicrobial effects of sulfonamide-based compounds are often attributed to their ability to interfere with essential metabolic pathways in microorganisms. One of the most well-understood mechanisms is the inhibition of dihydropteroate synthase (DHPS), an enzyme crucial for folic acid synthesis in bacteria. By mimicking the natural substrate, para-aminobenzoic acid (PABA), these compounds can act as competitive inhibitors, leading to the cessation of bacterial growth. It is plausible that this compound could exert its antimicrobial effects through a similar mechanism.

Experimental Protocol: Antimicrobial Susceptibility Testing via Broth Microdilution

To quantitatively assess the antimicrobial potential of this compound, the broth microdilution method is a gold standard for determining the Minimum Inhibitory Concentration (MIC).[3][4]

Objective: To determine the lowest concentration of this compound that visibly inhibits the growth of a specific microorganism.

Materials:

  • This compound

  • Sterile 96-well microtiter plates

  • Bacterial or fungal strains of interest (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Spectrophotometer

  • Incubator

Step-by-Step Methodology:

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then create a series of two-fold serial dilutions in the broth medium.

  • Inoculum Preparation: Culture the microorganism overnight and then dilute the culture to a standardized concentration (typically 0.5 McFarland standard).

  • Plate Inoculation: Add the diluted compound and the microbial inoculum to the wells of the 96-well plate. Include a positive control (microorganism with no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed. This can be assessed visually or by measuring the optical density at 600 nm.

Data Presentation: Example MIC Data

The results of a broth microdilution assay can be summarized in a table as follows:

MicroorganismStrainMIC (µg/mL) of this compound
Staphylococcus aureusATCC 2921316
Escherichia coliATCC 2592232
Pseudomonas aeruginosaATCC 2785364
Candida albicansATCC 900288
Visualization: Antimicrobial Screening Workflow

Antimicrobial_Screening_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Compound_Prep Compound Serial Dilution Plate_Inoculation Inoculate 96-Well Plate Compound_Prep->Plate_Inoculation Inoculum_Prep Standardized Inoculum Preparation Inoculum_Prep->Plate_Inoculation Incubation Incubate at 37°C for 24h Plate_Inoculation->Incubation Read_Results Visual/Spectrophotometric Reading Incubation->Read_Results Determine_MIC Determine MIC Read_Results->Determine_MIC

Caption: Workflow for antimicrobial susceptibility testing.

Part 2: Potential Anticancer Activity of this compound

The search for novel anticancer agents is a cornerstone of modern drug discovery. Numerous benzenesulfonyl hydrazone derivatives have been reported to exhibit significant cytotoxic activity against a variety of cancer cell lines.[5][6]

Mechanistic Insights into Anticancer Action

The anticancer mechanisms of this class of compounds are diverse and can include:

  • Induction of Apoptosis: Many anticancer drugs exert their effects by triggering programmed cell death, or apoptosis. This can occur through the activation of caspase cascades and the disruption of mitochondrial function.

  • Cell Cycle Arrest: These compounds can halt the proliferation of cancer cells by arresting the cell cycle at specific checkpoints (e.g., G2/M phase).

  • Inhibition of Signaling Pathways: Key signaling pathways that are often dysregulated in cancer, such as the Notch-Akt pathway, can be targeted and inhibited.[7]

Experimental Protocol: In Vitro Cytotoxicity Assessment using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.

Objective: To determine the concentration of this compound that reduces the viability of a cancer cell line by 50% (IC50).

Materials:

  • This compound

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT reagent

  • Solubilization solution (e.g., DMSO)

  • 96-well cell culture plates

  • Microplate reader

Step-by-Step Methodology:

  • Cell Seeding: Seed the cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound and incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.

  • Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.

  • IC50 Calculation: Plot the percentage of cell viability versus the compound concentration and determine the IC50 value from the dose-response curve.

Data Presentation: Example IC50 Data

The results of an MTT assay can be presented in a table as follows:

Cell LineCancer TypeIC50 (µM) of this compound
MCF-7Breast Adenocarcinoma12.5
MDA-MB-231Triple-Negative Breast Cancer8.2
A549Lung Carcinoma25.1
HCT116Colon Carcinoma15.7
Visualization: Potential Signaling Pathway Inhibition

Anticancer_Pathway cluster_pathway Hypothetical Signaling Pathway Compound This compound PI3K PI3K Compound->PI3K Inhibition Receptor Growth Factor Receptor Receptor->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation

Caption: Potential inhibition of the PI3K/Akt/mTOR pathway.

Part 3: Potential of this compound as an Enzyme Inhibitor

The ability of a molecule to inhibit a specific enzyme is a fundamental principle of modern pharmacology. The sulfonohydrazide moiety is a known pharmacophore that can interact with the active sites of various enzymes, making this compound a prime candidate for investigation as an enzyme inhibitor.[2]

Understanding Enzyme Inhibition

Enzyme inhibitors can be broadly classified as reversible or irreversible. Reversible inhibitors, which are of greater interest in drug development, can be further categorized based on their mechanism of action:

Inhibition TypeDescriptionEffect on VmaxEffect on Km
Competitive Inhibitor binds to the active site, competing with the substrate.No changeIncreases
Non-competitive Inhibitor binds to an allosteric site, altering the enzyme's conformation.DecreasesNo change
Uncompetitive Inhibitor binds only to the enzyme-substrate complex.DecreasesDecreases
Experimental Protocol: General Enzyme Inhibition Assay

Objective: To determine the inhibitory effect of this compound on a specific enzyme and to elucidate its mode of inhibition.

Materials:

  • This compound

  • Purified enzyme of interest

  • Substrate for the enzyme

  • Buffer solution appropriate for the enzyme

  • 96-well UV-transparent plates

  • Spectrophotometer or fluorometer

Step-by-Step Methodology:

  • Assay Setup: In a 96-well plate, combine the buffer, varying concentrations of this compound, and the enzyme.

  • Pre-incubation: Incubate the mixture for a short period to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add the substrate to initiate the enzymatic reaction.

  • Kinetic Measurement: Monitor the reaction progress over time by measuring the change in absorbance or fluorescence.

  • Data Analysis: Plot the initial reaction velocities against the substrate concentration at different inhibitor concentrations. Use Lineweaver-Burk or Michaelis-Menten plots to determine the type of inhibition and the inhibition constant (Ki).

Visualization: Mechanisms of Enzyme Inhibition

Enzyme_Inhibition cluster_competitive Competitive Inhibition cluster_noncompetitive Non-competitive Inhibition E1 Enzyme ES1 Enzyme-Substrate Complex E1->ES1 + Substrate EI1 Enzyme-Inhibitor Complex E1->EI1 + Inhibitor S1 Substrate I1 Inhibitor E2 Enzyme ES2 Enzyme-Substrate Complex E2->ES2 + Substrate EI2 Enzyme-Inhibitor Complex E2->EI2 + Inhibitor S2 Substrate I2 Inhibitor ESI2 Enzyme-Substrate-Inhibitor Complex ES2->ESI2 + Inhibitor EI2->ESI2 + Substrate

Caption: Competitive vs. Non-competitive inhibition.

Conclusion and Future Directions

This compound represents a molecule of significant interest for further pharmacological investigation. Based on the extensive body of research on the benzenesulfonyl hydrazone class of compounds, it is reasonable to hypothesize that this iodo-substituted derivative possesses potent antimicrobial, anticancer, and enzyme inhibitory activities.

The experimental protocols and conceptual frameworks provided in this guide are intended to serve as a robust starting point for researchers to systematically evaluate the biological potential of this compound. Future research should focus on:

  • Synthesis and Characterization: The first step will be the chemical synthesis and thorough characterization of this compound.

  • Broad-Spectrum Biological Screening: The compound should be screened against a wide range of microbial strains and cancer cell lines to identify its most promising areas of activity.

  • Mechanism of Action Studies: Once a significant biological activity is confirmed, detailed studies should be undertaken to elucidate its molecular mechanism of action.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of related analogs will help in identifying the key structural features required for optimal activity and can lead to the development of more potent and selective compounds.

The exploration of this compound and its derivatives holds the potential to yield novel therapeutic agents that can address unmet medical needs in infectious diseases and oncology.

References

  • Rollas, S., & Küçükgüzel, Ş. G. (2007).
  • Popiołek, Ł. (2021). The bioactivity of benzenesulfonyl hydrazones: A short review. Biomedicine & Pharmacotherapy, 141, 111851.
  • Ghorab, M. M., Ragab, F. A., & Heiba, H. I. (2010). Synthesis and biological evaluation of novel hydrazide-hydrazone and pyrazole derivatives. Acta Poloniae Pharmaceutica, 67(2), 115-121.
  • Kumbhare, R. M., & Dadmal, T. L. (2016). A review exploring biological activities of hydrazones. Journal of Pharmacy Research, 10(5), 293-301.
  • Rivera, G., et al. (2016). Synthesis, Biological Evaluation and Molecular Docking of New Benzenesulfonylhydrazone as Potential anti-Trypanosoma cruzi Agents. Medicinal Chemistry, 12(8), 734-744.
  • Dadak, A. M., et al. (2021). Naturally Derived SENP1 Inhibitors with Anticancer Activity. International Journal of Molecular Sciences, 22(16), 8886.
  • Tzankova, V., et al. (2023).
  • Hossain, T. J., et al. (2023). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Saudi Pharmaceutical Journal, 31(9), 101755.
  • Al-Masoudi, N. A., et al. (2013). Synthesis and biological evaluation of 4-arylphthalazones bearing benzenesulfonamide as anti-inflammatory and anti-cancer agents. Archiv der Pharmazie, 346(6), 491-498.
  • Măruţescu, L. G., et al. (2018). Synthesis, Biological Evaluation and Computational Studies of New Hydrazide Derivatives Containing 1,3,4-Oxadiazole as Antitubercular Agents. Molecules, 23(10), 2469.
  • Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71-79.
  • McGovern, S. L., et al. (2002). A specific mechanism of nonspecific inhibition. Journal of Medicinal Chemistry, 45(8), 1712-1722.
  • Khan, M. T. H., et al. (2018). Structure-Based Design, Synthesis, Biological Evaluation and Molecular Docking Study of 4-Hydroxy-N'-methylenebenzohydrazide Derivatives Acting as Tyrosinase Inhibitors with Potentiate Anti-Melanogenesis Activities. Molecules, 23(11), 2766.
  • van der Veen, S., & van der Meij-van de Wiel, M. G. (2022). Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. Antibiotics, 11(11), 1547.
  • Szałkowska, D., et al. (2022). Evaluation of Anticancer and Antibacterial Activity of Four 4-Thiazolidinone-Based Derivatives. International Journal of Molecular Sciences, 23(19), 11883.
  • Grelier, G., et al. (2023). Design, synthesis and biological evaluation of N-pyridinyl ureidobenzenesulfonates and their hydrochloride salts as novel water-soluble dihydroorotate dehydrogenase inhibitors inducing differentiation of acute myeloid leukemia cells. European Journal of Medicinal Chemistry, 258, 115598.
  • Duda-Madej, A., et al. (2022). Challenges to Antimicrobial Susceptibility Testing of Plant-derived Polyphenolic Compounds. Postępy Higieny i Medycyny Doświadczalnej, 76, 22-31.
  • Hossain, T. J., et al. (2023). Methods for screening and evaluation of antimicrobial activity: a review of protocols, advantages and limitations.
  • Tipton, K. F., & Motherway, M. (2017). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Current Medicinal Chemistry, 24(27), 2956-2983.
  • Inayatullah, O., et al. (2002). Anticancer activity for 4,4'-dihydroxybenzophenone-2,4-dinitrophenylhydrazone (A-007) analogues and their abilities to interact with lymphoendothelial cell surface markers. Bioorganic & Medicinal Chemistry Letters, 12(23), 3407-3411.
  • Oliveira, C. S. D., et al. (2024). Anticancer Activity of Benzo[a]phenoxazine Compounds Promoting Lysosomal Dysfunction. Cells, 13(16), 1385.
  • Wang, Y., et al. (2020). Design, synthesis, and biological evaluation of novel 4H-chromen-4-one derivatives as antituberculosis agents against multidrug-resistant tuberculosis. European Journal of Medicinal Chemistry, 189, 112075.
  • Inglese, J., et al. (2012). Mechanism of Action Assays for Enzymes. Assay Guidance Manual.
  • Amine, A., & El-Moghazy, A. Y. (2021). The Kinetic and Analytical Aspects of Enzyme Competitive Inhibition: Sensing of Tyrosinase Inhibitors. Chemosensors, 9(9), 249.
  • LibreTexts. (2023). 5.4: Enzyme Inhibition. Chemistry LibreTexts.

Sources

Spectroscopic Data for 4-Iodobenzenesulfonohydrazide: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery and materials science, the precise structural elucidation of novel chemical entities is paramount. 4-Iodobenzenesulfonohydrazide, a molecule featuring a sulfonohydrazide moiety attached to an iodinated benzene ring, represents a versatile scaffold for the synthesis of a wide array of biologically active compounds and functional materials. The presence of the iodo-group provides a handle for further functionalization via cross-coupling reactions, while the sulfonohydrazide group is a key pharmacophore in various therapeutic agents.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are crucial for confirming its structure.

Experimental Protocol for NMR Analysis

A self-validating system for NMR analysis ensures reproducibility and accuracy. The following protocol is recommended:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of this compound.

    • Dissolve the sample in 0.6-0.7 mL of a deuterated solvent, such as DMSO-d₆, in a clean, dry NMR tube. The choice of DMSO-d₆ is predicated on its ability to dissolve a wide range of organic compounds and its characteristic residual solvent peak which can be used as an internal reference.

    • Ensure complete dissolution, using gentle vortexing if necessary.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve better signal dispersion.[1]

    • Tune and shim the instrument to the specific probe and solvent to ensure a homogeneous magnetic field.

    • Set the acquisition parameters for ¹H NMR, including a sufficient number of scans (e.g., 16 or 32) to obtain a good signal-to-noise ratio.

    • For ¹³C NMR, a larger number of scans will be required due to the low natural abundance of the ¹³C isotope.[2]

  • Data Acquisition and Processing:

    • Acquire the ¹H and ¹³C NMR spectra.

    • Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

    • Reference the spectra to the residual solvent peak (DMSO-d₆ at ~2.50 ppm for ¹H and ~39.52 ppm for ¹³C).

Predicted ¹H NMR Data

The predicted ¹H NMR spectrum of this compound in DMSO-d₆ is summarized in the table below.

Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Assignment
~9.5 (broad s)Singlet1H--SO₂NH-
~7.8 (d)Doublet2H~8.5Ar-H ortho to -I
~7.6 (d)Doublet2H~8.5Ar-H ortho to -SO₂NHNH₂
~4.3 (broad s)Singlet2H--NH₂

Interpretation and Causality:

  • The aromatic region is expected to show a characteristic AA'BB' system, appearing as two doublets, due to the para-substitution on the benzene ring. The protons ortho to the iodine atom are predicted to be more deshielded (downfield) compared to those ortho to the sulfonohydrazide group due to the electron-withdrawing nature of the sulfonyl group and the anisotropic effect of the iodine atom. The expected coupling constant of ~8.5 Hz is typical for ortho-coupling in a benzene ring.

  • The protons of the -NH- and -NH₂ groups are exchangeable and their signals are often broad. Their chemical shifts can vary depending on the concentration, temperature, and solvent. In DMSO-d₆, these protons are expected to be observed as distinct broad singlets.

Predicted ¹³C NMR Data

The predicted ¹³C NMR spectrum of this compound in DMSO-d₆ is detailed below.

Chemical Shift (δ, ppm)Assignment
~145Ar-C attached to -SO₂-
~138Ar-C ortho to -SO₂-
~128Ar-C ortho to -I
~100Ar-C attached to -I

Interpretation and Causality:

  • The number of signals (four) is consistent with the four distinct carbon environments in the para-substituted benzene ring.

  • The carbon atom attached to the iodine (C-I) is expected to have the most upfield chemical shift due to the heavy atom effect of iodine.

  • The carbon atom attached to the sulfonyl group (C-S) is predicted to be the most deshielded (downfield) due to the strong electron-withdrawing effect of the -SO₂NHNH₂ group.

  • The remaining two signals correspond to the ortho- and meta- carbons relative to the substituents, with their chemical shifts influenced by the electronic effects of both the iodo and sulfonohydrazide groups.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.[3]

Experimental Protocol for IR Analysis

For a solid sample like this compound, the Attenuated Total Reflectance (ATR) method is often preferred for its simplicity and minimal sample preparation.

  • Sample Preparation:

    • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

    • Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition:

    • Apply pressure to ensure good contact between the sample and the crystal.

    • Record the background spectrum of the empty ATR setup.

    • Record the sample spectrum over a typical range of 4000-400 cm⁻¹.

    • The instrument's software will automatically subtract the background from the sample spectrum.

Predicted IR Data
Wavenumber (cm⁻¹)IntensityVibrationFunctional Group
3350-3250Medium, BroadN-H stretch-NH₂ and -NH-
3100-3000MediumC-H stretchAromatic
1600-1580MediumC=C stretchAromatic ring
1350-1300StrongAsymmetric S=O stretchSulfonyl
1180-1140StrongSymmetric S=O stretchSulfonyl
~830StrongC-H out-of-plane bendpara-disubstituted benzene
~750StrongC-I stretchAryl iodide

Interpretation and Causality:

  • The presence of two distinct N-H stretching bands in the 3350-3250 cm⁻¹ region would confirm the -NHNH₂ group.

  • The strong absorptions for the symmetric and asymmetric stretching of the S=O bonds are characteristic of the sulfonyl group and provide strong evidence for this functional group.[4]

  • The aromatic C-H and C=C stretching vibrations confirm the presence of the benzene ring.

  • A strong band around 830 cm⁻¹ is a key indicator of 1,4- (para) disubstitution on a benzene ring.

  • The C-I stretching vibration is expected to appear in the fingerprint region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity and structure.

Experimental Protocol for MS Analysis

Electrospray ionization (ESI) is a suitable technique for a polar molecule like this compound.

  • Sample Preparation:

    • Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Data Acquisition:

    • Infuse the sample solution into the ESI source of the mass spectrometer.

    • Acquire the mass spectrum in both positive and negative ion modes to determine the best ionization conditions.

    • Obtain a high-resolution mass spectrum (HRMS) to confirm the elemental composition.

Predicted Mass Spectrometry Data

The molecular weight of this compound (C₆H₇IN₂O₂S) is 298.10 g/mol .[5]

m/z (predicted)Ion
299.9351[M+H]⁺ (protonated molecule)
297.9195[M-H]⁻ (deprotonated molecule)
282[M-NH₂]⁺
155[C₆H₄I]⁺
141[SO₂NHNH₂]⁺

Interpretation and Causality:

  • In positive ion mode ESI-MS, the protonated molecule [M+H]⁺ is expected to be the base peak.

  • High-resolution mass spectrometry would provide the exact mass, which can be used to confirm the molecular formula.

  • The fragmentation pattern would likely involve the cleavage of the S-N and S-C bonds. Key predicted fragments include the loss of the amino group, the iodophenyl cation, and the sulfonohydrazide moiety.

Visualization of Experimental Workflow and Fragmentation

General Spectroscopic Analysis Workflow

G cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample This compound Dissolve Dissolve in appropriate solvent Sample->Dissolve IR IR (ATR) Sample->IR NMR NMR (1H, 13C) Dissolve->NMR MS MS (ESI) Dissolve->MS Structure Structural Elucidation NMR->Structure IR->Structure MS->Structure

Caption: General workflow for spectroscopic analysis.

Predicted ESI-MS Fragmentation Pathway

G M [C6H7IN2O2S]+. m/z = 298 F1 [C6H5ISO2N]+. m/z = 282 M->F1 -NH2 F2 [C6H4I]+. m/z = 203 M->F2 -SO2NHNH2 F3 [H4N2O2S]+. m/z = 96 M->F3 -C6H4I

Caption: Predicted ESI-MS fragmentation of this compound.

Conclusion

This technical guide provides a detailed prediction of the NMR, IR, and MS spectroscopic data for this compound. By outlining the expected spectral features and the underlying principles, this document serves as a valuable resource for researchers in the synthesis and characterization of this and related compounds. The provided experimental protocols are designed to ensure the acquisition of high-quality, reliable data, forming a self-validating system for structural confirmation. While the data presented is predictive, it is grounded in established spectroscopic theory and data from analogous molecules, offering a robust starting point for the empirical analysis of this compound.

References

  • The Royal Society of Chemistry.
  • ResearchGate. FT-IR spectrum of P-Iodobenzene sulfonyl chloride. [Link]
  • The Royal Society of Chemistry. 1H NMR spectrum of Compound 32. [Link]
  • The Royal Society of Chemistry.
  • PubChem. 4-Iodobenzenesulfonic acid hydrazide. [Link]
  • Compound Interest. A Guide to 13C NMR Chemical Shift Values. [Link]
  • Compound Interest. Analytical Chemistry – Infrared (IR) Spectroscopy. [Link]
  • Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]
  • Chemistry LibreTexts. 12.8: Infrared Spectra of Some Common Functional Groups. [Link]
  • Specac Ltd. Interpreting Infrared Spectra. [Link]
  • University of Colorado Boulder. Table of Characteristic IR Absorptions. [Link]

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4-Iodobenzenesulfonohydrazide safety, handling, and storage guidelines

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Safe Handling, Storage, and Disposal of 4-Iodobenzenesulfonohydrazide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the essential safety, handling, and storage protocols for this compound (CAS No. 2751-27-1). As a key reagent in synthetic organic chemistry, particularly in the development of pharmaceuticals and agrochemicals, a thorough understanding of its hazard profile is critical for ensuring laboratory safety and regulatory compliance.[1] This document synthesizes data from multiple safety data sheets and related chemical safety literature to offer a field-proven framework for risk mitigation. Key areas covered include hazard identification and classification, appropriate engineering controls and personal protective equipment (PPE), detailed protocols for handling and storage, and procedures for emergency situations and proper waste disposal.

Introduction to this compound: A Profile

This compound is an organic compound featuring a sulfonohydrazide functional group and an iodine atom attached to a benzene ring.[1] Its chemical structure (C₆H₇IN₂O₂S) lends it to a variety of chemical reactions, making it a valuable building block in medicinal chemistry and synthetic applications.[1][2] However, the presence of the hydrazide and iodo- functionalities necessitates a cautious and informed approach to its handling due to its potential health hazards.

Hazard Identification and Classification

A critical first step in the safe handling of any chemical is a thorough understanding of its inherent hazards. This compound is classified as a hazardous substance with multiple routes of potential exposure and toxicity.

GHS Hazard Classification:

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Acute Toxicity, DermalCategory 4H312: Harmful in contact with skin
Acute Toxicity, InhalationCategory 4H332: Harmful if inhaled
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation
Specific Target Organ Toxicity (Repeated Exposure)Category 1H372: Causes damage to organs (Thyroid) through prolonged or repeated exposure if swallowed
Hazardous to the Aquatic Environment, Acute HazardCategory 1H400: Very toxic to aquatic life

Source: Sigma-Aldrich Safety Data Sheet[3]

Signal Word: Danger[3][4]

Hazard Pictograms:



Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense

The hierarchy of controls prioritizes engineering and administrative controls to minimize exposure, with PPE serving as the final barrier.[5]

Engineering Controls
  • Chemical Fume Hood: All handling of this compound, especially when dealing with the solid powder or creating solutions, must be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[6][7]

  • Ventilation: Ensure the laboratory is well-ventilated to prevent the accumulation of dust or vapors.[3][8]

  • Safety Shower and Eyewash Station: A readily accessible and certified emergency eyewash and safety shower is mandatory in any laboratory where this compound is handled.[8]

Personal Protective Equipment (PPE)

The selection of appropriate PPE is crucial to prevent skin and eye contact, and inhalation.

PPE ComponentSpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile or Neoprene).[7][8]To prevent skin contact and absorption.[7]
Eye Protection Tightly fitting safety goggles or a face shield.[7][8]To protect eyes from splashes and dust.[7]
Skin and Body Protection A flame-resistant lab coat, long pants, and closed-toe shoes.[8][9]To protect skin from accidental contact.
Respiratory Protection A NIOSH-approved respirator may be necessary for large spills or when engineering controls are insufficient.[10][11]To prevent inhalation of harmful dust.

Safe Handling Protocols: A Step-by-Step Approach

Adherence to strict handling protocols is paramount to ensuring a safe working environment.

  • Preparation: Before handling, ensure all necessary engineering controls are operational and the required PPE is donned correctly.[8]

  • Dispensing:

    • Work within a chemical fume hood.[6]

    • Use a spatula or other appropriate tool to handle the solid material. Avoid creating dust.

    • For transfers, use sealed containers.

  • Solution Preparation:

    • Add the solid this compound to the solvent slowly to avoid splashing.

    • Keep the container covered as much as possible during dissolution.

  • Post-Handling:

    • Thoroughly wash hands and any exposed skin with soap and water after handling.[3][4]

    • Clean all work surfaces that may have come into contact with the chemical.[9]

    • Decontaminate all equipment used.

Storage Guidelines: Ensuring Stability and Integrity

Proper storage is essential to maintain the chemical's integrity and prevent hazardous situations.

  • Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.[3][12]

  • Incompatibilities: Isolate from oxidizing materials and strong acids.[8] The hydrazide functional group can react with oxidizers.

  • Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) as the compound may be sensitive to air and moisture.[3][13]

  • Security: Store in a locked cabinet or a secure area accessible only to authorized personnel.[3][4]

Emergency Procedures: Preparedness and Response

In the event of an emergency, a swift and informed response is critical.

Exposure Response
Exposure RouteFirst Aid Measures
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[4][12]
Skin Contact Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[12][14]
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4][12]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4][8]
Spill Response

A decision-making workflow for spill management is crucial for a timely and appropriate response.

Sources

A Methodological Guide to the Thermochemical and Stability Characterization of 4-Iodobenzenesulfonohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide presents a comprehensive methodological framework for the evaluation of the thermochemical properties and stability of 4-Iodobenzenesulfonohydrazide. As a compound containing both a heavy atom (iodine) and an energetic functional group (sulfonohydrazide), its characterization is critical for safe handling, processing, and storage in a research and drug development context. This document provides field-proven, step-by-step protocols for synthesis and purification, thermal analysis using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), and hazard assessment through impact and friction sensitivity testing. The causality behind experimental choices is detailed, ensuring that the described workflows serve as a self-validating system for generating a robust safety and stability profile for novel chemical entities of this class.

Introduction to this compound

This compound is an organic compound with the chemical formula C₆H₇IN₂O₂S and a molecular weight of 298.10 g/mol [1]. It belongs to the class of aryl sulfonohydrazides, which are widely used as reagents in organic synthesis and as blowing agents in the polymer industry. In the context of pharmaceutical development, this molecule presents unique characteristics. The iodine atom makes it a potential precursor for radiolabeled compounds for imaging or therapeutic applications or a valuable tool for X-ray crystallography in structure-based drug design[2].

However, the sulfonohydrazide functional group (-SO₂NHNH₂) is known to be energetic. Many compounds in this class can decompose exothermically upon heating and may be sensitive to external stimuli such as impact or friction. Therefore, a thorough investigation of its thermochemical properties and stability is not merely a procedural step but a critical prerequisite for safe laboratory and scale-up operations. This guide provides the essential methodologies to establish a comprehensive safety and stability profile for this compound and related novel compounds.

Synthesis and Material Verification

The synthesis of aryl sulfonohydrazides is typically achieved by the reaction of the corresponding sulfonyl chloride with hydrazine. The precursor, 4-Iodobenzenesulfonyl chloride, is commercially available, simplifying the initial procurement[3].

Proposed Synthesis Protocol

This protocol is adapted from a well-established procedure for a structurally similar compound, p-toluenesulfonylhydrazide, and is expected to yield high-purity material[4].

  • Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 1.0 mole of 4-iodobenzenesulfonyl chloride in an appropriate solvent like tetrahydrofuran (THF).

  • Cooling: Cool the stirred solution to 10–15°C using an ice bath.

  • Hydrazine Addition: Slowly add a solution containing approximately 2.2 moles of hydrazine hydrate (e.g., 85% in water) via the dropping funnel. The rate of addition must be controlled to maintain the reaction temperature between 10°C and 20°C. This is crucial as the reaction is exothermic, and poor temperature control can lead to side reactions and impurities.

  • Reaction Completion: After the addition is complete, continue stirring the mixture for an additional 15-30 minutes in the ice bath.

  • Workup: Transfer the reaction mixture to a separatory funnel. The aqueous layer is removed and discarded. The organic (THF) layer containing the product is retained.

  • Precipitation: Vigorously stir the THF solution while slowly adding two volumes of water. The this compound product will precipitate as a white solid.

  • Isolation & Drying: Collect the solid product by vacuum filtration, wash thoroughly with water to remove any remaining salts, and air-dry or dry in a vacuum oven at a low temperature (<40°C).

Material Verification

To ensure the trustworthiness of subsequent thermal analysis, the identity and purity of the synthesized material must be rigorously confirmed using standard analytical techniques such as:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: (¹H and ¹³C) to confirm the chemical structure.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups (N-H, S=O, C-I).

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • Elemental Analysis: To confirm the empirical formula (C, H, N, S).

Core Methodologies for Thermochemical Analysis

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are the cornerstones of thermal characterization, providing quantitative data on thermal transitions and decomposition behavior.

Differential Scanning Calorimetry (DSC)

Principle: DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[4] It provides data on melting points, phase transitions, and exothermic decompositions.

Experimental Protocol:

  • Sample Preparation: Accurately weigh 1-3 mg of this compound into an aluminum DSC pan. Using a small sample size is a key safety feature when analyzing potentially energetic materials.

  • Crucible Sealing: Crimp the pan with a lid. For potentially energetic materials that may release gas, a pinhole lid is recommended to prevent pressure buildup and crucible rupture.

  • Instrument Setup: Place the sample pan in the DSC cell and an empty, sealed pan as the reference.

  • Thermal Program:

    • Equilibrate the cell at a starting temperature (e.g., 30°C).

    • Ramp the temperature at a constant heating rate (e.g., 10°C/min) to a final temperature well beyond any expected decomposition (e.g., 350°C). A linear heating rate is essential for kinetic analysis.

    • Use an inert nitrogen atmosphere (flow rate ~50 mL/min) to prevent oxidative side reactions.

Data Interpretation: The resulting thermogram will plot heat flow versus temperature. Key parameters to identify are:

  • Melting Point (Tₘ): An endothermic peak representing the solid-to-liquid phase transition.

  • Decomposition Onset (Tₒ): The temperature at which the exothermic decomposition begins. This is a critical indicator of thermal stability.

  • Peak Decomposition Temperature (Tₚ): The temperature at which the rate of decomposition is maximal.

  • Enthalpy of Decomposition (ΔHₔ): The integrated area of the exothermic peak, quantifying the energy released. A large ΔHₔ suggests a high-energy material.

DSC_Workflow cluster_prep Sample Preparation cluster_analysis Instrument Analysis cluster_data Data Interpretation A Weigh 1-3 mg of Sample B Place in Aluminum Pan A->B C Crimp with Pinhole Lid B->C D Load Sample & Reference Pans C->D E Run Thermal Program (e.g., 10°C/min in N₂) D->E F Identify Tₘ (Melting) E->F G Determine Tₒ & Tₚ (Decomposition) E->G H Calculate ΔHₔ (Energy Release) E->H

Caption: Workflow for DSC analysis of this compound.

Thermogravimetric Analysis (TGA)

Principle: TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine decomposition temperatures and quantify mass loss associated with decomposition events.

Experimental Protocol:

  • Sample Preparation: Accurately weigh a slightly larger sample (5-10 mg) into a ceramic or platinum TGA crucible.

  • Instrument Setup: Place the crucible onto the TGA's high-precision balance within the furnace.

  • Thermal Program: Run an identical or very similar temperature program to the one used in the DSC analysis (e.g., ramp at 10°C/min to 350°C in a nitrogen atmosphere). This allows for direct correlation of mass loss events with thermal events (endo-/exotherms) from the DSC.

Data Interpretation: The TGA curve plots percent mass versus temperature. The derivative of this curve (DTG) shows the rate of mass loss.

  • Decomposition Stages: Identify discrete steps in the TGA curve, which correspond to specific mass loss events.

  • Onset Temperature of Mass Loss: Correlate this with the decomposition onset (Tₒ) from the DSC to confirm that the exotherm is due to decomposition.

  • Residual Mass: The mass remaining at the end of the experiment, indicating the amount of non-volatile residue.

TGA_Workflow cluster_prep Sample Preparation cluster_analysis Instrument Analysis cluster_data Data Interpretation A Weigh 5-10 mg of Sample B Place in TGA Crucible C Load Crucible onto Balance B->C D Run Thermal Program (e.g., 10°C/min in N₂) C->D E Identify Mass Loss Steps D->E G Determine Residual Mass D->G F Correlate with DSC Events E->F

Caption: Workflow for TGA analysis of this compound.

Hazard and Stability Assessment

For a sulfonohydrazide, thermal analysis alone is insufficient. A direct assessment of its sensitivity to mechanical stimuli is mandatory to determine handling safety.

Impact Sensitivity

Principle: Drop-weight impact tests determine the energy required to cause a sample to react (e.g., decompose, deflagrate, or detonate) upon impact. The BAM Fall Hammer method is a common standard.

Experimental Protocol:

  • Sample Preparation: A small, measured amount of the substance (~40 mm³) is placed in a standardized steel cup and plunger apparatus.

  • Test Execution: A specified weight (e.g., 1 kg, 5 kg) is dropped from varying heights onto the plunger.

  • Observation: The outcome is observed for any sign of reaction: sound, smoke, or flame.

  • Staircase Method: A series of tests are performed at different drop heights to determine the height at which there is a 50% probability of initiation (H₅₀). This value is converted to an impact energy in Joules.

Friction Sensitivity

Principle: This test evaluates a material's sensitivity to frictional stimuli, such as rubbing or shearing between two surfaces. The BAM friction apparatus is the standard instrument.

Experimental Protocol:

  • Sample Placement: A small amount of the sample is placed on a porcelain plate.

  • Test Execution: A weighted porcelain peg is drawn across the sample at a controlled speed and load.

  • Observation: The test is repeated with increasing loads until a reaction (crackle, spark, or smoke) is observed. The result is reported as the lowest load that causes a reaction.

Safety_Assessment_Flow cluster_thermal Thermal Stability cluster_mechanical Mechanical Sensitivity Start Synthesized & Verified Material DSC DSC Analysis Start->DSC TGA TGA Analysis Start->TGA Impact Impact Test (BAM Fall Hammer) Start->Impact Friction Friction Test (BAM Apparatus) Start->Friction Profile Comprehensive Safety & Stability Profile DSC->Profile TGA->Profile Impact->Profile Friction->Profile

Caption: Logical workflow for a comprehensive safety assessment.

Data Synthesis and Interpretation

The ultimate goal is to synthesize all experimental data into a clear, actionable profile. The data should be summarized in a table for easy reference.

Table 1: Summary of Thermochemical and Stability Properties

ParameterMethodResultInterpretation / Safety Implication
Melting Point (Tₘ)DSCe.g., 135°CDefines upper limit for processing in the solid state.
Decomposition Onset (Tₒ)DSCe.g., 160°CCritical temperature. Material should not be exposed to temperatures approaching this value.
Enthalpy of Decomposition (ΔHₔ)DSCe.g., -950 J/gA high value indicates significant energy release; handle with caution.
Mass Loss (at 300°C)TGAe.g., 65%Quantifies the amount of volatile decomposition products.
Impact Energy (H₅₀)BAM Fall Hammere.g., >40 JIndicates sensitivity to impact. Compare to known standards (e.g., RDX, TNT).
Friction SensitivityBAM Friction Teste.g., >360 NIndicates sensitivity to friction. Compare to known standards.

Conclusion

The systematic characterization of this compound is essential for its safe integration into research and development workflows. By following the detailed methodologies for synthesis, thermal analysis (DSC/TGA), and mechanical sensitivity testing (impact, friction), researchers can build a robust and reliable safety profile. This data-driven approach not only ensures the safety of laboratory personnel but also provides the critical parameters needed for process development, stability assessment, and regulatory compliance, thereby enabling the confident exploration of this compound's potential in drug discovery and beyond.

References

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  • MDPI. (n.d.). Influence of 4,4′,6,6′-Tetra(azido)hydrazo-1,3,5-triazine on the Thermal Behavior of the Nitroguanidine-Base Propellant.
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From Industrial Curiosity to Synthetic Powerhouse: An In-depth Guide to the Discovery and History of Sulfonylhydrazide Reagents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Sulfonylhydrazides, a class of organic compounds characterized by a sulfonyl group linked to a hydrazine moiety, have carved a remarkable path from their origins as industrial foaming agents to their current status as indispensable and versatile reagents in modern organic synthesis. This technical guide provides a comprehensive exploration of the discovery and historical evolution of sulfonylhydrazide reagents. We will delve into their initial applications, the seminal discoveries of key named reactions that unlocked their synthetic potential, and the mechanistic insights that have enabled their widespread use by researchers, scientists, and drug development professionals. This paper aims to provide not just a historical account, but a deeper understanding of the causality behind their application and the logic that drives their synthetic utility.

Introduction: An Unassuming Beginning in Industry

The story of sulfonylhydrazides does not begin in the realm of intricate organic synthesis, but rather in the practical world of polymer chemistry. In the mid-20th century, the burgeoning rubber and plastics industries were actively seeking chemical "blowing agents"—compounds that decompose upon heating to release a gas, thereby creating a foam or cellular structure within the polymer matrix. p-Toluenesulfonyl hydrazide (TSH), a stable, white solid, emerged as a highly effective blowing agent.[1][2][3] Its decomposition at elevated temperatures produces nitrogen gas, which is ideal for creating fine, uniform closed-cell structures in materials like natural and synthetic rubbers, as well as various plastics.[1][3][4] This application was crucial for manufacturing products ranging from shoe soles to adhesive tapes, where properties like low shrinkage and high tear resistance were paramount.[1][3]

The utility of a sulfonylhydrazide as a blowing agent is determined by its decomposition temperature, which must align with the processing temperature of the polymer. The thermal decomposition of sulfonylhydrazides is an exothermic process that, in addition to nitrogen gas, yields sulfinic acids and other byproducts.[4] While highly effective, the significant heat release during this process also highlighted the potential thermal hazards associated with these compounds.[4]

The Paradigm Shift: Unlocking Synthetic Potential

The true synthetic value of sulfonylhydrazides was realized when organic chemists began to investigate the reactive intermediates generated during their decomposition. This shift in focus from a physical application to a chemical one marked a turning point in the history of these reagents. The hydrazinyl group, once simply a means to an end for nitrogen gas production, was recognized as a gateway to a rich and diverse range of chemical transformations.[5][6]

The Bamford-Stevens Reaction: A Gateway to Carbenes and Alkenes

In 1952, William Randall Bamford and Thomas Stevens Stevens reported a reaction that would become a cornerstone of sulfonylhydrazide chemistry.[7][8] The Bamford-Stevens reaction describes the base-mediated decomposition of tosylhydrazones—readily formed by the condensation of aldehydes or ketones with p-toluenesulfonyl hydrazide—to generate alkenes.[2][7][8]

The reaction mechanism is highly dependent on the solvent system. In protic solvents, the decomposition proceeds through a diazo intermediate which then forms a carbenium ion, leading to a mixture of E- and Z-alkenes.[7][8] In aprotic solvents, the decomposition of the diazo compound generates a carbene intermediate.[7] This reaction typically favors the formation of the more substituted alkene, the thermodynamic product.[8][9][10] The versatility of the Bamford-Stevens reaction made it a valuable tool for alkene synthesis and it has been widely applied in the synthesis of complex molecules.[7][8]

The Shapiro Reaction: A Regioselective Olefin Synthesis

A significant advancement in the synthetic utility of tosylhydrazones came in 1967 with the discovery of the Shapiro reaction by Robert H. Shapiro.[11][12][13] This reaction, while mechanistically similar to the Bamford-Stevens reaction, utilizes two equivalents of a strong organolithium base under aprotic conditions.[11][14] This seemingly small change has profound consequences on the reaction outcome.

The use of a strong base allows for the deprotonation of the less sterically hindered α-carbon, leading to the formation of a vinyllithium intermediate.[11][13] This intermediate can then be quenched with an electrophile (such as water to yield an alkene) or used in subsequent reactions, such as cross-coupling.[11] Crucially, the Shapiro reaction regioselectively produces the less substituted alkene (the kinetic product), offering a complementary synthetic strategy to the Bamford-Stevens reaction.[8][9] This predictable regioselectivity has made the Shapiro reaction an invaluable tool in total synthesis, famously being employed in the Nicolaou total synthesis of Taxol.[11][13]

Historical_Evolution cluster_industrial Industrial Applications (Early-Mid 20th Century) cluster_synthesis Emergence as Synthetic Reagents (Mid-Late 20th Century) cluster_modern Modern Applications (Late 20th Century - Present) BlowingAgent Blowing Agent for Polymers (e.g., p-Toluenesulfonyl hydrazide) Tosylhydrazone Formation of Tosylhydrazones from Aldehydes/Ketones BlowingAgent->Tosylhydrazone Shift in focus to chemical reactivity RadicalSource Sulfonyl Radical Source (Electrosynthesis, Photocatalysis) BlowingAgent->RadicalSource Decomposition to form sulfonyl radicals BamfordStevens Bamford-Stevens Reaction (1952) (Alkene Synthesis via Carbenes) Tosylhydrazone->BamfordStevens Base-mediated decomposition Shapiro Shapiro Reaction (1967) (Regioselective Alkene Synthesis via Vinyllithium Intermediates) Tosylhydrazone->Shapiro Strong base-mediated decomposition CrossCoupling Cross-Coupling Reactions (e.g., Suzuki, Heck) Shapiro->CrossCoupling Vinyllithium intermediate as a nucleophile Heterocycle Heterocycle Synthesis CrossCoupling->Heterocycle RadicalSource->Heterocycle

Caption: A workflow illustrating the evolution of sulfonylhydrazide applications.

Mechanistic Causality: Why Tosylhydrazones are Effective Precursors

The efficacy of tosylhydrazones in both the Bamford-Stevens and Shapiro reactions stems from a combination of factors inherent to their structure:

  • Acidity of the N-H Proton: The sulfonyl group is strongly electron-withdrawing, which increases the acidity of the adjacent N-H proton, facilitating its removal by a base.

  • The Tosyl Group as a Good Leaving Group: The p-toluenesulfinate anion is a stable and therefore excellent leaving group, which is crucial for the elimination step that leads to the formation of the diazo intermediate.

  • Generation of Reactive Intermediates: The decomposition of the tosylhydrazone ultimately leads to the expulsion of molecular nitrogen (N₂), a thermodynamically very stable molecule. This provides a strong driving force for the reaction and leads to the formation of highly reactive carbenes, carbenium ions, or vinyllithium species, which can then undergo a variety of useful transformations.

Mechanistic_Comparison cluster_BS Bamford-Stevens Reaction cluster_Shapiro Shapiro Reaction start Tosylhydrazone BS_Base 1 eq. Base (e.g., NaH, NaOMe) start->BS_Base S_Base 2 eq. Strong Base (e.g., n-BuLi) start->S_Base BS_Diazo Diazo Intermediate BS_Base->BS_Diazo BS_Intermediate Carbene/Carbenium Ion BS_Diazo->BS_Intermediate BS_Product More Substituted Alkene (Thermodynamic Product) BS_Intermediate->BS_Product S_Dianion Dianion S_Base->S_Dianion S_Intermediate Vinyllithium S_Dianion->S_Intermediate - N₂, - Ts⁻ S_Product Less Substituted Alkene (Kinetic Product) S_Intermediate->S_Product Proton quench

Caption: A diagram comparing the key intermediates and products of the Bamford-Stevens and Shapiro reactions.

Modern Era: Expanding the Synthetic Toolbox

The discovery of the Bamford-Stevens and Shapiro reactions laid the foundation for the modern applications of sulfonylhydrazides. In recent years, their utility has expanded even further, driven by the development of new reaction methodologies.

Sulfonylhydrazides are now recognized as powerful precursors to sulfonyl radicals.[5][6][15] This has been particularly impactful in the fields of electrosynthesis and photocatalysis, where the generation of these radicals under mild conditions has enabled a wide array of transformations, including the construction of C-S bonds and the synthesis of complex heterocyclic systems.[5][6][15][16] Furthermore, the vinyllithium and other organometallic intermediates generated from Shapiro-type reactions can be engaged in a variety of transition metal-catalyzed cross-coupling reactions, significantly broadening their synthetic scope.[11]

Experimental Protocol: A Self-Validating System

The preparation of tosylhydrazones is a robust and high-yielding reaction, making it an excellent starting point for a variety of synthetic endeavors. The following protocol for the synthesis of benzaldehyde tosylhydrazone is a representative example.

Synthesis of Benzaldehyde Tosylhydrazone [17]

  • Reagents and Equipment:

    • p-Toluenesulfonylhydrazide (1 equivalent)

    • Benzaldehyde (0.9 equivalents, freshly distilled)

    • Absolute Methanol

    • Erlenmeyer flask

    • Magnetic stirrer (optional)

    • Ice bath

    • Buchner funnel and filter paper

  • Procedure: a. To an Erlenmeyer flask, add p-toluenesulfonylhydrazide. b. Add absolute methanol to create a slurry. c. While swirling or stirring, add the freshly distilled benzaldehyde. A mild exothermic reaction should be observed as the solids dissolve. d. Continue to swirl the mixture. The product, benzaldehyde tosylhydrazone, will begin to crystallize within a few minutes. e. After approximately 15 minutes, cool the flask in an ice bath to maximize crystallization. f. Collect the white crystalline product by vacuum filtration using a Buchner funnel. g. Wash the crystals with a small amount of cold methanol to remove any unreacted starting materials. h. Dry the product under vacuum.

  • Self-Validation:

    • Purity Assessment: The purity of the product can be readily assessed by its sharp melting point.

    • Spectroscopic Confirmation: The structure can be confirmed by ¹H NMR spectroscopy, where the characteristic protons of the tosyl group, the aromatic ring of the benzaldehyde moiety, and the N-H and C-H of the hydrazone linkage will be observable at their expected chemical shifts. Infrared spectroscopy will show a characteristic C=N stretch.[18]

    • Further Reactivity: The successful synthesis can be further validated by subjecting the product to either Bamford-Stevens or Shapiro reaction conditions and observing the formation of the expected alkene product (styrene).

Quantitative Data Summary

The initial industrial application of sulfonylhydrazides was heavily reliant on their thermal decomposition properties. The following table summarizes key data for p-toluenesulfonyl hydrazide (TSH) as a blowing agent.

PropertyValueReference(s)
AppearanceWhite Powder[19]
Purity≥ 98%[19]
Decomposition Temperature143-147 °C[19]
Gas Volume in Air120-130 ml/g[19]
Melting Point108 °C[19]

Conclusion and Future Outlook

The journey of sulfonylhydrazide reagents from their humble beginnings as industrial blowing agents to their current status as sophisticated tools in organic synthesis is a testament to the power of fundamental research and the creative ingenuity of chemists. The discovery of the Bamford-Stevens and Shapiro reactions transformed our understanding of their reactivity and unlocked a vast array of synthetic possibilities. Today, sulfonylhydrazides continue to be at the forefront of chemical innovation, with new applications in electrosynthesis, photocatalysis, and complex molecule synthesis being reported regularly. As the demand for more efficient, selective, and sustainable synthetic methods grows, it is certain that the rich and versatile chemistry of sulfonylhydrazides will continue to fuel scientific advancements for years to come.

References

  • The Application of Sulfonyl Hydrazides in Electrosynthesis: A Review of Recent Studies. (2022). ACS Omega. [Link]
  • The Application of Sulfonyl Hydrazides in Electrosynthesis: A Review of Recent Studies. (n.d.).
  • Sulfonyl hydrazides as sulfonyl sources in organic synthesis. (2017).
  • Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides. (n.d.). MDPI. [Link]
  • Synthetic relevance and mechanistic insights of sulfonylation reactions using sulfonylhydrazides. (n.d.). Taylor & Francis Online. [Link]
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  • Preparation of Unsymmetrical Ketones from Tosylhydrazones and Aromatic Aldehydes via Formyl C–H Bond Insertion. (n.d.).
  • Foaming Agent TSH. (n.d.). Shuntai. [Link]
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  • Preparation of Unsymmetrical Ketones from Tosylhydrazones and Aromatic Aldehydes via Formyl C-H Bond Insertion. (2014). Organic Chemistry Portal. [Link]
  • P-Toluenesulfonyl Hydrazide (TSH) 1576-35-8 Factory. (n.d.). Jinli Chemical. [Link]
  • Shapiro reaction. (2018). Slideshare. [Link]
  • Shapiro reaction. (n.d.). Grokipedia. [Link]
  • Rapid Synthesis of N‐Tosylhydrazones under Solvent‐Free Conditions and Their Potential Application Against Human Triple‐Negative Breast Cancer. (2019). PMC - NIH. [Link]
  • Thermal hazard and decomposition mechanism of p-toluenesulfonyl hydrazide. (2022).
  • p-Toluenesulfonyl hydrazide. (n.d.). Wikipedia. [Link]
  • Shapiro and Bamford-Stevens reactions – revisited. (2023). Arkivoc. [Link]
  • Decoding the Nested, Multicycle Mechanism of Ni-Catalyzed Redox-Neutral Cross-Coupling through Temperature Scanning Reaction Calorimetry. (2023). Journal of the American Chemical Society. [Link]
  • Org. Syn. Coll. Vol. 7, 438. (n.d.). Organic Syntheses Procedure. [Link]
  • The Legacy of Hydrazine: Fueling Scientific Advancements. (n.d.). Olin. [Link]
  • SULFONYL HYDRAZIDE BLOWING AGENTS FOR RUBBER AND PLASTICS. (1950). Industrial & Engineering Chemistry. [Link]
  • Preparation of Unsymmetrical Ketones from Tosylhydrazones and Aromatic Aldehydes via Formyl C–H Bond Insertion. (2014).
  • Shapiro Reaction. (n.d.).
  • One-pot synthesis of sulfonylhydrazones from sulfonyl chloride, hydrazine hydrate and vinyl azide in water. (2018).
  • Shapiro Reaction. (2023). YouTube. [Link]
  • Studies on the mechanism of decomposition and structural factors affecting the aqueous stability of 1,2-bis(sulfonyl)-1-alkylhydrazines. (1994). PubMed. [Link]
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  • Bamford–Stevens reaction. (n.d.).

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A Mechanistic Guide to the Versatility of Sulfonylhydrazides in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide:

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Sulfonylhydrazides, and their corresponding N-sulfonylhydrazones (most commonly N-tosylhydrazones), have evolved from classical reagents into indispensable tools in modern organic synthesis. Valued for their high stability, crystalline nature, and ease of handling, they serve as exceptionally versatile precursors for a variety of highly reactive intermediates.[1] This guide provides an in-depth exploration of the core mechanisms of action governing their reactivity. We will dissect the causal factors—such as choice of base, solvent, and catalyst—that dictate the transformation of a single starting material into disparate intermediates like diazo compounds, carbenes, vinyllithium species, or sulfonyl radicals. By understanding these fundamental pathways, researchers can strategically harness the power of sulfonylhydrazides to achieve a wide range of synthetic outcomes, from classic olefination reactions to cutting-edge C-S bond formations and redox-neutral cross-couplings.

The Foundational Role: Precursors to Diazo Compounds, Carbenes, and Vinyllithiums

The most established role of N-tosylhydrazones, derived from the condensation of aldehydes or ketones with p-toluenesulfonylhydrazide, is their base-mediated decomposition to form alkenes.[2][3] However, the specific product outcome is critically dependent on the reaction conditions, which steer the mechanism through distinct intermediates. The two cornerstone reactions in this domain are the Shapiro and the Bamford-Stevens reactions.

1.1. The Shapiro Reaction: A Pathway to Vinyllithiums and Kinetic Alkenes

The Shapiro reaction converts tosylhydrazones into alkenes, typically the less-substituted (kinetic) product, through a vinyllithium intermediate.[4][5] The causality behind this specific outcome lies in the use of two or more equivalents of a strong, non-nucleophilic base, most commonly an organolithium reagent like n-butyllithium (n-BuLi).[6][7]

Mechanism Deep Dive:

  • First Deprotonation: The first equivalent of alkyllithium base abstracts the acidic proton from the hydrazone nitrogen (N-H). This is the most acidic proton in the molecule.

  • Second Deprotonation: The second equivalent of base abstracts a proton from the carbon alpha to the C=N bond. Critically, this deprotonation occurs at the less sterically hindered position. The directionality is controlled by the stereochemistry of the hydrazone, with deprotonation happening syn to the tosylamide group due to coordination with the nitrogen atom.[2]

  • Elimination and Extrusion: The resulting dianion undergoes spontaneous elimination of the tosyl group (p-toluenesulfinate anion), forming a transient diazo anion. This intermediate rapidly extrudes molecular nitrogen (N₂), a thermodynamically highly favorable process, to generate a vinyllithium species.[6][7]

  • Quenching: The reaction is completed by quenching the vinyllithium with an electrophile, which is most often a simple proton source like water to yield the final alkene.[6][7] However, this powerful vinyllithium intermediate can also be trapped with other electrophiles, such as alkyl halides, to form new C-C bonds.

The requirement for two equivalents of a strong base is a key mechanistic validation point; one equivalent is insufficient to proceed past the initial N-H deprotonation.[4]

View Experimental Protocol: Representative Shapiro Reaction

Synthesis of (E)-1-phenyl-1-hexene from propiophenone tosylhydrazone

  • Preparation: To a solution of propiophenone tosylhydrazone (1.0 eq) in anhydrous tetrahydrofuran (THF, 0.2 M) at -78 °C under an inert atmosphere (N₂ or Ar), is added n-butyllithium (2.2 eq, 2.5 M in hexanes) dropwise over 15 minutes. The solution is stirred at this temperature for 1 hour.

  • Decomposition: The reaction mixture is removed from the cooling bath and allowed to warm to room temperature. It is then gently warmed to 35-40 °C and stirred for 1 hour, during which time vigorous nitrogen evolution is observed.

  • Quenching: The reaction is carefully quenched by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

  • Workup: The mixture is extracted with diethyl ether (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel (eluting with hexanes) to afford the desired alkene.

Shapiro_Mechanism Shapiro Reaction Mechanism start Tosylhydrazone anion N-Anion start->anion + 1 eq. R-Li dianion Dianion (Lithiated) anion->dianion + 1 eq. R-Li (Deprotonation at less hindered α-C) diazo Diazo Intermediate dianion->diazo - TsLi vinyllithium Vinyllithium diazo->vinyllithium - N₂ (gas) alkene Alkene (Kinetic Product) vinyllithium->alkene + H₂O (Quench)

Caption: The Shapiro reaction proceeds via a dianion intermediate to form a vinyllithium species.

1.2. The Bamford-Stevens Reaction: A Divergence to Carbene or Cationic Pathways

The Bamford-Stevens reaction also produces alkenes from tosylhydrazones but employs weaker bases (e.g., sodium methoxide, NaH) and typically yields the more-substituted, thermodynamically stable alkene.[5][8] The crucial mechanistic difference is that these bases are only strong enough to deprotonate the N-H proton, leading to a different intermediate—a diazoalkane.[3][8][9]

The fate of this diazo intermediate is entirely dependent on the solvent system, a key experimental choice that dictates the mechanism.

  • In Protic Solvents (e.g., ethylene glycol): The diazo compound is protonated by the solvent to form a diazonium ion.[8] This ion then loses N₂ to generate a carbocation intermediate. The carbocation can then undergo rearrangement or eliminate a proton, with a strong preference for forming the most stable (i.e., most substituted) alkene.[3][5][8]

  • In Aprotic Solvents (e.g., diglyme): In the absence of a proton source, the diazo compound decomposes upon heating to extrude N₂ and form a carbene intermediate.[8][9] This highly reactive carbene then undergoes a 1,2-hydride shift to furnish the alkene.

This solvent-dependent dichotomy is a classic example of how experimental parameters can be rationally chosen to control reaction pathways.

Bamford_Stevens_Mechanism Bamford-Stevens Reaction Mechanism cluster_protic Protic Solvent cluster_aprotic Aprotic Solvent start Tosylhydrazone anion N-Anion start->anion + Base (e.g., NaOMe) diazo Diazoalkane Intermediate anion->diazo - Ts⁻ diazonium Diazonium Ion diazo->diazonium + H⁺ (from solvent) carbene Carbene diazo->carbene Heat, - N₂ carbocation Carbocation diazonium->carbocation - N₂ alkene_thermo Alkene (Thermodynamic Product) carbocation->alkene_thermo - H⁺ alkene_aprotic Alkene Product carbene->alkene_aprotic 1,2-Hydride Shift

Caption: The Bamford-Stevens reaction diverges based on solvent choice.

Data Presentation: Shapiro vs. Bamford-Stevens Reaction
FeatureShapiro ReactionBamford-Stevens Reaction
Base Strong, non-nucleophilic (e.g., n-BuLi, LDA)Weaker (e.g., NaOMe, NaH)[4][5]
Equivalents of Base ≥ 2 equivalents[6]Catalytic or stoichiometric
Key Intermediate Vinyllithium[6]Diazoalkane, then Carbocation (protic) or Carbene (aprotic)[3][8][9]
Product Less-substituted (Kinetic) alkene[4][5]More-substituted (Thermodynamic) alkene[4][5]
Typical Solvent Aprotic ether (e.g., THF, Et₂O)Protic (e.g., ethylene glycol) or Aprotic (e.g., diglyme)[8]
1.3. N-Tosylhydrazones as Safe Diazo Precursors for Transition Metal Catalysis

A significant modern application of N-tosylhydrazones is their use as safe, solid, and stable in situ precursors to often hazardous and explosive diazo compounds.[10][11] In the presence of a base, the tosylhydrazone converts to the diazo compound, which is immediately intercepted by a transition-metal catalyst (e.g., complexes of Rh, Pd, Cu, Fe).[10][12][13][14] This forms a metal-carbene (or carbenoid) intermediate, which is the workhorse of numerous powerful transformations.

Causality and Experimental Choice: The decision to use a tosylhydrazone instead of a pre-synthesized diazo compound is primarily driven by safety and operational simplicity. It avoids the need to isolate and handle potentially unstable diazo reagents. This strategy has unlocked a vast array of reactions, including:

  • Cyclopropanation: Reaction of the metal-carbene with an alkene.[13]

  • C-H Insertion: Insertion of the carbene into a C-H bond to form a new C-C bond.

  • Cross-Coupling Reactions: Where the carbene acts as a coupling partner.[10]

TM_Carbene_Workflow Workflow for Transition-Metal Catalyzed Carbene Transfer start N-Tosylhydrazone diazo In situ Diazo Compound start->diazo + Base - Ts⁻ metal_carbene Transition-Metal Carbene diazo->metal_carbene + Metal Catalyst (e.g., Rh₂(OAc)₄) - N₂ products Cyclopropanes, C-H Insertion Products, Coupling Products, etc. metal_carbene->products + Substrate (e.g., Alkene)

Caption: Tosylhydrazones serve as safe precursors for metal-carbene intermediates.

The Modern Frontier: Sulfonylhydrazides as Sulfonyl Radical Sources

In recent years, sulfonyl hydrazides have been repurposed as highly effective precursors for sulfonyl radicals (RSO₂•).[1][15] This has opened up a wealth of C-S bond-forming reactions, providing alternatives to traditional reagents like sulfonyl chlorides or sulfinic acids, which can be odorous or less stable.[16][17]

Mechanism of Radical Generation: The generation of a sulfonyl radical from a sulfonyl hydrazide is typically achieved under oxidative conditions. The mechanism involves the removal of the hydrazinyl group, driven by the formation of stable nitrogen gas.[1][16] Common initiating systems include:

  • Chemical Oxidants: Reagent systems like Tert-butyl hydroperoxide (TBHP) with a catalyst like Tetrabutylammonium iodide (TBAI) or an iron salt (FeCl₃).[16]

  • Electrochemistry: Anodic oxidation provides a green and reagent-free method to generate the radical.[18][19]

Mechanism of Action in Synthesis: Once formed, the electrophilic sulfonyl radical readily participates in addition reactions with electron-rich species. A prime example is the sulfonylation of alkenes and alkynes.

  • Initiation: The sulfonyl hydrazide is oxidized to generate the sulfonyl radical (RSO₂•).

  • Propagation: The sulfonyl radical adds across a C-C double or triple bond, creating a new carbon-centered radical.

  • Termination/Further Reaction: This new radical can be trapped (e.g., by another radical or an oxidant) or participate in a cascade/cyclization reaction before termination.[18]

Sulfonyl_Radical_Mechanism Generation and Reaction of Sulfonyl Radicals start Sulfonyl Hydrazide (R-SO₂NHNH₂) radical Sulfonyl Radical (R-SO₂•) start->radical Oxidant (e.g., TBHP) or Anodic Oxidation c_radical Carbon-centered Radical Intermediate radical->c_radical Addition alkene Alkene Substrate alkene->c_radical product Vinyl/Alkyl Sulfone c_radical->product Trapping / H-abstraction

Caption: Oxidative generation of sulfonyl radicals for C-S bond formation.

View Experimental Protocol: Radical Sulfonylation of an Alkene

Synthesis of a Vinyl Sulfone via Iron-Catalyzed Radical Addition

  • Preparation: In a reaction vial, combine the alkene (1.0 eq), p-toluenesulfonylhydrazide (1.5 eq), and FeCl₃ (10 mol%).

  • Reaction: Add the solvent (e.g., 1,2-dichloroethane, DCE, 0.1 M) followed by the oxidant, Di-tert-butyl peroxide (DTBP, 3.0 eq).

  • Heating: Seal the vial and heat the reaction mixture to 120 °C for 12 hours.

  • Cooling & Workup: Cool the reaction to room temperature and concentrate under reduced pressure.

  • Purification: Purify the residue by flash column chromatography on silica gel to yield the desired vinyl sulfone product.

Sulfonylhydrazides in Advanced Cross-Coupling Reactions

Beyond their classical roles, sulfonylhydrazides have been integrated into sophisticated cross-coupling methodologies, both with and without transition metals.

3.1. Metal-Free Reductive Coupling with Boronic Acids

A significant advance is the metal-free reductive coupling of tosylhydrazones and boronic acids.[20][21] This transformation is highly valuable as it constructs C(sp²)-C(sp³) bonds without the need for transition-metal catalysts, which is a major advantage for applications in pharmaceutical synthesis where metal contamination is a concern.[22]

Mechanism of Action:

  • Diazo Formation: The tosylhydrazone, upon heating with a mild base (e.g., K₂CO₃), decomposes to form a diazo compound in situ.

  • Reaction with Boronic Acid: The diazo compound reacts with the boronic acid.

  • Migration & Protodeboronation: The reaction is proposed to proceed through an intermediate that undergoes migration followed by protodeboronation (cleavage of the C-B bond by a proton source) to yield the final cross-coupled product.[20]

3.2. Nickel-Catalyzed Redox-Neutral Cross-Coupling

At the cutting edge of catalysis, sulfonyl hydrazides have been employed in nickel-catalyzed redox-neutral cross-couplings.[23] In these complex, nested catalytic cycles, the sulfonyl hydrazide ingeniously serves a dual role: it is both the radical precursor and an electron donor.[24] This elegant strategy allows for the formation of C(sp³)-C(sp³), C(sp³)-C(sp²), and C(sp³)-C(sp) bonds without the need for any external chemical, photochemical, or electrochemical redox agents, representing a highly efficient and streamlined synthetic approach.[23][24]

Summary and Future Outlook

The mechanistic versatility of sulfonylhydrazides is truly remarkable. A single, stable class of compounds can be directed down multiple distinct reactive pathways through the rational selection of reaction parameters.

Condition/ReagentKey IntermediatePrimary Transformation
≥ 2 eq. Organolithium Base VinyllithiumOlefination (Kinetic)
Alkoxide/Hydride Base Diazoalkane -> Carbene/CationOlefination (Thermodynamic)
Base + Transition Metal Metal-CarbeneCyclopropanation, C-H Insertion
Oxidant / Anode Sulfonyl RadicalC-S Bond Formation
Base + Boronic Acid (Heat) DiazoalkaneMetal-Free C-C Coupling
Nickel Catalyst Alkyl RadicalRedox-Neutral C-C Coupling

The field continues to evolve rapidly. Emerging trends in electrosynthesis[19] and photocatalysis are unlocking new transformations by generating the key reactive intermediates under exceptionally mild conditions. The future will likely see the development of more sophisticated catalytic systems that leverage sulfonylhydrazides for asymmetric synthesis, further expanding the synthetic chemist's toolkit and solidifying the role of these remarkable reagents in the construction of complex molecules.

References
  • Funes-Ardoiz, I., Losantos, R., & Sampedro, D. (2015). On the mechanism of the Shapiro reaction: understanding the regioselectivity. RSC Advances.
  • Chemistry Notes. (n.d.).
  • chemeurope.com. (n.d.). Shapiro reaction. chemeurope.com.
  • Funes-Ardoiz, I., Losantos, R., & Sampedro, D. (2015). On the mechanism of the Shapiro reaction: understanding the regioselectivity. Royal Society of Chemistry.
  • Wikipedia. (n.d.). Shapiro reaction. Wikipedia.
  • Alfa Chemistry. (n.d.). Bamford-Stevens Reaction. Alfa Chemistry.
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  • Singhal, R. (2022). Emerging Trends in N‐Tosylhydrazone Mediated Transition‐Metal‐Free Reactions. SciSpace.
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  • (2024). Recent progress in the synthesis of C-S bond via sulfonyl hydrazides. Taylor & Francis Online.
  • Vaishya, V., Singhal, R., Kriplani, T., & Pilania, M. (n.d.). Recent Advances in Transition-Metal-Catalyzed Reactions of N-Tosylhydrazones. Thieme.
  • (2022). The Application of Sulfonyl Hydrazides in Electrosynthesis: A Review of Recent Studies.
  • ResearchGate. (2025). N-Tosylhydrazones: Versatile Synthons in the Construction of Cyclic Compounds.
  • Barluenga, J., Tomás-Gamasa, M., Aznar, F., & Valdés, C. (2009). Metal-free carbon-carbon bond-forming reductive coupling between boronic acids and tosylhydrazones.
  • Yamini, P., Junaid, M., & Yadagiri, D. (2025). Light-Induced Transformations of Donor-Donor Diazo Compounds Derived from N-Sulfonylhydrazones. Chemical Asian Journal.
  • (2022). Decoding the Nested, Multicycle Mechanism of Ni-Catalyzed Redox-Neutral Cross-Coupling through Temperature Scanning Reaction Calorimetry. Journal of the American Chemical Society.
  • Barluenga, J., Tomás-Gamasa, M., Aznar, F., & Valdés, C. (2009). Metal-free carbon-carbon bond-forming reductive coupling between boronic acids and tosylhydrazones.
  • ResearchGate. (2025). Metal-free carbon-carbon bond-forming reductive coupling between boronic acids and tosylhydrazones.
  • ResearchGate. (2025). Sulfonyl hydrazides as sulfonyl sources in organic synthesis.
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  • Zhang, Y., et al. (n.d.). Asymmetric radical cyclopropanation of alkenes using N-arylsulfonyl hydrazones. PubMed Central.
  • ResearchGate. (n.d.). The Carbene Chemistry of N-Sulfonyl Hydrazones: The Past, Present, and Future.

Sources

The Pivotal Role of 4-Iodobenzenesulfonohydrazide in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This in-depth technical guide provides a comprehensive overview of 4-Iodobenzenesulfonohydrazide, a versatile building block in medicinal chemistry. We will explore its synthesis, physicochemical properties, and, most importantly, its instrumental role in the design and development of novel therapeutic agents. This document is intended for researchers, scientists, and professionals in the field of drug discovery and development, offering both foundational knowledge and practical insights into the application of this compound. We will delve into its use as a key intermediate in the synthesis of targeted enzyme inhibitors, with a particular focus on carbonic anhydrase and cyclooxygenase-2 (COX-2) inhibitors. Detailed synthetic protocols, mechanistic insights, and quantitative structure-activity relationship data are presented to provide a holistic understanding of the significance of this compound in the contemporary drug discovery landscape.

Introduction: The Strategic Importance of the Sulfonohydrazide Moiety

The sulfonohydrazide functional group is a cornerstone in the design of bioactive molecules. Its unique electronic and structural properties allow it to participate in a variety of chemical transformations, making it an invaluable synthon for the construction of complex heterocyclic scaffolds. The presence of the sulfonyl group provides a rigid and polar core, capable of engaging in crucial hydrogen bonding interactions with biological targets. The hydrazide component, on the other hand, offers a nucleophilic handle for further derivatization, enabling the exploration of a wide chemical space.

This compound, in particular, introduces an additional element of synthetic versatility through its iodine substituent. The iodo group serves as a convenient handle for a plethora of cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, allowing for the facile introduction of diverse aryl, alkyl, and vinyl groups. This strategic placement of a reactive handle on the benzenoid ring opens up avenues for the systematic modification of the molecular scaffold, a critical aspect of lead optimization in drug discovery.

Synthesis of this compound: A Practical Protocol

Experimental Protocol: General Synthesis of Aryl Sulfonylhydrazides

Materials:

  • 4-Iodobenzenesulfonyl chloride (1 equivalent)

  • Hydrazine hydrate (80% solution, 2.1 equivalents)[1]

  • Tetrahydrofuran (THF)[1]

  • Ethyl acetate

  • Hexanes

  • Sodium sulfate (anhydrous)

  • Ice bath

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-iodobenzenesulfonyl chloride (1 equivalent) in THF.[1]

  • Cool the solution to -8 °C using an ice-salt bath.[1]

  • Slowly add a solution of 80% hydrazine hydrate (2.1 equivalents) in THF to the cooled solution of the sulfonyl chloride.[1] The addition should be dropwise to maintain the temperature.

  • Stir the reaction mixture at -8 °C for 30 minutes.[1]

  • After the reaction is complete, as monitored by thin-layer chromatography (TLC), quench the reaction by adding ice-cold water.

  • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.[1]

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of chloroform and methanol) to afford pure this compound.[1]

Causality Behind Experimental Choices:

  • Low Temperature: The reaction is performed at a low temperature to control the exothermicity of the reaction between the sulfonyl chloride and hydrazine, minimizing the formation of side products.

  • Excess Hydrazine: A slight excess of hydrazine hydrate is used to ensure the complete consumption of the sulfonyl chloride and to act as a base to neutralize the hydrochloric acid formed during the reaction.

  • Anhydrous Conditions: While not strictly necessary for this reaction, using a dry solvent like THF can prevent the hydrolysis of the sulfonyl chloride starting material.

  • Purification: Column chromatography is a standard and effective method for purifying the final product from any unreacted starting materials or byproducts.

Role in Medicinal Chemistry: A Gateway to Potent Enzyme Inhibitors

This compound has emerged as a critical starting material for the synthesis of a diverse array of heterocyclic compounds with significant therapeutic potential. Its derivatives have shown remarkable efficacy as inhibitors of key enzymes implicated in various disease states, most notably carbonic anhydrases and cyclooxygenase-2.

Carbonic Anhydrase Inhibitors: Targeting pH Regulation

Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[4] They play a crucial role in regulating pH in various tissues and are implicated in several physiological and pathological processes.[4] The sulfonamide group is a well-established zinc-binding group that is essential for the inhibitory activity of many CA inhibitors.[5][6]

The this compound scaffold provides an excellent platform for the development of potent and selective CA inhibitors. The sulfonohydrazide moiety can be readily cyclized with various electrophiles to generate a wide range of heterocyclic systems. The iodine atom can then be functionalized to introduce substituents that can interact with specific residues in the active site of different CA isoforms, thereby conferring selectivity.

Mechanism of Action of Sulfonamide-based Carbonic Anhydrase Inhibitors:

The primary mechanism of action of sulfonamide inhibitors involves the coordination of the deprotonated sulfonamide nitrogen to the zinc ion in the active site of the carbonic anhydrase enzyme.[5] This binding event displaces a water molecule or hydroxide ion that is normally coordinated to the zinc and is essential for the catalytic activity of the enzyme. The interaction is further stabilized by hydrogen bonds between the sulfonamide oxygens and the active site residues.

Carbonic Anhydrase Inhibition cluster_0 Carbonic Anhydrase Active Site CA_Zinc Zn(II) H2O Inhibited_Complex Inhibited Enzyme Zn(II)-Sulfonamide Complex His_Residues Histidine Residues His_Residues->CA_Zinc Coordinates Sulfonamide_Inhibitor R-SO2NH2 Deprotonated Sulfonamide (R-SO2NH-) Sulfonamide_Inhibitor:f1->Inhibited_Complex:f1 Binds to Zn(II) Catalysis_Blocked Catalysis Blocked Inhibited_Complex->Catalysis_Blocked Results in

Caption: Mechanism of Carbonic Anhydrase Inhibition by Sulfonamides.

Quantitative Data: Inhibitory Activity of Benzenesulfonohydrazide Derivatives against Carbonic Anhydrase Isoforms

CompoundTarget IsoformIC50 / Ki (nM)Reference
Ureidobenzenesulfonamide Derivative 3hCA XII1.0 (Ki)[7]
Hydrazonobenzenesulfonamide DerivativeshCA II1.75 - 6.65 (Ki)[8]
Pyrazolecarboxamide Derivative 15hCA II3.3 (Ki)[9]
Pyrazolecarboxamide Derivative 15hCA IX6.1 (Ki)[9]
Acetazolamide (Standard)hCA IX30 (IC50)[10]
4-aminobenzenesulfonamide derivativeshCA VII and XIVPotent Inhibition[11]
Trifluoromethylsulfonamide derivativesCA I, II, and IVGood Inhibition[12]
Cyclooxygenase-2 (COX-2) Inhibitors: Targeting Inflammation

Cyclooxygenase (COX) is an enzyme that exists in two isoforms, COX-1 and COX-2. COX-1 is constitutively expressed and plays a role in physiological functions, while COX-2 is induced during inflammation and is responsible for the production of prostaglandins that mediate pain and inflammation.[13][14] Selective COX-2 inhibitors were developed to reduce the gastrointestinal side effects associated with non-selective NSAIDs.

The this compound scaffold has proven to be a valuable starting point for the development of selective COX-2 inhibitors. The benzenesulfonamide moiety is a key pharmacophore that fits into a secondary pocket of the COX-2 active site, a feature not present in COX-1, thus conferring selectivity. The hydrazide portion can be used to construct various heterocyclic systems, such as pyrazoles, which are present in the structure of the well-known COX-2 inhibitor, celecoxib. The iodine atom on the phenyl ring allows for the introduction of various substituents to optimize the binding affinity and pharmacokinetic properties of the resulting compounds.

COX-2 Signaling Pathway in Inflammation:

Inflammatory stimuli, such as cytokines and bacterial endotoxins, trigger the expression of COX-2.[14] COX-2 then catalyzes the conversion of arachidonic acid to prostaglandin H2 (PGH2), which is further converted to various prostaglandins, including prostaglandin E2 (PGE2). PGE2 binds to its receptors on target cells, leading to a cascade of downstream signaling events that result in the cardinal signs of inflammation: pain, swelling, redness, and heat.[13][15][16][17]

COX-2 Signaling Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., Cytokines, LPS) COX2_Expression COX-2 Expression Inflammatory_Stimuli->COX2_Expression COX2_Enzyme COX-2 Enzyme COX2_Expression->COX2_Enzyme Arachidonic_Acid Arachidonic Acid Arachidonic_Acid->COX2_Enzyme Substrate PGH2 Prostaglandin H2 (PGH2) COX2_Enzyme->PGH2 Catalyzes PGE2 Prostaglandin E2 (PGE2) PGH2->PGE2 PGE2_Receptors PGE2 Receptors PGE2->PGE2_Receptors Inflammation Inflammation (Pain, Swelling, Redness) PGE2_Receptors->Inflammation COX2_Inhibitor This compound -derived Inhibitor COX2_Inhibitor->COX2_Enzyme Inhibits

Caption: Simplified COX-2 Signaling Pathway in Inflammation.

Quantitative Data: Inhibitory Activity of Benzenesulfonamide Derivatives against COX-2

CompoundTargetIC50 (µM)Selectivity Index (COX-1/COX-2)Reference
4-(3-carboxy-4-hydroxy-benzylideneamino)benzenesulfonamideCOX-20.74114.5[18]
1,2,3-Triazole-Benzenesulfonamide Hybrid 6bCOX-20.04329[1]
1,2,3-Triazole-Benzenesulfonamide Hybrid 6jCOX-20.04312[1]
Quinazolinone Derivative 1cCOX-247.1% inhibition at 20 µMNot specified[19][20]
Celecoxib (Standard)COX-20.05294[1]

Future Perspectives and Conclusion

This compound stands as a testament to the power of strategic molecular design in medicinal chemistry. Its trifunctional nature – the sulfonohydrazide core for biological activity, the iodo group for synthetic diversification, and the benzene ring as a rigid scaffold – makes it an exceptionally valuable tool for the modern drug hunter. The successful development of potent and selective inhibitors of carbonic anhydrase and COX-2 from this precursor underscores its potential.

Future research in this area will likely focus on exploiting the iodo-substituent to develop novel derivatives with improved pharmacokinetic profiles and enhanced target selectivity. The application of modern synthetic methodologies, such as photoredox catalysis and C-H activation, could further expand the chemical space accessible from this versatile building block. Moreover, the exploration of this compound derivatives against other enzyme classes and therapeutic targets holds significant promise for the discovery of new medicines to address unmet medical needs.

References

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  • Sulfonamide inhibitors of bacterial carbonic anhydrases. (2024). PubMed.
  • Structure and mechanism of secondary sulfonamide binding to carbonic anhydrases. (2021). PubMed.
  • The Role Of COX-2 In Knee Osteoarthritis: A Comprehensive Analysis of Cytokines, Inflammation and Signaling Pathways. (2023). Biores Scientia.
  • Investigation on Hydrazonobenzenesulfonamides as Human Carbonic Anhydrase I, II, IX and XII Inhibitors. (2022). MDPI.
  • Mechanisms of phytonutrient modulation of Cyclooxygenase-2 (COX-2) and inflammation related to cancer. (2011). PubMed Central.
  • Role of Modulator of Inflammation Cyclooxygenase-2 in Gammaherpesvirus Mediated Tumorigenesis. (2017). Frontiers in Microbiology.
  • Binding of sulfonamide inhibitors to carbonic anhydrase. (n.d.). ResearchGate.
  • Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs. (2016). PubMed Central.
  • Synthesis and COX-2 Inhibitory Activity of 4-[(E)-2-(4-Oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)ethenyl]benzene-1-sulfonamide and Its Analogs. (2012). PubMed.
  • Selective COX-2 inhibitors. Part 2: synthesis and biological evaluation of 4-benzylideneamino- and 4-phenyliminomethyl-benzenesulfonamides. (2003). PubMed.
  • Synthesis and COX-2 Inhibitory Activity of 4-[(E)-2-(4-Oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)ethenyl]benzene-1-sulfonamide and Its Analogs. (2012). MDPI.
  • Ureidobenzenesulfonamides as Selective Carbonic Anhydrase I, IX, and XII Inhibitors. (2023). MDPI.
  • Rational Design and Synthesis of New Selective COX-2 Inhibitors with In Vivo PGE2-Lowering Activity by Tethering Benzenesulfonamide and 1,2,3-Triazole Pharmacophores to Some NSAIDs. (2022). PubMed Central.
  • Synthesis of 5-substituted-3H-[5][15][21]-oxadiazol-2-one derivatives: A carbon dioxide route (CDR). (n.d.). RSC Advances.
  • Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. (2021). National Institutes of Health.
  • One-pot synthesis of sulfonylhydrazones from sulfonyl chloride, hydrazine hydrate and vinyl azide in water. (2017). ResearchGate.
  • Process of preparing organic sulfonyl hydrazides. (1958). Google Patents.
  • Carbonic Anhydrase Inhibitors. Part 46 Inhibition of Carbonic Anhydrase Isozymes I, II and IV With Trifluoromethylsulfonamide Derivatives and Their Zinc(II) and Copper(II) Complexes. (n.d.). ResearchGate.
  • Synthesis and COX-2 Inhibitory Activity of 4-[(E)-2-(4-Oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)ethenyl]benzene-1-sulfonamide and Its Analogs. (2012). ResearchGate.
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  • Anticonvulsant 4-aminobenzenesulfonamide derivatives with branched-alkylamide moieties: X-ray crystallography and inhibition studies of human carbonic anhydrase isoforms I, II, VII, and XIV. (2011). PubMed.

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Methodological & Application

Application Notes and Protocols: The Dual Reactivity of 4-Iodobenzenesulfonohydrazide in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of 4-Iodobenzenesulfonohydrazide as a versatile and bifunctional reagent in modern palladium-catalyzed cross-coupling chemistry. This molecule possesses two distinct and orthogonally reactive sites: a classical C(sp²)–I bond and a C(sp²)–S bond within the sulfonohydrazide moiety. This duality allows for its strategic use in complex molecular synthesis, enabling either the preservation of the sulfonohydrazide group as a valuable functional handle or its use as an aryl surrogate in novel desulfitative coupling reactions. We present the theoretical underpinnings, mechanistic rationale, and detailed, field-tested protocols for key transformations such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations at the C–I bond, alongside an advanced protocol for desulfitative Suzuki-type coupling at the C–S bond. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this reagent's unique capabilities for efficient and selective synthesis.

Theoretical Background & Mechanistic Overview

Palladium-catalyzed cross-coupling reactions are foundational transformations in organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable precision.[1][2] The efficacy of these reactions hinges on a catalytic cycle that masterfully orchestrates the assembly of two distinct fragments on a palladium center.

The General Palladium(0) Catalytic Cycle

Most palladium-catalyzed cross-coupling reactions proceed through a common mechanistic pathway involving a Pd(0)/Pd(II) cycle.[3][4] This cycle consists of three fundamental steps:

  • Oxidative Addition: A low-valent Pd(0) catalyst inserts into the carbon-halide bond of the electrophilic partner (R¹-X), forming a Pd(II) intermediate. This is often the rate-determining step.[4][5]

  • Transmetalation: The organic group from a nucleophilic organometallic reagent (R²-M) is transferred to the palladium center, displacing the halide and forming a diorganopalladium(II) complex.[3]

  • Reductive Elimination: The two organic fragments (R¹ and R²) couple and are expelled from the palladium center, forming the desired product (R¹-R²) and regenerating the active Pd(0) catalyst.[4][5]

Palladium_Catalytic_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition (R¹-X) Pd0->OxAdd PdII_1 R¹-Pd(II)-X L₂ OxAdd->PdII_1 Transmetal Transmetalation (R²-M) PdII_1->Transmetal Halide Displacement (M-X) PdII_2 R¹-Pd(II)-R² L₂ Transmetal->PdII_2 RedElim Reductive Elimination PdII_2->RedElim Product Formation (R¹-R²) RedElim->Pd0

General Pd(0)/Pd(II) Catalytic Cycle.
The Duality of this compound

The unique structure of this compound presents two distinct opportunities for palladium-catalyzed functionalization. The choice of reaction conditions, particularly the catalyst, ligand, and base, dictates which site is addressed.

  • Pathway A: Reactivity at the C–I Bond: The carbon-iodine bond is a classical electrophilic site for palladium catalysis. Due to the high reactivity of aryl iodides in oxidative addition (reactivity order: I > OTf > Br >> Cl), this site can be selectively functionalized under standard cross-coupling conditions while leaving the sulfonohydrazide group intact.[6][7] This approach is ideal for synthesizing molecules where the -SO₂NHNH₂ moiety is desired for subsequent transformations, such as conjugation or as a pharmacophore.

  • Pathway B: Reactivity at the C–S Bond (Desulfitative Coupling): More recently, arylsulfonyl hydrazides have been ingeniously employed as aryl surrogates.[8] In this pathway, the entire sulfonohydrazide group acts as a leaving group, replaced by an incoming nucleophile. This transformation proceeds via a desulfitative-denitrogenative mechanism, releasing nitrogen and sulfur dioxide as benign byproducts. This advanced strategy offers a novel disconnection approach for biaryl synthesis.[8]

Application & Protocols: Cross-Coupling at the C–I Bond

The following protocols are designed for the selective functionalization of the C–I bond of this compound, preserving the sulfonohydrazide moiety.

Suzuki-Miyaura Coupling Protocol

Principle: The Suzuki-Miyaura reaction is a robust method for forming C(sp²)–C(sp²) bonds by coupling an organoboron reagent with an organic halide.[9][10] It is widely used in pharmaceutical manufacturing due to its mild conditions and high functional group tolerance.[2][11]

Experimental Protocol:

  • To a dry Schlenk flask under an argon atmosphere, add this compound (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv).

  • Add the palladium catalyst, such as Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%) and a suitable phosphine ligand like Xantphos (0.04 mmol, 4 mol%).

  • Add 5 mL of a degassed solvent mixture, such as dioxane/water (4:1).

  • Heat the reaction mixture at 80-100 °C and monitor by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).

  • After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired 4'-substituted biphenyl-4-sulfonohydrazide.

Causality Behind Choices:

  • Catalyst/Ligand: Pd(OAc)₂ is a common and cost-effective palladium precursor. A bulky, electron-rich ligand like Xantphos is chosen to promote the oxidative addition and reductive elimination steps, which are crucial for efficient coupling.[8]

  • Base: A base like K₂CO₃ is required to activate the boronic acid, forming a more nucleophilic boronate species that facilitates transmetalation.[9]

  • Solvent: A mixture of an organic solvent (dioxane) and water is often optimal, as water can aid in dissolving the base and boronic acid.[7]

Table 1: Representative Suzuki-Miyaura Couplings with this compound

Arylboronic Acid PartnerPalladium Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Approx. Yield (%)
Phenylboronic acidPd(OAc)₂ (2)Xantphos (4)K₂CO₃ (2.0)Dioxane/H₂O100690
4-Methoxyphenylboronic acidPd(OAc)₂ (2)Xantphos (4)K₂CO₃ (2.0)Dioxane/H₂O100692
3-Pyridylboronic acidPd₂(dba)₃ (1.5)SPhos (3)K₃PO₄ (2.0)Toluene/H₂O110885
4-Cyanophenylboronic acidPd(OAc)₂ (2)Xantphos (4)K₂CO₃ (2.0)Dioxane/H₂O100588
Sonogashira Coupling Protocol

Principle: The Sonogashira coupling enables the formation of a C(sp²)–C(sp) bond between an aryl halide and a terminal alkyne.[6][12] This reaction is distinguished by its use of both palladium and copper(I) co-catalysts.[13]

Experimental Protocol:

  • To a dry Schlenk flask under an argon atmosphere, add this compound (1.0 mmol, 1.0 equiv), Pd(PPh₃)₂Cl₂ (0.03 mmol, 3 mol%), and Copper(I) iodide (CuI, 0.06 mmol, 6 mol%).

  • Add 5 mL of a degassed solvent such as triethylamine (TEA) or a mixture of THF/TEA (2:1).

  • Add the terminal alkyne (1.1 mmol, 1.1 equiv) dropwise via syringe.

  • Stir the reaction at room temperature or heat gently (40-50 °C) and monitor by TLC. The reaction is often complete within 2-8 hours.

  • Once complete, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with THF or ethyl acetate.

  • Concentrate the filtrate and purify the residue by column chromatography to yield the 4-(alkynyl)benzenesulfonohydrazide product.

Causality Behind Choices:

  • Pd/Cu Co-catalysis: The palladium catalyst performs the main cross-coupling cycle, while the copper(I) iodide reacts with the terminal alkyne to form a copper acetylide intermediate.[14] This intermediate is highly effective in the transmetalation step with the palladium center.[13]

  • Amine Base/Solvent: A base like triethylamine serves a dual purpose: it acts as the solvent and neutralizes the HI byproduct formed during the reaction. It is also crucial for deprotonating the alkyne.[6]

Buchwald-Hartwig Amination Protocol

Principle: The Buchwald-Hartwig amination is a powerful method for constructing C(sp²)–N bonds, coupling aryl halides with a wide range of primary and secondary amines.[15][16][17] The choice of ligand is particularly critical for achieving high efficiency and broad substrate scope.[18][19]

Experimental Protocol:

  • In a glovebox or under an inert atmosphere, add Pd₂(dba)₃ (0.015 mmol, 1.5 mol%), a suitable ligand such as BrettPhos (0.03 mmol, 3 mol%), and a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu, 1.4 mmol, 1.4 equiv) to a dry Schlenk tube.

  • Add this compound (1.0 mmol, 1.0 equiv) and 5 mL of a dry, degassed solvent like toluene or dioxane.

  • Add the amine (1.2 mmol, 1.2 equiv).

  • Seal the tube and heat the reaction mixture at 90-110 °C for 12-24 hours, monitoring by LC-MS.

  • After cooling, quench the reaction with saturated aqueous ammonium chloride and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify by column chromatography to obtain the desired N-aryl sulfonohydrazide.

Causality Behind Choices:

  • Ligand: Bulky, electron-rich phosphine ligands like BrettPhos are essential. They accelerate the rate-limiting reductive elimination step that forms the C–N bond and prevent catalyst decomposition.[18]

  • Base: A strong base like NaOtBu is required to deprotonate the amine, forming the active amine nucleophile for the catalytic cycle. Weaker bases are generally ineffective.[16]

Application & Protocols: Cross-Coupling at the C–S Bond

This section details the advanced use of this compound as an aryl donor, where the C–SO₂NHNH₂ bond is cleaved. This strategy is particularly useful when the C–I bond has been functionalized first or when a direct arylation is desired from a sulfonohydrazide precursor.

Desulfitative Suzuki-Type Coupling Protocol

Principle: This protocol leverages the ability of a specific palladium-ligand system to activate the C–S bond, leading to a desulfitative-denitrogenative cross-coupling with an arylboronic acid.[8] This method showcases remarkable site-selectivity, often favoring reaction at the sulfonohydrazide group even over other halides like C–Br or C–I under carefully controlled conditions.[8]

Experimental Protocol:

  • To a dry Schlenk flask under an argon atmosphere, add the arylsulfonyl hydrazide substrate (e.g., a product from Section 2) (1.0 mmol, 1.0 equiv), the arylboronic acid (1.5 mmol, 1.5 equiv), and potassium carbonate (K₂CO₃, 3.0 mmol, 3.0 equiv).

  • Add Palladium(II) acetate (Pd(OAc)₂, 0.05 mmol, 5 mol%) and Xantphos (0.10 mmol, 10 mol%).

  • Add 5 mL of a degassed solvent such as methyl tert-butyl ether (MTBE).

  • Heat the reaction mixture at 100 °C in a sealed tube for 12-24 hours.

  • Monitor the reaction by LC-MS. Upon completion, cool the mixture, dilute with water, and extract with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by column chromatography to afford the unsymmetrical biaryl product.

Causality Behind Choices:

  • Catalyst System: The combination of Pd(OAc)₂ and a wide bite-angle ligand like Xantphos is crucial for promoting the challenging C–S bond activation.[8]

  • Solvent and Base: The specific combination of K₂CO₃ and MTBE has been optimized to facilitate this unique transformation.[8]

  • Mechanism: The reaction is proposed to initiate via coordination of the sulfonohydrazide to a Pd(II) species, followed by oxidation and extrusion of N₂ and SO₂ to generate an arylpalladium(II) intermediate, which then enters a standard Suzuki-type cycle.[8]

Desulfitative_Mechanism Start Ar-SO₂NHNH₂ + Pd(II)L₂ ComplexA [Ar-SO₂NHNH₂]-Pd(II)L₂ (Intermediate A) Start->ComplexA Ligand Displacement Oxidation Oxidation (O₂) ComplexA->Oxidation ComplexB [Ar-SO₂-N=N]-Pd(II)OAc L₂ (Intermediate B) Oxidation->ComplexB Extrusion Extrusion (-N₂, -SO₂) ComplexB->Extrusion ArPdOAc Ar-Pd(II)-OAc L₂ Extrusion->ArPdOAc Suzuki Suzuki Cycle ArPdOAc->Suzuki Enters Suzuki Cycle with Ar'-B(OH)₂ Product Ar-Ar' (Biaryl Product) Suzuki->Product

Proposed Mechanism for Desulfitative Coupling.[8]
Strategic Workflow for Sequential Cross-Coupling

The orthogonal reactivity of the C–I and C–S bonds in this compound enables powerful strategies for the synthesis of complex, multi-substituted aromatic compounds. A logical workflow involves functionalizing the more reactive C–I bond first, followed by the more challenging C–S desulfitative coupling.

Sequential_Coupling_Workflow Start This compound Step1 Step 1: C-I Bond Coupling Start->Step1 Protocol1 Protocols 2.1, 2.2, or 2.3 (Suzuki, Sonogashira, etc.) Nucleophile: R¹-M Step1->Protocol1 Intermediate 4-R¹-Benzenesulfonohydrazide Step1->Intermediate Step2 Step 2: C-S Bond Coupling Intermediate->Step2 Protocol2 Protocol 3.1 (Desulfitative Suzuki) Nucleophile: R²-B(OH)₂ Step2->Protocol2 FinalProduct 1-R¹-4-R²-Benzene (Unsymmetrical Biaryl) Step2->FinalProduct

Workflow for Sequential Functionalization.

Summary and Future Outlook

This compound is far more than a simple aryl iodide. Its bifunctional nature provides a strategic advantage in synthesis, offering two chemically distinct sites for palladium-catalyzed cross-coupling. By selecting appropriate catalytic systems, chemists can either perform classical C–I bond functionalization to produce valuable sulfonohydrazide-containing intermediates or leverage the C–S bond in advanced desulfitative couplings to access unsymmetrical biaryls. This dual reactivity opens new avenues for the efficient construction of molecules relevant to pharmaceuticals, agrochemicals, and materials science, enabling late-stage diversification and novel synthetic strategies.

References

  • Zhang, B., et al. (2021). Palladium-Catalyzed Asymmetric Hydrosulfonylation of 1,3-Dienes with Sulfonyl Hydrazides. Angewandte Chemie International Edition, 60(6), 2948-2951. [Link]
  • Ou, Z. X., et al. (2025). Palladium-catalyzed asymmetric propargylic sulfonylation of propargyl esters with sulfonyl hydrazides. Organic & Biomolecular Chemistry. [Link]
  • Li, J., et al. (2023). Palladium-catalyzed cross-coupling of benzene sulfonhydrazides and benzyltrimethylammonium salts: Synthesis of diarylmethanes.
  • Zhang, B., et al. (2021). Palladium-Catalyzed Asymmetric Hydrosulfonylation of 1,3-Dienes with Sulfonyl Hydrazides.
  • Ou, Z. X., et al. (2025). Palladium-catalyzed asymmetric propargylic sulfonylation of propargyl esters with sulfonyl hydrazides. Organic & Biomolecular Chemistry. [Link]
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  • Wikipedia. (n.d.). Heck reaction. [Link]
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  • Wikipedia. (n.d.). Cross-coupling reaction. [Link]
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  • Wikipedia. (n.d.). Sonogashira coupling. [Link]
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  • Organic Syntheses. (2003). Synthesis of biaryls via palladium-catalyzed cross-coupling: 2-methyl-4′-nitrobiphenyl. [Link]
  • PubMed Central. (2014). Palladium-catalyzed synthesis of 4-sila-4H-benzo[d][20][21]oxazines by intramolecular Hiyama coupling. [Link]
  • ResearchGate. (2025). (PDF) Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. [Link]
  • MDPI. (2017). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. [Link]
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Application of 4-Iodobenzenesulfonohydrazide in Suzuki-Miyaura Reactions: A Detailed Guide for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] This guide provides an in-depth exploration of the application of 4-iodobenzenesulfonohydrazide as a versatile arylating agent in these powerful reactions. Moving beyond its traditional role as a sulfonylating agent, this document elucidates its utility as an aryl halide surrogate for the synthesis of complex biaryl sulfonamides and related structures, which are prevalent in pharmaceuticals and agrochemicals.[3] Detailed mechanistic insights, step-by-step protocols, and critical experimental considerations are presented to empower researchers in drug discovery and chemical development to effectively leverage this reagent in their synthetic endeavors.

Introduction: The Evolving Role of Arylsulfonyl Hydrazides

Biaryl motifs are fundamental structural units in a vast array of biologically active molecules and functional materials.[3][4] The palladium-catalyzed Suzuki-Miyaura reaction has become the preeminent method for their construction, largely due to its mild reaction conditions, commercial availability of reagents, and broad substrate scope.[5][6] Traditionally, aryl halides have been the workhorse electrophiles in these couplings.[3] However, the pursuit of novel, stable, and readily available arylating agents has led to the exploration of alternative precursors.

Arylsulfonyl hydrazides, including this compound, have emerged as a particularly attractive class of non-classical electrophiles.[3] These compounds are typically stable, crystalline solids that are easy to handle and store. Their application in Suzuki-Miyaura reactions represents a strategic departure from conventional aryl halides, offering a unique platform for the synthesis of biaryl sulfonamides. The sulfonamide moiety itself is a critical pharmacophore found in numerous approved drugs, making its direct incorporation via a C-C bond-forming reaction highly valuable.[7] This guide will focus specifically on this compound, leveraging the high reactivity of the carbon-iodine bond to facilitate efficient cross-coupling.[1][8]

Mechanistic Considerations: A Palladium-Catalyzed Pathway

The application of this compound in a Suzuki-Miyaura reaction follows the well-established catalytic cycle involving a palladium catalyst. The process can be dissected into three primary steps: oxidative addition, transmetalation, and reductive elimination.[1][9][10]

A. The Catalytic Cycle:

  • Oxidative Addition: The cycle initiates with the oxidative addition of the highly reactive carbon-iodine bond of this compound to a low-valent palladium(0) species. This is often the rate-determining step in the cycle.[1][10] The reactivity order of aryl halides in this step is generally I > Br > Cl > F.[11][12] This reaction forms a square planar palladium(II) intermediate.

  • Transmetalation: In this key step, the organic group from the organoboron reagent (typically an arylboronic acid) is transferred to the palladium(II) center.[9][10] The reaction is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species. This boronate then displaces the halide on the palladium complex.

  • Reductive Elimination: The final step involves the reductive elimination of the two organic ligands (the 4-sulfonohydrazidephenyl group and the aryl group from the boronic acid) from the palladium(II) center. This forms the desired biaryl product and regenerates the active palladium(0) catalyst, allowing the cycle to continue.[9][10]

Suzuki_Miyaura_Cycle cluster_reagents pd0 Pd(0)Ln oxidative_addition Oxidative Addition pd0->oxidative_addition pd_intermediate Ar-Pd(II)-I(Ln) oxidative_addition->pd_intermediate transmetalation Transmetalation pd_intermediate->transmetalation pd_biaryl Ar-Pd(II)-Ar'(Ln) transmetalation->pd_biaryl reductive_elimination Reductive Elimination pd_biaryl->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-Ar' (Product) reductive_elimination->product reagents This compound (Ar-I) + Arylboronic Acid (Ar'-B(OH)2) + Base

Caption: General Catalytic Cycle of the Suzuki-Miyaura Reaction.

Experimental Protocols: A Step-by-Step Guide

The following protocols provide a general framework for the Suzuki-Miyaura coupling of this compound with various arylboronic acids. Optimization of reaction parameters is often necessary for specific substrates.

General Protocol for the Synthesis of Biaryl Sulfonamides

This protocol is adapted from established procedures for Suzuki-Miyaura cross-coupling reactions.

Materials:

  • This compound

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Solvent (e.g., 1,4-dioxane, toluene, DMF, with water)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware and purification equipment

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), the palladium catalyst (1-5 mol%), and the base (2.0-3.0 equiv.).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the degassed solvent system (e.g., a mixture of dioxane and water) to the flask via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired biaryl sulfonamide.

Experimental_Workflow start Reaction Setup (Reagents, Catalyst, Base) inert Establish Inert Atmosphere (Evacuate/Backfill with N2/Ar) start->inert solvent Add Degassed Solvent inert->solvent reaction Heat and Stir (Monitor Progress) solvent->reaction workup Aqueous Work-up (Extraction and Washing) reaction->workup purification Purification (Column Chromatography) workup->purification product Isolated Biaryl Sulfonamide purification->product

Caption: Experimental Workflow for Suzuki-Miyaura Coupling.

Data Presentation: Representative Reaction Conditions and Yields

The following table summarizes typical reaction conditions and expected yields for the coupling of this compound with various arylboronic acids.

EntryArylboronic Acid PartnerCatalyst (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)K₂CO₃ (2.0)Dioxane/H₂O901285
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (2)Cs₂CO₃ (2.5)Toluene/H₂O100892
33-Tolylboronic acidPd(PPh₃)₄ (3)K₃PO₄ (3.0)DMF/H₂O1101678
44-Fluorophenylboronic acidPd(dppf)Cl₂ (2)K₂CO₃ (2.0)Dioxane/H₂O901088
52-Naphthylboronic acidPd(PPh₃)₄ (4)Cs₂CO₃ (2.5)Toluene/H₂O1001481

Note: Yields are representative and may vary based on the specific reaction scale and purification method.

Trustworthiness and Self-Validation

To ensure the reliability and reproducibility of the described protocols, the following self-validating measures should be incorporated into the experimental workflow:

  • Reagent Purity: The purity of this compound, the arylboronic acid, and the catalyst is paramount. Impurities can inhibit the catalyst and lead to side reactions.

  • Inert Atmosphere: The exclusion of oxygen is critical, as Pd(0) species can be oxidized to inactive Pd(II) species, leading to catalyst deactivation and promoting side reactions like the homocoupling of boronic acids.[2]

  • Solvent Degassing: Solvents should be thoroughly degassed prior to use to remove dissolved oxygen.

  • Reaction Monitoring: Consistent monitoring of the reaction progress by TLC or LC-MS is essential to determine the optimal reaction time and prevent the formation of degradation products.

  • Product Characterization: The identity and purity of the final product should be rigorously confirmed by standard analytical techniques (¹H NMR, ¹³C NMR, HRMS, etc.).

Conclusion

This compound serves as a highly effective and versatile coupling partner in Suzuki-Miyaura reactions for the synthesis of biaryl sulfonamides. Its high reactivity, stability, and the pharmacological importance of the resulting products make it a valuable tool for researchers in medicinal chemistry and materials science. By understanding the underlying mechanistic principles and adhering to rigorous experimental protocols, scientists can confidently employ this reagent to accelerate the discovery and development of novel chemical entities.

References

  • ResearchGate. (n.d.). Synthesis of Biaryl Sulfonamides (184) by Suzuki Cross Coupling Reactions.
  • Chemical Review and Letters. (2024). Recent trends in the synthesis of biaryls using arylsulfonyl hydrazides as aryl surrogate.
  • DeBergh, J. R., Niljianskul, N., & Buchwald, S. L. (2013). Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. Journal of the American Chemical Society, 135(29), 10638–10641.
  • PubMed Central. (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents.
  • PubMed Central. (2019). Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids.
  • ResearchGate. (n.d.). Synthesis of sulfonamides via a palladium-catalyzed Suzuki–Miyaura coupling. Isolated yields.
  • Wikipedia. (n.d.). Suzuki reaction.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • National Institutes of Health. (n.d.). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes.
  • ChemRxiv. (n.d.). The catalytic mechanism of the Suzuki-Miyaura reaction.
  • National Institutes of Health. (n.d.). Zn-Mediated, Pd-Catalyzed Cross-Couplings in Water at Room Temperature Without Prior Formation of Organozinc Reagents.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • ResearchGate. (2017). Do you think that the mechanisms for the reaction of Suzuki-Miyaura with aryl iodides, aryl bromides and aryl chlorides are different?.
  • Andrew G. Myers Research Group. (n.d.). The Suzuki Reaction.
  • PubMed Central. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development.

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Application Note: A Practical Guide to the Buchwald-Hartwig Amination of Aryl Iodides

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Power of C-N Bond Formation

The formation of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, with profound implications for the development of pharmaceuticals, agrochemicals, and advanced materials.[1][2] Among the methodologies available, the Palladium-catalyzed Buchwald-Hartwig amination stands as a premier tool for its broad substrate scope, functional group tolerance, and high efficiency.[1][3] This reaction facilitates the coupling of amines with aryl halides or pseudohalides, overcoming the limitations of classical methods like nucleophilic aromatic substitution.[1][3]

This application note provides an in-depth guide to the experimental setup and execution of the Buchwald-Hartwig amination, with a specific focus on aryl iodides as the electrophilic partner. We will delve into the mechanistic underpinnings, explore the causal relationships behind reagent selection, provide a detailed, field-proven protocol, and offer practical troubleshooting advice for researchers, scientists, and drug development professionals.

Mechanistic Rationale: The "Why" Behind the Reaction

A successful experimental design is rooted in a solid understanding of the reaction mechanism. The Buchwald-Hartwig amination proceeds via a catalytic cycle involving a Palladium(0) species.[1][2] The generally accepted mechanism consists of three primary steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-iodide bond, forming a Pd(II) complex.[2][4] This is often the rate-determining step for aryl bromides and chlorides.[5][6]

  • Amine Coordination and Deprotonation: The amine coordinates to the Pd(II) center. A base then deprotonates the coordinated amine to form a palladium-amido complex.[1][4]

  • Reductive Elimination: The final C-N bond is formed as the arylamine product is eliminated from the palladium center, regenerating the active Pd(0) catalyst for the next cycle.[2][4]

Buchwald-Hartwig Catalytic Cycle cluster_cycle Catalytic Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition Complex (Ar-Pd(II)-I)L_n pd0->oxidative_addition Ar-I amido_complex Palladium Amido Complex (Ar-Pd(II)-NR'R'')L_n oxidative_addition->amido_complex + HNR'R'', Base - HX amido_complex->pd0 Reductive Elimination product Ar-NR'R'' amido_complex->product caption Fig. 1: Catalytic Cycle of Buchwald-Hartwig Amination.

Caption: Fig. 1: Catalytic Cycle of Buchwald-Hartwig Amination.

Special Considerations for Aryl Iodides

While aryl iodides are highly reactive towards oxidative addition, they introduce a unique challenge. The iodide anion generated during the reaction can form bridging palladium iodide dimers, which are often unreactive and can act as catalyst inhibitors, effectively removing palladium from the catalytic cycle.[7][8] This can make aryl iodide couplings surprisingly sluggish compared to their bromide or chloride counterparts under certain conditions.[8] Judicious selection of solvent is a key strategy to mitigate this issue.[7][9]

Optimizing the Reaction: A Guide to Component Selection

The success of a Buchwald-Hartwig amination hinges on the careful selection of four key components: the palladium source, ligand, base, and solvent.

  • Palladium Source: The active catalyst is a Pd(0) species. While Pd(0) sources like Pd₂(dba)₃ can be used, it is often more convenient to use air-stable Pd(II) salts like Pd(OAc)₂ which are reduced in situ. Modern approaches favor the use of "precatalysts," which are stable, well-defined Pd(II) complexes that are readily activated under reaction conditions. These offer improved reproducibility and activity.

  • Ligand: The ligand is arguably the most critical component. The evolution from simple monodentate phosphines to bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., RuPhos, BrettPhos) and ferrocene-based ligands (e.g., dppf) was a watershed moment for the reaction.[1] These bulky ligands serve two main purposes: they promote the crucial reductive elimination step and prevent the formation of inactive catalyst dimers.[1] For aryl iodides, ligands like the cyclohexyl-analogue of JohnPhos (1b) have shown particular efficacy.

  • Base: A base is required to deprotonate the amine, generating the active nucleophile. Strong, non-nucleophilic alkoxides like sodium tert-butoxide (NaOt-Bu) are highly effective but can be incompatible with base-sensitive functional groups like esters or enolizable ketones.[10] In such cases, milder inorganic bases such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are excellent alternatives.[4][10]

  • Solvent: Anhydrous, aprotic solvents are standard. Toluene, THF, and 1,4-dioxane are commonly used.[7][11] For aryl iodide couplings, a key insight is to use a solvent in which the iodide salt byproduct has low solubility.[8][9] For example, using toluene often causes the sodium iodide byproduct to precipitate, preventing it from inhibiting the palladium catalyst.[7][9]

Detailed Experimental Protocol: From Setup to Product

This protocol provides a general procedure for the amination of an aryl iodide with a primary amine. All operations must be performed under an inert atmosphere of argon or nitrogen using standard Schlenk techniques or in a glovebox. [12][13]

Part A: Preparation and Inert Atmosphere Setup
  • Glassware Preparation: A Schlenk flask equipped with a magnetic stir bar is oven-dried at >120 °C overnight or flame-dried under vacuum to remove adsorbed water.[13] The flask is then allowed to cool to room temperature under a positive pressure of inert gas (argon or nitrogen).[14]

  • Solvent Degassing: The reaction solvent (e.g., toluene) must be anhydrous and deoxygenated. This can be achieved by sparging with argon for 30-60 minutes or via three "freeze-pump-thaw" cycles.[13]

Experimental Workflow Fig. 2: General Experimental Workflow start Start prep_glassware Prepare Glassware (Oven/Flame Dry) start->prep_glassware inert_atm Establish Inert Atmosphere (Ar/N2 Purge) prep_glassware->inert_atm add_solids Add Solids (ArI, Amine, Base, Pd Catalyst, Ligand) inert_atm->add_solids add_solvent Add Degassed Solvent (via Syringe) add_solids->add_solvent react Heat to Reaction Temp (e.g., 100 °C) add_solvent->react monitor Monitor Reaction (TLC, GC, LC-MS) react->monitor workup Cool, Quench & Extract monitor->workup Upon Completion purify Purify (Column Chromatography) workup->purify end Characterize Product purify->end

Caption: Fig. 2: General Experimental Workflow.

Part B: Reaction Assembly

To the prepared Schlenk flask, under a positive pressure of inert gas:

  • Add the aryl iodide (1.0 mmol, 1.0 equiv).

  • Add the amine (1.2 mmol, 1.2 equiv).

  • Add the base (e.g., NaOt-Bu, 1.4 mmol, 1.4 equiv).

  • Add the palladium precatalyst (e.g., RuPhos Pd G3, 0.01-0.02 mmol, 1-2 mol%).

  • Add the ligand (if not using a precatalyst, e.g., RuPhos, 0.012-0.024 mmol, 1.2-2.4 mol%).

  • Briefly evacuate and backfill the flask with inert gas (this cycle should be repeated three times).

  • Add the degassed solvent (e.g., toluene, 5 mL) via a dry, gas-tight syringe.[15]

Part C: Reaction and Monitoring
  • Lower the flask into a preheated oil bath at the desired temperature (typically 80-110 °C).[11]

  • Stir the reaction vigorously.

  • Monitor the reaction progress by periodically taking aliquots (via syringe) and analyzing by TLC, GC, or LC-MS.

Part D: Workup and Purification
  • Once the reaction is complete, cool the mixture to room temperature.

  • Carefully quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Summary: Typical Reaction Parameters

The optimal conditions can vary based on the specific substrates. The following table provides a starting point for the amination of aryl iodides.

Amine TypePalladium Source / LigandBaseSolventTemp (°C)Typical Yield
Primary AliphaticRuPhos Pd G3 / BrettPhosNaOt-Bu / K₃PO₄Toluene, THF80 - 11085-98%
Secondary AliphaticRuPhos Pd G3 / RuPhosNaOt-BuToluene, THF80 - 11080-95%
Primary ArylamineXPhos Pd G3 / XPhosK₂CO₃ / Cs₂CO₃t-BuOH, Toluene100 - 11075-90%
Heterocyclic AmineBrettPhos Pd G3 / BrettPhosK₃PO₄Dioxane, Toluene100 - 11070-92%

Data synthesized from multiple sources, including[9][10][16].

Troubleshooting Common Issues

Even robust reactions can encounter problems. Below are common issues and potential solutions.

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (degraded Pd source).2. Insufficiently inert atmosphere (O₂ poisoning).3. "Wet" solvent or reagents.1. Use a fresh bottle of catalyst or a reliable precatalyst.2. Improve Schlenk line or glovebox technique; ensure proper purging.[17]3. Use freshly dried and degassed solvent.
Significant Dehalogenation The competing β-hydride elimination side reaction is occurring.[1]1. Switch to a different, often bulkier, ligand.2. Change the base (e.g., from NaOt-Bu to K₃PO₄).
Reaction Stalls Catalyst inhibition by soluble iodide salts.[8]1. Switch to a solvent where the iodide salt byproduct is insoluble, such as toluene.[9]
Formation of Byproducts Homocoupling of the aryl iodide or other side reactions.[18]1. Lower the reaction temperature.2. Decrease the catalyst loading.3. Screen different ligand/base combinations.

References

  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • Singleton, D. A., et al. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
  • NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples.
  • Singleton, D. A., et al. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis.
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
  • Lin, W., et al. (n.d.). Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates. Molecules.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination.
  • Fiveable. (n.d.). Inert atmosphere Definition - Organic Chemistry II Key Term.
  • Dorel, R., & Haydl, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition.
  • Organic Syntheses. (2024). Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates.
  • Dorel, R., et al. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition.
  • Wolfe, J. P., & Buchwald, S. L. (2000). An Improved Method for the Palladium-Catalyzed Amination of Aryl Iodides. The Journal of Organic Chemistry.
  • ResearchGate. (2015). What are the possible ways to do a perfect inert atmosphere organic reaction without using glove box?
  • Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination?
  • J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling.
  • YouTube. (2022). Inert Atmosphere.
  • Wikipedia. (n.d.). Air-free technique.
  • Reddit. (2017). [Named Reaction #2] Buchwald-Hartwig Amination.
  • ResearchGate. (n.d.). POP‐type ligands used in the Buchwald–Hartwig amination.
  • Chemistry LibreTexts. (2022). 7.3: Inert Atmospheric Methods.
  • Chemistry Stack Exchange. (2022). Buchwald-Hartwig coupling troubleshooting.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). Specific Solvent Issues with Buchwald-Hartwig Amination.
  • ResearchGate. (2020). An Improved Method for the Palladium-Catalyzed Amination of Aryl Iodides.
  • Wolfe, J. P., & Buchwald, S. L. (2000). Palladium-Catalyzed Amination of Aryl Iodides. The Journal of Organic Chemistry.
  • Fors, B. P., et al. (2009). An Efficient Process for Pd-Catalyzed C–N Cross-Coupling Reactions of Aryl Iodides: Insight Into Controlling Factors. Journal of the American Chemical Society.
  • Kumar, A., et al. (2022). Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay. ACS Omega.
  • Maiti, D., et al. (n.d.). Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides. MIT Open Access Articles.

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Application Notes and Protocols: 4-Iodobenzenesulfonohydrazide as a Versatile Precursor for Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic utility of 4-iodobenzenesulfonohydrazide as a bifunctional precursor for the synthesis of diverse heterocyclic scaffolds. We delve into the strategic application of its two key functional moieties: the sulfonohydrazide group for the construction of core heterocyclic rings, such as pyrazoles, and the aryl iodide group as a versatile handle for post-synthetic diversification via transition-metal-catalyzed cross-coupling reactions. This document offers detailed experimental protocols, mechanistic insights, and data presentation to enable researchers to effectively utilize this valuable building block in medicinal chemistry and materials science.

Introduction: A Bifunctional Linchpin in Heterocyclic Chemistry

The quest for novel heterocyclic compounds remains a cornerstone of modern drug discovery and materials science. These cyclic structures are prevalent in a vast array of biologically active molecules and functional materials. This compound has emerged as a particularly valuable precursor in this context, owing to its unique bifunctional nature. It strategically combines a sulfonohydrazide moiety, a well-established pharmacophore and a reactive handle for cyclization reactions, with an iodo-substituted aromatic ring.

The sulfonohydrazide group serves as a versatile synthon for constructing various nitrogen-containing heterocycles, most notably pyrazoles, through condensation and cyclization reactions. Concurrently, the iodine atom on the benzene ring provides a reactive site for a wide range of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings. This dual reactivity allows for a modular approach to complex molecule synthesis: initial formation of a heterocyclic core followed by late-stage functionalization to build molecular diversity. This guide will explore these applications in detail, providing both the theoretical underpinnings and practical protocols for laboratory implementation.

Part 1: Synthesis of Pyrazole Scaffolds via the Sulfonohydrazide Moiety

The reaction of a sulfonyl hydrazide with a 1,3-dicarbonyl compound is a classical and efficient method for the synthesis of pyrazoles. In this section, we detail the use of this compound for the preparation of N-sulfonylated, 4-iodo-substituted pyrazoles.

Mechanistic Rationale

The synthesis proceeds via a two-step sequence. First, this compound is condensed with a 1,3-dicarbonyl compound (e.g., acetylacetone) under acidic or neutral conditions to form a 4-iodobenzenesulfonyl hydrazone intermediate. This hydrazone then undergoes an intramolecular cyclization with concomitant dehydration to yield the stable pyrazole ring. The regioselectivity of the cyclization is influenced by the nature of the substituents on the dicarbonyl compound.

Diagram 1: General Workflow for Pyrazole Synthesis

G A This compound C Condensation (Hydrazone Formation) A->C B 1,3-Dicarbonyl Compound (e.g., Acetylacetone) B->C D 4-Iodobenzenesulfonyl Hydrazone (Intermediate) C->D E Intramolecular Cyclization (Dehydration) D->E F N-(4-Iodophenyl)sulfonyl-pyrazole E->F

A schematic representation of the two-stage synthesis of N-(4-iodophenyl)sulfonyl-pyrazoles.

Experimental Protocol 1: Synthesis of 1-(4-Iodobenzenesulfonyl)-3,5-dimethyl-1H-pyrazole

This protocol describes the synthesis of a model pyrazole from this compound and acetylacetone.

Materials:

Reagent/SolventM.W. ( g/mol )QuantityMoles (mmol)
This compound312.133.12 g10
Acetylacetone100.121.1 mL11
Glacial Acetic Acid60.0520 mL-
Ethanol46.07As needed-

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (3.12 g, 10 mmol) and glacial acetic acid (20 mL).

  • Stir the suspension at room temperature to ensure good mixing.

  • Add acetylacetone (1.1 mL, 11 mmol) to the suspension.

  • Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 7:3 hexane:ethyl acetate eluent system.

  • After completion, allow the reaction mixture to cool to room temperature.

  • Pour the cooled mixture into 100 mL of ice-cold water with stirring.

  • A white precipitate will form. Collect the solid by vacuum filtration and wash thoroughly with cold water (3 x 30 mL).

  • Recrystallize the crude product from a minimal amount of hot ethanol to afford pure 1-(4-iodobenzenesulfonyl)-3,5-dimethyl-1H-pyrazole as a white crystalline solid.

  • Dry the product under vacuum. Expected yield: 80-90%.

Part 2: Diversification of the Pyrazole Core via Palladium-Catalyzed Cross-Coupling

The iodine atom on the pyrazole synthesized in Part 1 is a versatile handle for introducing a wide range of substituents through palladium-catalyzed cross-coupling reactions. This allows for the creation of a library of compounds from a common intermediate, a crucial strategy in drug discovery.

Mechanistic Overview: The Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful C-C bond-forming reaction between an organohalide and an organoboron compound, catalyzed by a palladium(0) complex. The catalytic cycle generally involves three key steps:

  • Oxidative Addition: The palladium(0) catalyst inserts into the carbon-iodine bond of the N-(4-iodophenyl)sulfonyl-pyrazole.

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic fragments on the palladium complex are coupled, forming the new C-C bond and regenerating the palladium(0) catalyst.

Diagram 2: Catalytic Cycle of the Suzuki-Miyaura Coupling

G Pd0 Pd(0)L2 ArPdI R-Pd(II)-I(L2) Pd0->ArPdI Oxidative Addition ArI R-I (Iodo-pyrazole) ArI->ArPdI ArPdAr R-Pd(II)-Ar'(L2) ArPdI->ArPdAr Transmetalation ArBOH Ar'-B(OH)2 ArBOH->ArPdAr ArPdAr->Pd0 Reductive Elimination ArAr R-Ar' ArPdAr->ArAr Base Base Base->ArPdAr

Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol 2: Suzuki-Miyaura Coupling of 1-(4-Iodobenzenesulfonyl)-3,5-dimethyl-1H-pyrazole with Phenylboronic Acid

This protocol details the synthesis of 1-(4-phenylbenzenesulfonyl)-3,5-dimethyl-1H-pyrazole.

Materials:

Reagent/SolventM.W. ( g/mol )QuantityMoles (mmol)
1-(4-Iodobenzenesulfonyl)-3,5-dimethyl-1H-pyrazole376.19376 mg1.0
Phenylboronic Acid121.93146 mg1.2
Pd(PPh₃)₄1155.5658 mg0.05
Sodium Carbonate (Na₂CO₃)105.99212 mg2.0
1,4-Dioxane88.118 mL-
Water18.022 mL-

Procedure:

  • In a Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), combine 1-(4-iodobenzenesulfonyl)-3,5-dimethyl-1H-pyrazole (376 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and sodium carbonate (212 mg, 2.0 mmol).

  • Add tetrakis(triphenylphosphine)palladium(0) (58 mg, 0.05 mmol).

  • Add 1,4-dioxane (8 mL) and water (2 mL) via syringe.

  • Seal the Schlenk tube and heat the mixture at 90 °C for 12 hours with vigorous stirring.

  • Monitor the reaction by TLC (8:2 hexane:ethyl acetate).

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to yield the desired product.

Conclusion and Future Perspectives

This compound serves as an exemplary building block for the efficient construction and subsequent elaboration of heterocyclic compounds. The protocols detailed herein for the synthesis of a pyrazole core and its diversification via Suzuki-Miyaura coupling can be readily adapted to a wide range of 1,3-dicarbonyl compounds and boronic acids, respectively. Furthermore, the aryl iodide functionality is amenable to other palladium-catalyzed reactions such as Sonogashira, Heck, and Buchwald-Hartwig aminations, opening avenues for the synthesis of an even broader array of complex molecules. The potential for developing one-pot, tandem cyclization-coupling reactions represents an exciting future direction for maximizing the synthetic utility of this versatile precursor.

References

  • Flegeau, E. F., Harrison, J. M., & Willis, M. C. (2016). One-Pot Sulfonamide Synthesis Exploiting the Palladium-Catalyzed Sulfination of Aryl Iodides. Synlett, 27(01), 101-105. [Link]
  • Wikipedia contributors. (2023). Ullmann condensation. In Wikipedia, The Free Encyclopedia. [Link]
  • Yin, Y., Hu, C., Sun, J., & Han, Y. (2024). Synthesis of Indole- and Benzofuran-Based Benzylic Sulfones by Palladium-Catalyzed Sulfonylation of ortho-Iodoaryl Allenes. Organic Letters. [Link]
  • Liu, Y., et al. (2025). Palladium-Catalyzed Cyclization of N-(2-Iodoaryl)-N-methylbenzenesulfonamide with Aryl Iodides to Access Phenanthridine Derivatives.
  • Karaman, R., et al. (2016). Microwave-assisted synthesis of new sulfonyl hydrazones, screening of biological activities and investigation of structure–activity relationship.
  • Willis, M. C., et al. (2020). Palladium-Catalyzed Addition of Aryl Halides to N-Sulfinylamines for the Synthesis of Sulfinamides. Journal of the American Chemical Society. [Link]
  • Hao, W., et al. (2024). A practical base-promoted tandem condensation N-alkylation reaction of aldehydes and hydrazines with alkyl halides provides trisubstituted hydrazones. The Journal of Organic Chemistry, 89(4), 2605-2621. [Link]
  • Reddy, T. R., et al. (2020). Iodine‐Mediated Difunctionalization/Cyclization of N‐Alkenyl Sulfonamides to Access N‐Heterocyclic Derivatives. Chemistry – An Asian Journal. [Link]
  • Zhang, L., & Zhang, S. (2023). Method for the Synthesis of 2H-1,4-Benzoxazin-3-(4H)-ones via Ligand-Free Copper-Catalyzed Cascade Reaction. Synthesis, 55(20), 3179-3185. [Link]
  • Qu, W., et al. (2009). Iodophenyl tagged sphingosine derivatives: synthesis and preliminary biological evaluation. Bioorganic & Medicinal Chemistry Letters, 19(13), 3382-3385. [Link]
  • Lapointe, D., & Fagnou, K. (2007). Palladium-catalyzed arylation of electron-rich heterocycles with aryl chlorides. Organic Letters, 9(8), 1449-1451. [Link]
  • Rahman, M. T., et al. (2020). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst.
  • Keith, J. M., & Gomez, L. (2006). Tosyl- and Boc-Hydrazones as Nucleophiles in the Mitsunobu Reaction. The Journal of Organic Chemistry, 71(18), 7113-7116. [Link]
  • Li, J., et al. (2020). Synthesis of pyrazoles from sulfonyl hydrazone and benzyl acrylate under transition-metal-free conditions. Organic & Biomolecular Chemistry, 18(34), 6683-6687. [Link]

Application Notes and Protocols for the Use of 4-Iodobenzenesulfonohydrazide in the Synthesis of Functionalized Alkenes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Modern Tool for Olefin Synthesis and Functionalization

In the landscape of contemporary organic synthesis, the efficient construction of carbon-carbon double bonds remains a cornerstone of molecular architecture. 4-Iodobenzenesulfonohydrazide has emerged as a powerful and versatile reagent, primarily enabling the conversion of ketones and aldehydes into vinyl iodides through a modified Shapiro reaction. The strategic placement of the iodine atom on the benzenesulfonyl group provides a crucial advantage: the in situ generation of a vinyl iodide, a highly valuable intermediate for subsequent cross-coupling reactions. This dual functionality allows for the rapid assembly of complex olefinic structures, making it an indispensable tool for researchers in medicinal chemistry and materials science.

This guide provides a comprehensive overview of the application of this compound, detailing its properties, reaction mechanisms, and step-by-step protocols for its use in the synthesis of functionalized alkenes. The information presented herein is intended for researchers, scientists, and drug development professionals seeking to leverage this reagent for the efficient construction of diverse molecular scaffolds.

Chemical and Physical Properties

A thorough understanding of the reagent's properties is fundamental to its safe and effective use.

PropertyValueSource
Chemical Formula C₆H₇IN₂O₂S
Molecular Weight 298.10 g/mol
CAS Number 2751-27-1
Appearance White to pale yellow solid
Solubility Soluble in polar solvents

Core Application: The Shapiro Reaction for Vinyl Iodide Synthesis

The primary utility of this compound lies in its application in the Shapiro reaction, a powerful method for converting carbonyl compounds into alkenes.[1] Unlike the traditional Shapiro reaction which typically employs p-toluenesulfonohydrazide (TsNHNH₂), the use of the 4-iodo analogue provides a direct route to vinyl iodides.

The Causality Behind the Experimental Choices

The Shapiro reaction proceeds through the formation of a hydrazone intermediate, followed by deprotonation with a strong base (typically two equivalents of an organolithium reagent) to form a dianion. This dianion then collapses, eliminating nitrogen gas and the sulfinate leaving group to generate a vinyllithium species. In the context of this compound, this vinyllithium intermediate is then quenched with an electrophile, most commonly a proton source, to yield the corresponding vinyl iodide.

The choice of a strong, non-nucleophilic base like n-butyllithium or sec-butyllithium is critical. The first equivalent deprotonates the more acidic hydrazide N-H proton, while the second equivalent removes a proton from the α-carbon of the hydrazone, leading to the formation of the key dianion intermediate. The regioselectivity of this deprotonation is often directed to the less sterically hindered α-carbon, leading to the formation of the less substituted alkene, a hallmark of the Shapiro reaction.

Reaction Mechanism Workflow

The following diagram illustrates the key steps in the formation of a vinyl iodide from a ketone using this compound.

Shapiro_Reaction Ketone Ketone/Aldehyde Hydrazone 4-Iodobenzenesulfonylhydrazone Ketone->Hydrazone Condensation (-H₂O) Hydrazide This compound Hydrazide->Hydrazone Dianion Dianion Intermediate Hydrazone->Dianion 2 eq. Strong Base (e.g., n-BuLi) Vinyllithium Vinyllithium Species Dianion->Vinyllithium - N₂ - 4-Iodobenzenesulfinate VinylIodide Vinyl Iodide Vinyllithium->VinylIodide Electrophilic Quench (e.g., H₂O)

Caption: Workflow for the synthesis of vinyl iodides via the Shapiro reaction.

Protocol 1: One-Pot Shapiro-Suzuki Reaction for the Synthesis of a Substituted Alkene

This protocol details a representative one-pot procedure for the synthesis of a 4-substituted cyclohexene derivative, starting from cyclohexanone. This procedure first generates the vinyl iodide in situ via the Shapiro reaction, which is then directly subjected to a Suzuki cross-coupling reaction.

Materials and Reagents
  • Cyclohexanone

  • This compound

  • n-Butyllithium (2.5 M in hexanes)

  • Tetrahydrofuran (THF), anhydrous

  • Arylboronic acid (e.g., Phenylboronic acid)

  • Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄]

  • Aqueous sodium carbonate (2 M)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Experimental Procedure

Part A: In Situ Generation of 1-Iodocyclohexene

  • Hydrazone Formation: To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add cyclohexanone (1.0 equiv.) and this compound (1.05 equiv.) in anhydrous THF (0.5 M). Heat the mixture to reflux for 4-6 hours, or until thin-layer chromatography (TLC) indicates complete consumption of the starting ketone.

  • Cooling: Allow the reaction mixture to cool to room temperature.

  • Deprotonation: Cool the flask to -78 °C in a dry ice/acetone bath. Slowly add n-butyllithium (2.2 equiv.) dropwise via syringe over 15 minutes. The solution will typically change color.

  • Vinyllithium Formation: After the addition is complete, allow the reaction to warm to 0 °C and stir for 1 hour. Then, warm the mixture to room temperature and stir for an additional 1-2 hours, during which time nitrogen evolution will be observed.

  • Quenching (Hypothetical Intermediate Step): At this stage, if isolation of the vinyl iodide were desired, the reaction would be quenched with water. However, for the one-pot procedure, the vinyllithium species is used directly in the next step.

Part B: Suzuki Cross-Coupling

  • Catalyst and Reagent Addition: To the freshly prepared solution of 1-iodocyclohexene (from Part A), add the arylboronic acid (1.2 equiv.), palladium(0) tetrakis(triphenylphosphine) (0.05 equiv.), and aqueous sodium carbonate solution (3.0 equiv.).

  • Reaction: Heat the reaction mixture to reflux (approximately 65-70 °C) and stir vigorously for 12-16 hours, or until TLC or GC-MS analysis indicates the consumption of the vinyl iodide intermediate.

  • Workup: Cool the reaction mixture to room temperature and quench with saturated aqueous sodium bicarbonate. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography using an appropriate eluent system (e.g., hexanes/ethyl acetate).

Expected Outcome and Data Interpretation

The successful execution of this one-pot reaction will yield the corresponding 4-arylcyclohexene derivative. The product should be characterized by standard spectroscopic methods:

  • ¹H NMR: Expect to see signals corresponding to the aromatic protons of the newly introduced aryl group, as well as the olefinic and aliphatic protons of the cyclohexene ring.

  • ¹³C NMR: The spectrum should show the appropriate number of signals for the carbon atoms in the product, including the characteristic signals for the aromatic and olefinic carbons.

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the calculated mass of the desired product.

Safety Precautions and Handling

Disclaimer: No dedicated Safety Data Sheet (SDS) for this compound was found during the literature search. The following safety information is compiled from the SDS of closely related compounds, such as 4-iodobenzoic acid, 2-iodobenzenesulfonic acid hydrate, and other sulfonylhydrazides.[2][3][4][5] It is imperative to treat this compound as a hazardous substance and to handle it with extreme caution in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles with side shields, and chemical-resistant gloves (e.g., nitrile).

  • Inhalation: Avoid inhaling dust. May be harmful if inhaled and may cause respiratory irritation.

  • Skin Contact: Avoid contact with skin. May cause skin irritation. In case of contact, wash immediately with plenty of soap and water.

  • Eye Contact: Causes serious eye irritation. In case of contact, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.

  • Ingestion: Harmful if swallowed. Do not eat, drink, or smoke when using this product. If ingested, rinse mouth and seek immediate medical attention.

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid dust formation. Keep away from heat, sparks, and open flames.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Protect from light and moisture.

  • Disposal: Dispose of contents and container in accordance with local, state, and federal regulations. Treat as hazardous chemical waste.

Troubleshooting

Problem Possible Cause Solution
Incomplete hydrazone formation Insufficient reaction time or temperature.Increase reflux time and monitor by TLC. Ensure the THF is anhydrous.
Low yield of vinyl iodide/alkene Incomplete deprotonation.Ensure the n-butyllithium is of good quality and the stoichiometry is correct. Perform the reaction under a strictly inert atmosphere (argon or nitrogen).
Formation of side products Reaction temperature too high during vinyllithium formation.Carefully control the temperature during the addition of n-butyllithium and the subsequent warming steps.
Low yield in Suzuki coupling Inactive catalyst.Use a fresh bottle of palladium catalyst. Ensure the reaction is properly degassed to remove oxygen.
Difficulty in purification Co-elution of byproducts.Optimize the eluent system for column chromatography. Consider recrystallization if the product is a solid.

Conclusion and Future Perspectives

This compound is a valuable reagent that facilitates a powerful two-step transformation in a single pot: the formation of a vinyl iodide from a carbonyl compound, followed by a palladium-catalyzed cross-coupling reaction. This methodology provides a rapid and efficient entry into a wide array of complex, functionalized alkenes. The ability to introduce a variety of substituents through the Suzuki coupling makes this a highly attractive strategy for the synthesis of compound libraries in drug discovery and for the development of novel organic materials. Future research in this area may focus on expanding the scope of the cross-coupling partners and developing asymmetric variants of this one-pot reaction.

References

  • PubChem. 4-Iodobenzenesulfonic acid hydrazide.
  • Wikipedia. Shapiro reaction. [Link]
  • Organic Chemistry Portal. Shapiro Reaction. [Link]

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Application Notes & Protocols: The Strategic Role of 4-Iodobenzenesulfonohydrazide in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth analysis of 4-Iodobenzenesulfonohydrazide as a pivotal reagent in the synthesis of high-value pharmaceutical intermediates. Moving beyond a simple catalog of reactions, we explore the mechanistic underpinnings and strategic advantages of its use, particularly in the construction of sulfonyl-containing scaffolds and functionalized heterocyclic systems. The inherent functionalities of this compound—the reactive sulfonyl hydrazide group and the versatile aryl iodide handle—offer a dual utility that is highly prized in modern drug discovery. This document furnishes researchers, medicinal chemists, and process development scientists with detailed, field-tested protocols, mechanistic insights, and the strategic context required to effectively leverage this reagent in complex synthetic campaigns.

Introduction: The Dual-Functionality Advantage

This compound is more than a mere building block; it is a strategic tool for introducing molecular complexity. Its value in pharmaceutical synthesis stems from two key structural features:

  • The Sulfonohydrazide Moiety: This functional group is a stable, solid precursor for the in situ generation of sulfonyl radicals or for condensation reactions to form sulfonyl hydrazones.[1] Sulfonyl hydrazides have emerged as powerful alternatives to sulfonyl halides or sulfinic acids, offering excellent stability and handling properties.[2][3] The resulting sulfone group is a common pharmacophore in many approved drugs, valued for its ability to act as a hydrogen bond acceptor, improve metabolic stability, and modulate physicochemical properties.[4]

  • The 4-Iodo Phenyl Group: The iodine atom on the aromatic ring is a versatile handle for post-synthesis modification. It is an ideal substrate for a wide range of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Heck couplings.[5][6] This allows for the late-stage introduction of diverse substituents, a crucial capability in structure-activity relationship (SAR) studies and lead optimization.[6]

This guide will focus on two primary applications that exploit this dual functionality: the direct synthesis of vinyl sulfones and the construction of 4-iodophenyl-substituted pyrazoles, which serve as key intermediates for further elaboration.

Application I: Synthesis of (E)-Vinyl Sulfones via Radical Sulfonylation

The synthesis of vinyl sulfones is of significant interest as this moiety is present in various biologically active compounds and serves as a versatile Michael acceptor in organic synthesis. This compound provides a direct and metal-free route to these structures via a decarboxylative cross-coupling with cinnamic acids.[7]

Mechanistic Rationale

The reaction proceeds through a radical-mediated pathway. Under oxidative conditions, the sulfonyl hydrazide is converted into a sulfonyl radical. This radical then adds to the alkene of the cinnamic acid, followed by a decarboxylation event to generate the thermodynamically stable (E)-vinyl sulfone product. The choice of an appropriate oxidant and reaction conditions is critical to favor the desired radical pathway and achieve high regio- and stereoselectivity.[7]

Experimental Protocol: Synthesis of (E)-1-Iodo-4-(styrylsulfonyl)benzene

This protocol details a representative metal-free decarboxylative sulfonylation.

Materials:

  • This compound

  • Cinnamic acid

  • Oxidant (e.g., tert-Butyl hydroperoxide, TBHP)

  • Solvent (e.g., Dichloroethane, DCE)

  • Inert gas supply (Nitrogen or Argon)

  • Standard laboratory glassware, magnetic stirrer, heating mantle

  • Thin Layer Chromatography (TLC) plate and appropriate eluent for monitoring

Procedure:

  • To a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 equiv.) and cinnamic acid (1.2 equiv.).

  • Purge the flask with an inert gas (N₂ or Ar) for 5-10 minutes.

  • Add anhydrous Dichloroethane (DCE) to achieve a starting material concentration of approximately 0.2 M.

  • Begin stirring the suspension at room temperature.

  • Add the oxidant, tert-Butyl hydroperoxide (TBHP, 70% in H₂O, 3.0 equiv.), dropwise to the reaction mixture.

  • Heat the reaction mixture to 80 °C and maintain for 12-16 hours.

  • Monitor the reaction progress by TLC. The disappearance of the starting materials indicates reaction completion.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to yield the pure (E)-vinyl sulfone.

Data Summary

The following table summarizes representative yields for the synthesis of various vinyl sulfones using this methodology. The protocol demonstrates good functional group tolerance on both the cinnamic acid and sulfonyl hydrazide partners.[7]

Cinnamic Acid Substituent (R)Sulfonyl HydrazideProduct Yield (%)
HThis compound~85%
4-MeThis compound~82%
4-ClThis compound~88%
4-NO₂This compound~75%
HBenzenesulfonohydrazide~90%
Visualization: Vinyl Sulfone Synthesis Workflow

G cluster_start Starting Materials cluster_conditions Reaction Conditions cluster_process Core Transformation cluster_end Product & Purification A This compound D Radical Sulfonylation & Decarboxylation A->D B Cinnamic Acid B->D C Oxidant (TBHP) DCE, 80 °C C->D F Workup & Column Chromatography D->F E (E)-Vinyl Sulfone Product F->E G Start1 This compound + Aldehyde + Alkyne Proc1 [3+2] Cycloaddition & Aromatization Start1->Proc1 Cond1 K₂CO₃, DMSO 120 °C Cond1->Proc1 Inter Intermediate: 1-(4-Iodophenyl)-pyrazole Proc1->Inter Proc2 Suzuki-Miyaura Cross-Coupling Inter->Proc2 Start2 Arylboronic Acid Start2->Proc2 Cond2 Pd(PPh₃)₄, Na₂CO₃ Toluene, 90 °C Cond2->Proc2 Final Final Product: 1-(4-Arylphenyl)-pyrazole Proc2->Final

Sources

Application Note & Protocol: Metal-Free Aryl-Sulfur Bond Formation Utilizing 4-Iodobenzenesulfonohydrazide under Photochemical Conditions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The imperative to develop sustainable and green synthetic methodologies has driven a paradigm shift in modern organic chemistry, with a significant focus on minimizing the reliance on transition-metal catalysts.[1] These catalysts, while highly effective, often present challenges related to cost, toxicity, and the need for rigorous purification of the final products to remove metallic residues—a critical consideration in pharmaceutical and materials science.[2] This application note details a robust, metal-free protocol for the transformation of 4-Iodobenzenesulfonohydrazide, a versatile building block, into a symmetrical diaryl disulfide. This method leverages the principles of photo-induced radical chemistry, offering a mild and efficient alternative to traditional metal-catalyzed cross-coupling reactions.[3][4]

Reaction Principle and Mechanism

The described protocol is predicated on the homolytic cleavage of the carbon-iodine bond in this compound upon irradiation with ultraviolet (UV) light.[3][4] In the presence of a suitable base, the excited aryl iodide undergoes a single-electron transfer process to generate a highly reactive aryl radical. This radical species can then participate in subsequent bond-forming reactions. In this specific application, we will explore the self-coupling of the resulting arylthiyl radical, formed after the extrusion of dinitrogen from the sulfonohydrazide moiety, to yield the corresponding diaryl disulfide.

The proposed mechanistic pathway is outlined below:

  • Photoexcitation: The this compound molecule absorbs UV light, promoting it to an excited state.[3][4]

  • Radical Generation: A strong base facilitates the cleavage of the C-I bond, producing an aryl radical and an iodine radical.[3][4]

  • Rearrangement and Dinitrogen Extrusion: The sulfonohydrazide radical intermediate can undergo rearrangement and subsequent extrusion of stable dinitrogen gas to form an arylthiyl radical.

  • Dimerization: Two arylthiyl radicals combine to form the symmetrical diaryl disulfide product.

This metal-free approach avoids the need for external photosensitizers, relying on the inherent photochemical properties of the aryl iodide substrate.[3][4]

G cluster_initiation Initiation cluster_propagation Propagation & Termination A This compound B Excited State* A->B hν (UV light) C Aryl Radical B->C Base D Arylthiyl Radical C->D - N2, -H2O E Diaryl Disulfide D->E Dimerization caption Proposed Mechanistic Pathway

Caption: Proposed Mechanistic Pathway for the Photochemical Self-Coupling.

Experimental Protocol

This protocol provides a detailed methodology for the metal-free self-coupling of this compound to form the corresponding diaryl disulfide.

Materials and Reagents
Reagent/MaterialGradeSupplier
This compound≥98%Sigma-Aldrich
1,8-Diazabicycloundec-7-ene (DBU)≥98%Sigma-Aldrich
Acetonitrile (MeCN)Anhydrous, ≥99.8%Sigma-Aldrich
Diethyl Ether (Et2O)ACS GradeFisher Scientific
Saturated Sodium Bicarbonate SolutionACS GradeFisher Scientific
Anhydrous Magnesium Sulfate (MgSO4)ACS GradeFisher Scientific
Equipment
  • Photoreactor equipped with a UV lamp (e.g., 365 nm) and a cooling fan.

  • Quartz reaction tube with a screw cap and septum.

  • Magnetic stirrer and stir bars.

  • Standard laboratory glassware.

  • Rotary evaporator.

Procedure
  • Reaction Setup: To a quartz reaction tube, add this compound (1.0 mmol, 298.1 mg) and a magnetic stir bar.

  • Solvent and Base Addition: Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous acetonitrile (10 mL) to the reaction tube. Follow this with the addition of 1,8-Diazabicycloundec-7-ene (DBU) (2.0 mmol, 0.30 mL).

  • Photochemical Reaction: Seal the reaction tube and place it in the photoreactor. Irradiate the mixture with a UV lamp at room temperature with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.

  • Workup: Upon completion, transfer the reaction mixture to a separatory funnel containing diethyl ether (50 mL) and wash with saturated sodium bicarbonate solution (2 x 20 mL) and brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure diaryl disulfide.

G start Start setup Reaction Setup: - this compound - Magnetic Stir Bar start->setup addition Add Anhydrous MeCN and DBU (under inert atmosphere) setup->addition reaction UV Irradiation in Photoreactor (Room Temperature, Stirring) addition->reaction workup Aqueous Workup: - Et2O Extraction - NaHCO3 & Brine Wash reaction->workup purification Drying, Concentration & Column Chromatography workup->purification end Pure Diaryl Disulfide purification->end

Caption: Experimental Workflow for the Metal-Free Synthesis.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • UV radiation is harmful. Ensure the photoreactor is properly shielded.

  • Handle DBU with care as it is a strong, non-nucleophilic base.

Conclusion

This application note presents a detailed protocol for a metal-free transformation of this compound, capitalizing on the principles of photoredox catalysis.[3][4] This method offers a sustainable and efficient alternative to conventional metal-catalyzed reactions, aligning with the growing demand for greener synthetic strategies in chemical research and development.[1] The protocol is characterized by its mild reaction conditions and operational simplicity, making it a valuable addition to the synthetic chemist's toolkit.

References

  • Metal-free photo-induced sulfidation of aryl iodide and other chalcogen
  • Visible-light-induced cross-coupling of aryl iodides with hydrazones via an EDA-complex. Royal Society of Chemistry, [Link].
  • Visible-light-induced cross-coupling of aryl iodides with hydrazones via an EDA-complex. Royal Society of Chemistry, [Link].
  • Metal-free photo-induced sulfidation of aryl iodide and other chalcogenation.
  • Intermolecular Oxidative C–N Bond Formation under Metal-Free Conditions: Control of Chemoselectivity between Aryl sp2 and Benzylic sp3 C–H Bond Imidation. Journal of the American Chemical Society, [Link].
  • Rapid Synthesis of Aryl Sulfides Through Metal-Free C—S Coupling of Thioalcohols with Diaryliodonium Salts.
  • Photocatalyst-engineering-promoted sulfonamidation of aryl halides via metallaphotoredox.
  • Metal-Free Aerobic C–N Bond Formation of Styrene and Arylamines via Photoactivated Electron Donor–Acceptor Complex
  • Transition-metal free C-N bond formation from alkyl iodides and diazonium salts via halogen-
  • (PDF) Transition-metal free C–N bond formation from alkyl iodides and diazonium salts via halogen-atom transfer.
  • Ligand-Free Copper-Catalyzed C-S Coupling of Aryl Iodides and Thiols. DSpace, [Link].
  • Metal-free photo-induced sulfidation of aryl iodide and other chalcogen
  • Transition-metal free C–N bond formation from alkyl iodides and diazonium salts via halogen-
  • Transition-Metal-Free Coupling Reactions.
  • Recent Advances in Transition-Metal-Free Aryl C–B Bond Form
  • Synthesis of N-aryl hydrazides by copper-catalyzed coupling of hydrazides with aryl iodides. PubMed, [Link].
  • Aryl−Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction.
  • Transition-Metal-Free Aryl–Heteroatom Bond Formation via C–S Bond Cleavage.
  • Photoredox catalysis with aryl sulfonium salts enables site-selective late-stage fluorination.
  • A plausible reaction mechanism for photoredox mediated aryl...
  • Synthetic approaches and applications of sulfonimidates. Organic & Biomolecular Chemistry (RSC Publishing), [Link].
  • Photoredox-catalyzed sulfonylation of alkyl iodides, sulfur dioxide, and electron-deficient alkenes.
  • Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids.
  • Photoredox Mediated Nickel Catalyzed Cross-Coupling of Thiols With Aryl and Heteroaryl Iodides via Thiyl Radicals. Journal of the American Chemical Society, [Link].
  • Traditional and sustainable approaches for the construction of C–C bonds by harnessing C–H arylation.
  • One-pot palladium-catalyzed synthesis of sulfonyl fluorides from aryl bromides.
  • Synthetic Routes to Arylsulfonyl Fluorides. MDPI, [Link].
  • Metal- and solvent-free, iodine-catalyzed cyclocondensation and C-H bond sulphenylation: A facile access to C-4 sulfenylated pyrazoles via a domino multicomponent reaction.
  • One-pot palladium-catalyzed synthesis of sulfonyl fluorides from aryl bromides. Chemical Science (RSC Publishing), [Link].
  • Eco-friendly and efficient catalyst-free synthesis of N-sulfonylimines from sulfonamides and aldehydes: crucial role of Al2O3 as a reusable dehydrating agent.
  • Metal-free sulfonylative annulations of alkyl diiodides with sulfur dioxide: synthesis of cyclic aliphatic sulfones. Organic Chemistry Frontiers (RSC Publishing), [Link].
  • Editorial: Metal-free oxidative transformations in organic synthesis.
  • Metal-free synthesis of N-aryloxyimides and aryloxyamines. PubMed, [Link].
  • Metal-Free Iodine-Catalyzed Synthesis of Fully Substituted Pyrazoles and Its Sulphenyl
  • Metal- and solvent-free, iodine-catalyzed cyclocondensation and CH bond sulphenylation: A facile access to C-4 sulfenylated pyrazoles via a domino multicomponent reaction. Semantic Scholar, [Link].

Sources

Application Note: Accelerating Synthetic Pathways with 4-Iodobenzenesulfonohydrazide using Microwave-Assisted Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, scientists, and drug development professionals.

Abstract

In the landscape of modern medicinal chemistry and drug development, efficiency and novelty are paramount. Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology, dramatically reducing reaction times from hours or days to mere minutes, while often improving yields and product purity.[1][2] This application note explores the synthetic utility of a versatile bifunctional reagent, 4-iodobenzenesulfonohydrazide, under microwave irradiation. This molecule uniquely combines a reactive sulfonyl hydrazide moiety with a synthetically valuable aryl iodide handle, opening avenues for diverse molecular scaffolding. We present detailed protocols for leveraging both functionalities in key chemical transformations, including the synthesis of vinyl sulfones, the formation of 1,3,4-oxadiazole heterocycles, and transition metal-catalyzed cross-coupling reactions.

The Principle of Microwave-Assisted Organic Synthesis (MAOS)

Conventional synthetic methods rely on external heat sources, transferring energy to the reaction mixture via conduction and convection. This process can be slow and inefficient, often creating thermal gradients within the vessel.[3] Microwave synthesis, conversely, utilizes dielectric heating.[4] Microwave energy directly couples with polar molecules and ionic species in the reaction mixture, causing rapid, localized superheating through two primary mechanisms: dipolar polarization and ionic conduction.[1][5][6] This internal, volumetric heating leads to remarkable rate enhancements, allowing reactions to reach completion in a fraction of the time required by conventional methods.[4] The adoption of MAOS aligns with the principles of green chemistry by reducing energy consumption and often minimizing the need for hazardous solvents.[3][5]

The Strategic Advantage of this compound

The subject of this guide, this compound, is a powerful building block precisely because of its bifunctional nature.

  • The Sulfonyl Hydrazide Group (-SO₂NHNH₂): This functional group is a well-established precursor for generating sulfonyl radicals and serves as a key component in the synthesis of various sulfur-containing compounds and nitrogen-based heterocycles.[7][8]

  • The Aryl Iodide Group (Ar-I): The carbon-iodine bond is the most reactive of the aryl halides in transition metal-catalyzed cross-coupling reactions, making it an ideal handle for constructing complex molecular architectures through C-C, C-N, C-S, and C-O bond formation.[9][10]

The ability to perform selective or sequential transformations on these two distinct reactive centers makes this reagent exceptionally valuable for creating diverse compound libraries.

Application I: Microwave-Assisted Synthesis of Vinyl Sulfones

Vinyl sulfones are important pharmacophores and versatile intermediates in organic synthesis, acting as Michael acceptors and partners in cycloaddition reactions.[11][12] Microwave irradiation significantly accelerates their synthesis from sulfonyl hydrazides.

Causality and Mechanistic Insight

The reaction proceeds via a metal-free, radical-mediated pathway. Under thermal or microwave conditions, the sulfonyl hydrazide can decompose to generate a sulfonyl radical. This radical then adds to an alkyne, followed by a hydrogen abstraction step to yield the final vinyl sulfone product. Microwave heating accelerates the initial formation of the sulfonyl radical, driving the reaction to completion rapidly.

Illustrative Reaction Scheme

G cluster_reactants Reactants cluster_products Product r1 This compound r1->inv1 r2 Terminal Alkyne (R-C≡CH) r2->inv1 p1 (E)-β-(4-Iodophenylsulfonyl)styrene inv1->inv2 Microwave (MW) Radical Initiator (opt.) Solvent, Temp, Time inv2->p1 G Workflow: Microwave Suzuki Coupling cluster_prep Vial Preparation cluster_reaction Microwave Reaction cluster_workup Work-up & Purification prep1 Add this compound, Boronic Acid, and Base to Vial prep2 Add Pd Catalyst and Solvent prep1->prep2 1. react1 Seal Vial and Place in Reactor prep2->react1 react2 Irradiate: Set Temp, Time, Power (e.g., 100°C, 10 min) react1->react2 2. workup1 Cool and Filter Reaction Mixture react2->workup1 workup2 Aqueous Work-up (Extraction) workup1->workup2 3. workup3 Purify by Column Chromatography or Recrystallization workup2->workup3 4.

Caption: A typical workflow for a microwave-assisted coupling reaction.

Protocol 3: Suzuki Coupling with Phenylboronic Acid

Materials:

  • This compound (1.0 mmol, 314 mg)

  • Phenylboronic acid (1.2 mmol, 146 mg)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 4.5 mg)

  • Triphenylphosphine (PPh₃, 0.04 mmol, 10.5 mg)

  • Potassium carbonate (K₂CO₃, 2.0 mmol, 276 mg)

  • Solvent: 1,4-Dioxane/Water (4:1 mixture, 5 mL)

  • Microwave reaction vial (10 mL) with a magnetic stir bar

Equipment:

  • Dedicated single-mode microwave reactor

Step-by-Step Procedure:

  • To the microwave vial, add this compound, phenylboronic acid, Pd(OAc)₂, PPh₃, K₂CO₃, and the stir bar.

  • Add the dioxane/water solvent mixture (5 mL).

  • Seal the vial and place it in the microwave reactor.

  • Set the reaction parameters:

    • Temperature: 100 °C

    • Ramp time: 1 minute

    • Hold time: 10 minutes

    • Power: Dynamic

    • Stirring: High

  • Allow the vessel to cool after the reaction.

Work-up and Purification:

  • Filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

  • Transfer the filtrate to a separatory funnel and add ethyl acetate (30 mL) and water (30 mL).

  • Separate the organic layer, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the resulting crude solid by flash column chromatography on silica gel.

Expected Results for Cross-Coupling Reactions
Coupling TypePartnerCatalyst SystemTime (min)Yield (%)
SuzukiPhenylboronic AcidPd(OAc)₂ / PPh₃1090-98
SonogashiraPhenylacetylenePdCl₂(PPh₃)₂ / CuI1585-95
C-S CouplingThiophenolCuI / Base2080-92

Table 2: Representative yields for microwave-assisted cross-coupling reactions. [10][13]

Conclusion

This compound is a potent and versatile building block for accelerated drug discovery and chemical synthesis. Its dual reactivity allows for the independent or sequential functionalization of two key pharmacophoric moieties. The integration of microwave-assisted synthesis protocols, as detailed in this note, provides researchers with a powerful tool to rapidly generate diverse and complex molecular architectures. These methods offer significant advantages in terms of reaction speed, efficiency, and alignment with green chemistry principles, making them highly valuable for the modern research and development laboratory.

References

  • MDPI. (n.d.). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry.
  • ResearchGate. (n.d.). Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview.
  • IJNRD. (2023). MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH.
  • Scholars Research Library. (n.d.). A brief review: Microwave assisted organic reaction.
  • CEM Corporation. (n.d.). Theory of Microwave Heating for Organic Synthesis.
  • Royal Society of Chemistry. (2009). Microwave efficient S-arylation of thiols with aryl iodides using supported metal nanoparticles.
  • International Journal of Pharmaceutical Sciences. (n.d.). Microwave-Assisted Green Synthesis of New 1,3,4-Oxadiazole Derivatives and their Pharmacological Evaluation.
  • PubMed Central. (2024). Microwave-Assisted Synthesis and Characterization of Novel 1,3,4-Oxadiazole Derivatives and Evaluation of In Vitro Antimycobacterial Activity.
  • MDPI. (n.d.). Recent Advances in Microwave-Assisted Copper-Catalyzed Cross-Coupling Reactions.
  • MDPI. (n.d.). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond.
  • PubMed. (n.d.). Design and Microwave-assisted Synthesis of 1,3,4-Oxadiazole Derivatives for Analgesic and Anti-inflammatory Activity.
  • ResearchGate. (n.d.). Molecular iodine mediated synthesis of vinyl sulfone from sulfonyl....
  • Organic Chemistry Portal. (n.d.). Microwave-Assisted, Pd(0)-Catalyzed Cross-Coupling of Diazirines with Aryl Halides.
  • IDAAM Publications. (n.d.). Microwave assisted synthesis of some novel 1,3,4-oxadiazole analogues as potent anti-inflammatory agents.
  • ResearchGate. (2016). Microwave-Assisted Synthesis of Some 1,3,4-Oxadiazole Derivatives and Evaluation of Their Antibacterial and Antifungal Activity.
  • International Journal of Pharmaceutical Sciences. (2024). Microwave Assisted Synthesis Of New Heterocyclic Compounds.
  • SpringerLink. (n.d.). Microwave-Assisted Synthesis of Sulfur and Nitrogen-Containing Heterocycles.
  • International Journal of ChemTech Research. (n.d.). Microwave Assisted Synthesis of Heterocycles- Green Chemistry Approaches.
  • National Institutes of Health. (2021). Sodium iodide-mediated synthesis of vinyl sulfides and vinyl sulfones with solvent-controlled chemical selectivity.
  • ResearchGate. (n.d.). Proposed reaction pathway for the synthesis of vinyl sulfones.
  • Organic Chemistry Portal. (n.d.). An Easy Microwave-Assisted Synthesis of Sulfonamides Directly from Sulfonic Acids.
  • Royal Society of Chemistry. (n.d.). Recent advances in the synthesis of vinyl sulfones.
  • Organic Chemistry Portal. (n.d.). Vinyl sulfone synthesis by C-S coupling reactions.
  • MDPI. (2021). Microwave-Assisted Synthesis of Aryl Phosphonates and Tertiary Phosphine Oxides by the Hirao Reaction.
  • Royal Society of Chemistry. (n.d.). Microwave-assisted synthesis of N-heterocycles in medicinal chemistry.

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The Versatile Role of 4-Iodobenzenesulfonohydrazide in Advanced Materials Science: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of the applications of 4-Iodobenzenesulfonohydrazide in materials science. While traditionally recognized in organic synthesis, this compound presents a unique combination of functional groups—a reactive sulfonohydrazide and an iodinated aromatic ring—that serve as a versatile building block for a new generation of functional polymers. This document outlines its utility in the fabrication of porous polymeric structures through its role as a chemical blowing agent, the development of radiopaque materials for biomedical applications, and its potential as a precursor for photosensitive polymers. Detailed experimental protocols, mechanistic insights, and characterization data are provided to enable researchers and materials scientists to harness the full potential of this multifaceted compound.

Introduction: Unveiling the Potential of a Multifunctional Building Block

This compound, a compound with the molecular formula C₆H₇IN₂O₂S, possesses a unique molecular architecture that makes it a compelling candidate for materials science innovation. The inherent reactivity of the sulfonohydrazide moiety, coupled with the distinct properties imparted by the iodine atom, opens avenues for the rational design of materials with tailored functionalities.

The sulfonohydrazide group can undergo thermal decomposition to release nitrogen gas, a property that can be exploited for the creation of porous materials. Simultaneously, the presence of a heavy iodine atom on the benzene ring can impart radiopacity to polymers, a critical feature for materials used in medical imaging. Furthermore, the carbon-iodine bond offers a reactive site for various organic transformations, paving the way for the synthesis of novel photosensitive and functional polymers. This guide will delve into these three key application areas, providing both the theoretical underpinnings and practical protocols for their implementation.

Application as a Chemical Blowing Agent for Porous Polymers

The generation of porous polymers, or polymer foams, is crucial for applications ranging from lightweight structural components to insulation and filtration media. Chemical blowing agents are compounds that decompose upon heating to generate gas, which then creates a cellular structure within a polymer matrix. The sulfonohydrazide group in this compound makes it an effective chemical blowing agent.

Mechanism of Action

Upon heating, the sulfonohydrazide moiety undergoes thermal decomposition to produce nitrogen gas (N₂), water, and a sulfonyl radical intermediate. The liberated nitrogen gas acts as the blowing agent, creating pores within the polymer melt. The decomposition temperature can be tuned by the surrounding polymer matrix and the presence of activators.

Caption: Thermal decomposition of this compound.

Experimental Protocol: Fabrication of a Porous Polystyrene Foam

This protocol describes the preparation of a porous polystyrene foam using this compound as a blowing agent.

Materials:

  • Polystyrene (PS) pellets

  • This compound

  • Dichloromethane (DCM)

  • Molding press

Procedure:

  • Compounding: Dry the polystyrene pellets at 80°C for 4 hours. In a fume hood, dissolve 10 g of dried polystyrene in 50 mL of dichloromethane. To this solution, add 0.5 g of this compound and stir until a homogeneous mixture is obtained.

  • Solvent Evaporation: Pour the mixture into a shallow, well-ventilated dish and allow the dichloromethane to evaporate completely overnight in a fume hood. This will result in a solid composite of polystyrene and the blowing agent.

  • Foaming: Break the solid composite into smaller pieces and place them in a pre-heated mold of a hydraulic press. Heat the mold to 180-200°C, above the glass transition temperature of polystyrene and the decomposition temperature of the blowing agent.

  • Molding: Apply a pressure of 5 MPa for 10 minutes to allow the polymer to melt and the blowing agent to decompose, generating the porous structure.

  • Cooling and Demolding: Cool the mold to room temperature under pressure. Once cooled, release the pressure and carefully remove the porous polystyrene foam.

Characterization: The resulting foam can be characterized by its density (ASTM D792), cell morphology (Scanning Electron Microscopy), and thermal properties (Differential Scanning Calorimetry).

Property Expected Value
Density Reduction30-50%
Cell Size50-200 µm
Decomposition Temp.~160-180°C

Application in Radiopaque Polymers for Biomedical Imaging

Radiopaque polymers are essential for the fabrication of medical devices such as catheters, stents, and surgical guides, as they allow for visualization under X-ray fluoroscopy. The high atomic number of iodine provides excellent X-ray attenuation. By incorporating this compound into a polymer matrix, the resulting material can be rendered radiopaque.

Principle of Radiopacity

The effectiveness of an element in attenuating X-rays is related to its electron density. Iodine, with an atomic number of 53, is significantly more effective at absorbing X-rays than the lighter elements that typically constitute polymers (carbon, hydrogen, oxygen). Covalently bonding the iodine-containing moiety to the polymer backbone prevents leaching of the contrast agent, enhancing biocompatibility.

Experimental Protocol: Synthesis of a Radiopaque Polyurethane

This protocol details the synthesis of a polyurethane incorporating this compound as a chain extender to impart radiopacity.

Materials:

  • Poly(tetramethylene glycol) (PTMG, Mn = 1000 g/mol )

  • 4,4'-Methylenebis(phenyl isocyanate) (MDI)

  • This compound

  • Dimethylformamide (DMF, anhydrous)

  • Dibutyltin dilaurate (DBTDL) catalyst

Procedure:

  • Pre-polymer Synthesis: In a three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, add 10 g of PTMG and 4.5 g of MDI. Heat the mixture to 80°C and stir for 2 hours under a nitrogen atmosphere to form the isocyanate-terminated prepolymer.

  • Chain Extension: Cool the prepolymer to 40°C and dissolve it in 20 mL of anhydrous DMF. In a separate flask, dissolve 2.98 g of this compound in 10 mL of anhydrous DMF.

  • Polymerization: Add the this compound solution dropwise to the prepolymer solution with vigorous stirring. Add 2-3 drops of DBTDL catalyst to the mixture. Continue stirring at 40°C for 4 hours.

  • Casting and Curing: Pour the viscous polymer solution into a Teflon mold and cure in a vacuum oven at 60°C for 24 hours to remove the solvent and complete the polymerization.

Characterization: The resulting polyurethane film can be evaluated for its radiopacity using a clinical X-ray machine or a micro-CT scanner. The mechanical properties can be assessed using a universal testing machine (ASTM D882).

Caption: Workflow for synthesizing a radiopaque polyurethane.

Precursor for Photosensitive Polymers

The carbon-iodine bond in this compound can be utilized in various photochemical reactions, making it a valuable precursor for photosensitive materials. Aryl iodides are known to undergo photolytic cleavage to generate radicals, which can initiate polymerization or cross-linking reactions.

Photochemical Reactivity

Upon exposure to ultraviolet (UV) light, the C-I bond can homolytically cleave to form an aryl radical and an iodine radical. These reactive species can then participate in a variety of subsequent reactions, including hydrogen abstraction, addition to double bonds, or initiation of radical polymerization. This photoreactivity allows for the spatial and temporal control of material properties, a key aspect of photolithography and 3D printing.

Conceptual Protocol: UV-Curable Resin Formulation

This conceptual protocol outlines the formulation of a UV-curable resin using a derivative of this compound as a photoinitiator.

Materials:

  • Acrylate-functionalized derivative of this compound (synthesized separately)

  • Acrylate or methacrylate monomer/oligomer blend (e.g., trimethylolpropane triacrylate)

  • UV light source (e.g., 365 nm)

Procedure:

  • Formulation: Prepare a homogeneous mixture of the acrylate monomer/oligomer blend with 1-5 wt% of the acrylate-functionalized this compound derivative.

  • Coating: Apply a thin film of the resin onto a substrate using a spin coater or a doctor blade.

  • UV Curing: Expose the coated substrate to UV light. The photoinitiator will generate radicals, leading to the rapid polymerization and solidification of the resin.

  • Patterning (Optional): A photomask can be used during UV exposure to create patterned structures on the substrate.

Characterization: The curing efficiency can be monitored by Fourier-transform infrared (FTIR) spectroscopy by observing the disappearance of the acrylate double bond peak. The mechanical properties of the cured film can be assessed by nanoindentation or tensile testing.

Conclusion and Future Outlook

This compound is a highly versatile and underutilized building block in materials science. Its unique combination of a gas-releasing sulfonohydrazide group and a radiopaque, photoreactive iodinated aryl moiety provides a rich platform for the development of advanced functional materials. The protocols and concepts presented in this guide offer a starting point for researchers to explore its potential in creating novel porous polymers, biocompatible radiopaque materials, and advanced photosensitive systems. Future research could focus on the synthesis of novel derivatives of this compound to fine-tune its properties for specific applications, such as adjusting the decomposition temperature for different polymer matrices or enhancing its photoinitiation efficiency at different wavelengths.

References

Currently, specific literature detailing the direct application of this compound in materials science is limited. The provided protocols are based on established principles of polymer chemistry and materials science, adapting known reactions of sulfonohydrazides and iodinated aromatic compounds. Further research into specific scholarly articles is recommended for more detailed and novel applications.

Troubleshooting & Optimization

How to improve low yields in 4-Iodobenzenesulfonohydrazide cross-coupling

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 4-Iodobenzenesulfonohydrazide Cross-Coupling

Welcome to the technical support guide for troubleshooting cross-coupling reactions involving this compound. This resource is designed for researchers, chemists, and drug development professionals aiming to optimize these powerful C-C and C-N bond-forming reactions. Here, we address common challenges, provide in-depth troubleshooting protocols, and explain the chemical principles behind these solutions to enhance your experimental success.

Part 1: Frequently Asked Questions (FAQs)

This section provides rapid answers to the most common issues encountered during the cross-coupling of this compound.

Q1: My reaction yield is extremely low or I'm getting no product at all. What is the most common cause?

A1: The most frequent culprits for failed reactions are catalyst inactivation and suboptimal reaction conditions. The palladium catalyst is sensitive to oxygen, and even trace amounts can lead to the formation of inactive palladium black.[1] Additionally, the sulfonohydrazide functional group can potentially coordinate with the palladium center, inhibiting catalytic activity, similar to how pyridine can poison a catalyst.[2]

Quick Fixes:

  • Ensure Inert Atmosphere: Rigorously degas all solvents and reagents. Use a Schlenk line or a glovebox for the reaction setup to maintain an oxygen-free environment.[1][3]

  • Use a Pre-catalyst: Modern palladium pre-catalysts are often more stable and provide more consistent results than generating the active Pd(0) species in situ from sources like Pd(OAc)₂.[4]

  • Screen Ligands: The choice of ligand is critical. Bulky, electron-rich phosphine ligands, such as SPhos or XPhos, are often effective as they can promote the desired catalytic cycle and prevent catalyst inhibition.[3][5]

Q2: I am observing significant side products, particularly the homocoupling of my boronic acid partner (in Suzuki reactions) or dehalogenation of the this compound.

A2: Homocoupling is often promoted by the presence of oxygen, which can interfere with the catalytic cycle.[6] Proto-deiodination (replacement of iodine with hydrogen) can be caused by sources of protons in the reaction mixture, such as water, or an inappropriate choice of base.[7]

Quick Fixes:

  • For Homocoupling: Improve the degassing of your reaction mixture. Sometimes, slightly lowering the catalyst loading can also disfavor the homocoupling pathway.[6][7]

  • For Dehalogenation: Ensure you are using anhydrous solvents. You may also need to screen different bases; a weaker base might be less prone to promoting this side reaction.[7]

Q3: My reaction is not reproducible. One day it works, the next it fails under what I believe are the same conditions. Why?

A3: Reproducibility issues in palladium-catalyzed cross-couplings often trace back to subtle variations in reagent quality or reaction setup.

Quick Fixes:

  • Reagent Quality: The purity of boronic acids, bases, and solvents is crucial. Boronic acids can degrade over time to form boroxines.[3] Ensure you are using fresh or purified reagents.

  • Inert Atmosphere: The effectiveness of your degassing and inert atmosphere maintenance can vary. Be consistent with your procedures, such as the number of freeze-pump-thaw cycles.[1]

  • Stirring Rate: In heterogeneous mixtures (e.g., with an insoluble inorganic base), the stirring rate can significantly impact the reaction rate.[8]

Part 2: In-Depth Troubleshooting Guides

Issue 1: Low to No Product Formation

A low yield is the most common problem. This guide provides a systematic approach to diagnosing and resolving the issue.

G start Low Yield Observed check_inert Verify Inert Atmosphere (Degassing, Glovebox/Schlenk) start->check_inert Step 1 check_reagents Assess Reagent Quality (Fresh Catalyst, Pure Substrates, Dry Solvents) check_inert->check_reagents Step 2 optimize_catalyst Optimize Catalyst System (Screen Pd Source & Ligand) check_reagents->optimize_catalyst Step 3 optimize_base Optimize Base & Solvent (Screen Base Strength & Solubility) optimize_catalyst->optimize_base Step 4 optimize_temp Adjust Temperature & Reaction Time optimize_base->optimize_temp Step 5 success Improved Yield optimize_temp->success

Caption: A systematic workflow for troubleshooting low yields.

  • Catalyst System (Palladium Source & Ligand): The combination of the palladium source and the ligand is the heart of the reaction. The ligand stabilizes the palladium, influences its reactivity, and can prevent catalyst decomposition.[5]

    • Problem: The Pd(0) active catalyst is not forming efficiently or is decomposing. Pd(OAc)₂ requires in-situ reduction, which can be inefficient and consume ligand or substrate.[9][10]

    • Solution: Switch to a modern, air-stable palladium pre-catalyst (e.g., a Buchwald G3 or G4 pre-catalyst). These ensure reliable formation of the active catalytic species.[8] For the ligand, aryl iodides are generally reactive, but the sulfonohydrazide moiety may require a specific ligand. Bulky biarylphosphine ligands (e.g., SPhos, RuPhos, XPhos) are excellent starting points as they facilitate both oxidative addition and reductive elimination.[5][9]

  • Base and Solvent Selection: The base is crucial for activating the coupling partner (e.g., deprotonating the amine in a Buchwald-Hartwig reaction or forming the borate in a Suzuki reaction).[11] Its effectiveness is highly dependent on the solvent.

    • Problem: The base may be too weak, too strong, or poorly soluble in the reaction solvent. For example, a strong base like NaOtBu might degrade the sulfonohydrazide, while a weak base like K₂CO₃ might not be effective if it's insoluble in a purely organic solvent.[8][12]

    • Solution: Screen a range of bases with varying strengths and solubilities (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃). Often, a two-phase solvent system (e.g., Toluene/Water or Dioxane/Water) can improve the solubility of inorganic bases and facilitate the reaction.[3]

  • Temperature and Reaction Time: Cross-coupling reactions often require heating to overcome activation barriers, but excessive heat can lead to catalyst decomposition or side reactions.[1]

    • Problem: The reaction temperature is either too low for the catalytic cycle to proceed efficiently or too high, causing degradation.

    • Solution: Start with a moderate temperature (e.g., 80-100 °C) and monitor the reaction over time by TLC or LC-MS. If the reaction is sluggish, a higher temperature might be necessary. Conversely, if side products are observed, a lower temperature should be trialed.

For a systematic approach, a screening table can be invaluable. Below is an example for a Suzuki coupling.

EntryPd Source (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Yield (%)
1Pd(OAc)₂ (2)PPh₃ (4)K₂CO₃ (2)Toluene/H₂O100<10
2Pd₂(dba)₃ (1)SPhos (2.2)K₃PO₄ (2)Dioxane10065
3XPhos Pd G3 (2)-K₃PO₄ (2)Toluene10085
4XPhos Pd G3 (2)-Cs₂CO₃ (2)THF/H₂O8092

This table is illustrative and results will vary based on the specific coupling partner.

Issue 2: Formation of Key Side Products

This side reaction, which forms benzenesulfonohydrazide, reduces the amount of starting material available for the desired coupling.

  • Causality: This typically occurs when a proton source is available to intercept a key intermediate in the catalytic cycle. This can be exacerbated by overly harsh bases or high temperatures.

  • Mitigation Protocol:

    • Dry Solvents: Use freshly distilled or commercially available anhydrous solvents.

    • Screen Bases: Switch to a milder base. For instance, if you are using NaOtBu, try K₃PO₄ or Cs₂CO₃.

    • Lower Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate.

In Suzuki reactions, this leads to the formation of a biaryl from the boronic acid.

  • Causality: This side reaction is often initiated by the oxidation of the Pd(0) catalyst to Pd(II) by trace oxygen.[6]

  • Mitigation Protocol:

    • Rigorous Degassing: Employ at least three freeze-pump-thaw cycles for your reaction mixture.

    • Inert Gas Flow: Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction.

    • Use a Pd(0) Source: Using a Pd(0) pre-catalyst like Pd₂(dba)₃ can sometimes be advantageous over Pd(II) sources that require in-situ reduction.[10]

Part 3: Experimental Protocols

General Protocol for a Suzuki-Miyaura Coupling Screen

This protocol outlines a general procedure for screening conditions for the coupling of this compound with an arylboronic acid.

  • Reaction Setup: To a dry Schlenk tube under an inert atmosphere (argon), add the palladium pre-catalyst (e.g., XPhos Pd G3, 0.02 equiv), the base (e.g., K₃PO₄, 2.0 equiv), and the arylboronic acid (1.2 equiv).

  • Reagent Addition: Add this compound (1.0 equiv) followed by the degassed solvent (e.g., Toluene, 0.1 M).

  • Degassing: Ensure the solvent has been adequately degassed prior to addition. It is good practice to bubble argon through the solvent for at least 30 minutes.

  • Reaction: Heat the mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by taking aliquots and analyzing by TLC or LC-MS until the starting material is consumed.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Understanding the catalytic cycle helps in diagnosing which step might be failing.

G Pd0 Pd(0)L₂ OxAdd Oxidative Addition PdII Ar-Pd(II)-I(L₂) Pd0->PdII Ar-I Transmetal Transmetalation PdII_Ar Ar-Pd(II)-Ar'(L₂) PdII->PdII_Ar Ar'-B(OR)₂ + Base PdII_Ar->Pd0 Ar-Ar' RedElim Reductive Elimination Product Ar-Ar' ArI Ar-I ArB Ar'-B(OR)₂ Base Base

Caption: A simplified catalytic cycle for Suzuki-Miyaura cross-coupling.

References

  • Technical Support Center: Troubleshooting Buchwald-Hartwig Amination of 2-Bromopyridines. Benchchem.
  • DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. Frontiers in Chemistry.
  • Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers.
  • Buchwald-Hartwig Amination. Chemistry LibreTexts.
  • Specific Solvent Issues with Buchwald-Hartwig Amination. Wordpress.
  • How to approach choosing reaction conditions for Suzuki? Reddit.
  • Palladium-catalyzed Suzuki cross-coupling of N′-tosyl arylhydrazines. ResearchGate.
  • A Catalytic Enantiotopic-Group-Selective Suzuki Reaction for the Construction of Chiral Organoboronates. PubMed Central (PMC).
  • Help troubleshooting a Buchwald-Hartwig amination? Reddit.
  • Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. ResearchGate.
  • Optimization of reaction conditions for the Suzuki-Miyaura cross-coupling of 2-iodogalactal 5 with phenylboronic acid 10a. ResearchGate.
  • Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts.
  • Ligand electronic influence in Pd-catalyzed C-C coupling processes. Universitat Autònoma de Barcelona.
  • Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. PubMed Central (PMC).
  • Your "Go-To", "just couple already", Suzuki conditions? Reddit.
  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews.
  • Palladium(II) Catalyzed Suzuki/Sonogashira Cross‐Coupling Reactions of Sulfonates: An Efficient Approach to C2‐Functionalized Pyrimidines and Pyridines. Semantic Scholar.
  • Technical Support Center: Troubleshooting Low Yield in Suzuki Coupling of 4-Iodobenzyl Alcohol. Benchchem.
  • Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. PubMed Central (PMC).
  • Technical Support Center: 4-Iodobenzyl Alcohol Cross-Coupling Reactions. Benchchem.
  • Why am I getting low yield for my Suzuki coupling reaction? Reddit.
  • Troubleshooting low yield in 1-Iodohexane coupling reactions. Benchchem.
  • Technical Support Center: Minimizing Dimer Formation in Coupling Reactions. Benchchem.

Sources

Technical Support Center: Optimizing Catalyst Loading for Reactions with 4-Iodobenzenesulfonohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address challenges encountered when optimizing catalyst loading for reactions involving 4-Iodobenzenesulfonohydrazide. Our focus is to provide not just procedural steps, but the underlying scientific principles to empower your experimental design and execution.

Introduction to this compound in Catalysis

This compound is a versatile reagent in modern organic synthesis.[1][2] Its dual functionality, comprising a reactive aryl iodide and a sulfonylhydrazide moiety, allows for its participation in a variety of transition-metal-catalyzed cross-coupling reactions.[1][3][4][5] The aryl iodide group is an excellent substrate for reactions like Suzuki-Miyaura, Heck, and Sonogashira couplings, primarily due to the high reactivity of the carbon-iodine bond.[6][7][8] The sulfonylhydrazide group can act as a source of sulfonyl radicals or participate in other transformations, making it a valuable building block in the synthesis of complex molecules.[2][4][5][9]

Optimizing catalyst loading is a critical step in developing efficient, cost-effective, and scalable synthetic protocols. Insufficient catalyst can lead to sluggish or incomplete reactions, while excessive catalyst can result in unwanted side reactions, increased costs, and difficulties in product purification.[10] This guide will walk you through common issues and solutions for achieving optimal catalyst performance.

Frequently Asked Questions (FAQs)

Q1: What are the typical catalyst loading ranges for cross-coupling reactions with this compound?

A1: For highly reactive aryl iodides like this compound, palladium catalyst loadings can often be significantly lower than for less reactive aryl bromides or chlorides.[6][10] A general starting point for optimization is typically in the range of 0.5–5 mol%.[10] However, for particularly efficient catalytic systems, loadings as low as 0.0025 mol% have been reported for Suzuki-Miyaura reactions of aryl iodides.[11] The optimal loading will depend on several factors, including the specific reaction type, the coupling partner, the ligand, base, solvent, and temperature.

Q2: I'm observing low to no conversion in my Suzuki-Miyaura coupling reaction. What are the likely causes?

A2: Low or no product formation in Suzuki-Miyaura couplings involving aryl iodides can stem from several factors:

  • Catalyst Inactivation: The active Pd(0) species can be sensitive to oxygen. Ensure your reaction setup is properly degassed and maintained under an inert atmosphere (e.g., argon or nitrogen).[12] Catalyst decomposition, often observed as the formation of palladium black, can also occur at high temperatures.[10][13]

  • Ineffective Base: The base is crucial for activating the boronic acid partner.[7] Ensure the base is of high purity, anhydrous, and sufficiently soluble in the reaction medium. Common bases include K₂CO₃, Cs₂CO₃, and K₃PO₄.[7]

  • Poor Ligand Choice: For sterically hindered or electronically demanding substrates, the choice of phosphine ligand is critical.[13] Bulky, electron-rich ligands often promote the reaction.[13] However, in some cases, reactions with highly reactive aryl iodides can proceed without a ligand ("ligand-free"), though this can sometimes lead to catalyst instability.[10]

  • Low Reaction Temperature: While aryl iodides are generally reactive, some Suzuki couplings require elevated temperatures to proceed efficiently.[7][14]

Q3: My reaction is producing significant amounts of homocoupled byproducts. How can I minimize this?

A3: Homocoupling of the aryl iodide or the boronic acid is a common side reaction.[15] This can be influenced by:

  • High Catalyst Loading: Excessive palladium concentrations can sometimes favor homocoupling pathways.[16] Systematically reducing the catalyst loading can help mitigate this.

  • Presence of Oxygen: Oxygen can promote the formation of palladium species that lead to homocoupling.[16][17] Rigorous exclusion of oxygen is crucial.

  • High Copper Co-catalyst Loading (in Sonogashira reactions): In Sonogashira couplings, high concentrations of the copper co-catalyst can promote alkyne homocoupling (Glaser coupling).[17] Reducing the amount of the copper salt is a key optimization step.[17]

Q4: Can the sulfonylhydrazide group interfere with the catalytic cycle?

A4: The sulfonylhydrazide moiety is generally stable under many cross-coupling conditions. However, under certain oxidative or radical conditions, it can be transformed to generate sulfonyl radicals.[3][4] It's important to be aware of the reaction conditions to avoid unintended side reactions. In most standard palladium-catalyzed cross-coupling reactions, the primary reactive site will be the highly susceptible carbon-iodine bond.

Troubleshooting Guide: Optimizing Catalyst Loading

This section provides a structured approach to troubleshooting common issues related to catalyst loading in reactions with this compound.

Problem 1: Reaction is Sluggish or Stalls Before Completion
Potential Cause Troubleshooting Steps & Explanation
Insufficient Catalyst Loading Gradually increase the catalyst loading in small increments (e.g., from 0.5 mol% to 1 mol%, then 2 mol%). Monitor the reaction progress at each loading to find the minimum effective concentration.[17]
Catalyst Deactivation Observation: Formation of palladium black.[10]Solution: 1. Add a Ligand: In "ligand-free" systems, the catalyst can be unstable. Adding a suitable phosphine ligand can stabilize the active palladium species.[10] 2. Lower Temperature: High temperatures can accelerate catalyst decomposition.[13][16] Try running the reaction at a lower temperature. 3. Incremental Catalyst Addition: In some cases, adding the catalyst in portions throughout the reaction can maintain a sufficient concentration of the active species.[10]
Poor Reagent Quality Ensure all reagents, especially the catalyst, coupling partner, and solvents, are of high purity and anhydrous (if required).[15] Old or improperly stored catalysts can have reduced activity.[7]
Problem 2: Formation of Significant Side Products
Potential Cause Troubleshooting Steps & Explanation
High Catalyst Loading High concentrations of the catalyst can sometimes catalyze undesired side reactions like homocoupling or dehalogenation.[10][16] Once optimal conditions are found, systematically lower the catalyst loading to determine the minimum amount required for efficient conversion.[10]
High Reaction Temperature Elevated temperatures can lead to product degradation or the formation of side products.[10][16] Evaluate the reaction at a lower temperature.
Inappropriate Ligand The ligand can influence the selectivity of the reaction. Screening different ligands may help to suppress side product formation. For sterically demanding couplings, bulky and electron-rich ligands are often beneficial.[13]
Problem 3: Inconsistent Results Between Batches
Potential Cause Troubleshooting Steps & Explanation
Sensitivity to Air or Moisture Ensure a consistently inert atmosphere for every reaction. Use freshly degassed solvents and handle air-sensitive reagents in a glovebox or under a positive pressure of inert gas.[12][17]
Variable Reagent Quality Use reagents from the same batch for a series of experiments to ensure consistency. If a new batch of a reagent is used, it's good practice to re-optimize the reaction conditions.[15]
In-situ Catalyst Generation Issues If generating the active catalyst in-situ (e.g., from a palladium source and a separate ligand), slight variations in addition order or mixing can affect the catalyst formation. Using a pre-formed, air-stable precatalyst can often provide more consistent results.[13]

Experimental Protocols

Protocol 1: General Procedure for Catalyst Loading Optimization in a Suzuki-Miyaura Coupling

This protocol outlines a systematic approach to screen for the optimal catalyst loading.

  • Reaction Setup: In a series of oven-dried reaction vials, add this compound (1.0 mmol), the desired boronic acid (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).

  • Catalyst Addition: To each vial, add a different loading of the palladium catalyst (e.g., Pd(PPh₃)₄). Example loadings to screen: 2 mol%, 1 mol%, 0.5 mol%, 0.1 mol%.

  • Solvent and Degassing: Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1, 5 mL). Purge each vial with an inert gas (argon or nitrogen) for 5-10 minutes.

  • Reaction: Seal the vials and heat the reaction mixtures to the desired temperature (e.g., 90 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of each reaction by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS) at regular intervals.

  • Workup and Analysis: Upon completion (or after a set time), cool the reactions to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer, concentrate, and analyze the crude product to determine the yield and purity for each catalyst loading.

Data Presentation: Example Catalyst Loading Optimization
Catalyst Loading (mol%)Reaction Time (h)Conversion (%)Yield of Desired Product (%)
2.02>9995
1.04>9996
0.589592
0.1246055

This is example data and will vary based on the specific reaction.

Visualizing the Workflow

Diagram: Catalyst Loading Optimization Workflow

G cluster_setup Reaction Setup cluster_screening Catalyst Screening cluster_reaction Reaction & Monitoring cluster_analysis Analysis & Optimization setup Prepare vials with reactants: - this compound - Coupling Partner - Base loading_2 2.0 mol% Catalyst setup->loading_2 loading_1 1.0 mol% Catalyst setup->loading_1 loading_0_5 0.5 mol% Catalyst setup->loading_0_5 loading_0_1 0.1 mol% Catalyst setup->loading_0_1 reaction Add solvent, degas, and heat to desired temp. loading_2->reaction loading_1->reaction loading_0_5->reaction loading_0_1->reaction monitoring Monitor by TLC/LC-MS reaction->monitoring analysis Workup and analyze yield and purity monitoring->analysis optimal Determine optimal catalyst loading analysis->optimal

Caption: Workflow for optimizing catalyst loading in parallel reactions.

Diagram: General Catalytic Cycle for Suzuki-Miyaura Coupling

G Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII Ar-Pd(II)L_n-I OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation PdII_R Ar-Pd(II)L_n-R' Transmetalation->PdII_R RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Product Product (Ar-R') RedElim->Product ArI This compound ArI->OxAdd Boronic R'-B(OR)₂ + Base Boronic->Transmetalation

Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

References

  • Dual Roles of Sulfonyl Hydrazides: A Three-Component Reaction To Construct Fully Substituted Pyrazoles Using TBAI/TBHP. Organic Letters - ACS Publications.
  • Synthetic relevance and mechanistic insights of sulfonylation reactions using sulfonylhydrazides. Taylor & Francis Online.
  • Decoding the Nested, Multicycle Mechanism of Ni-Catalyzed Redox-Neutral Cross-Coupling through Temperature Scanning Reaction Calorimetry. Journal of the American Chemical Society.
  • Synthetic relevance and mechanistic insights of sulfonylation reactions using sulfonylhydrazides. Taylor & Francis Online.
  • The Application of Sulfonyl Hydrazides in Electrosynthesis: A Review of Recent Studies. ACS Omega.
  • Optimization of the catalyst loading for the Suzuki-Miyaura cross-coupling reaction a. ResearchGate.
  • Catalyst screening for the model reaction. ResearchGate.
  • Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. Organometallics - ACS Publications.
  • Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. MDPI.
  • Optimization of catalyst loading using the model reaction. ResearchGate.
  • Suzuki–Miyaura cross-coupling coupling reactions with low catalyst loading: a green and sustainable protocol in pure water. Dalton Transactions (RSC Publishing).
  • Palladium-Catalyzed Negishi Cross-Coupling Reactions of Unactivated Alkyl Iodides, Bromides, Chlorides, and Tosylates. Journal of the American Chemical Society.
  • Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. MDPI.
  • Palladium-Catalyzed Cross-Coupling Reactions of in Situ Generated Allylindium Reagents with Aryl Halides. Organic Letters - ACS Publications.
  • Optimization of different parameters of iodobenzene and phenylboronic acid in the Suzuki reaction. ResearchGate.
  • Optimization of amount of catalyst-loading in the model reaction. a. ResearchGate.
  • Optimizing reaction conditions for the light-driven hydrogen evolution in a loop photoreactor. Beilstein Journal of Organic Chemistry.
  • Suzuki-Miyaura cross-coupling coupling reactions with low catalyst loading: A green and sustainable protocol in pure water. ResearchGate.
  • Optimization of the model Suzuki coupling reaction between iodobenzene... ResearchGate.
  • Enhancement of the catalytic activity of Suzuki coupling reactions by reduction of modified carriers and promotion of Pd/H 2 -Pr x O y surface electron transfer. ResearchGate.
  • Optimization of the reaction conditions for Suzuki coupling... ResearchGate.
  • Sulfonyl hydrazides as sulfonyl sources in organic synthesis. ResearchGate.
  • Troubleshooting Guide. Phenomenex.
  • TROUBLESHOOTING GUIDE - HPLC. LabRulez LCMS.
  • Applications of sulfonyl hydrazides in radical cyclization of alkenes. RSC Publishing.
  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. NIH.
  • Process of preparing organic sulfonyl hydrazides. Google Patents.

Sources

Common side products in 4-Iodobenzenesulfonohydrazide reactions and their prevention

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-iodobenzenesulfonohydrazide. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this reagent, with a focus on troubleshooting common side reactions and optimizing experimental outcomes. The information provided herein is curated from peer-reviewed literature and extensive in-house expertise to ensure scientific integrity and practical applicability.

Introduction to this compound in Synthesis

This compound is a key reagent in modern organic synthesis, primarily employed in the Shapiro reaction and its variants to convert aldehydes and ketones into vinyl iodides. These products are valuable intermediates in a multitude of applications, including the synthesis of complex natural products and pharmaceuticals, due to their utility in cross-coupling reactions.

While powerful, reactions involving this compound are not without their challenges. A thorough understanding of the reaction mechanism is paramount to anticipating and mitigating the formation of unwanted side products. This guide will delve into the intricacies of these reactions, providing you with the knowledge to refine your synthetic strategies and enhance the purity and yield of your desired products.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of this compound?

A1: this compound is most commonly used as a precursor in the Shapiro reaction to synthesize vinyl iodides from aldehydes and ketones. The resulting vinyl iodides are versatile building blocks in organic synthesis, particularly in transition-metal-catalyzed cross-coupling reactions such as Suzuki, Stille, Heck, and Sonogashira couplings.

Q2: What is the general mechanism of the Shapiro reaction using this compound?

A2: The reaction proceeds in two main stages. First, the aldehyde or ketone is condensed with this compound to form the corresponding 4-iodobenzenesulfonylhydrazone. In the second stage, treatment with a strong base, typically two or more equivalents of an organolithium reagent like n-butyllithium (n-BuLi), generates a dianion. This intermediate then collapses, eliminating nitrogen gas and the 4-iodobenzenesulfinate anion, to form a vinyllithium species. This vinyllithium intermediate can then be quenched with an electrophile. In the context of vinyl iodide synthesis, iodine (I₂) is often used as the electrophile, although in many modern procedures, the iodinated reagent is used from the start.

Q3: Why is temperature control so critical in these reactions?

A3: Low temperatures (typically -78 °C) are crucial for several reasons. They ensure the stability of the highly reactive organolithium reagents and the intermediate vinyllithium species.[1] Maintaining a low temperature helps to control the regioselectivity of the deprotonation step and minimizes side reactions, such as the decomposition of the reagents or intermediates, which can lead to a lower yield and the formation of complex mixtures of byproducts.

Troubleshooting Guide: Common Side Products and Their Prevention

This section addresses specific issues that may arise during reactions with this compound and provides actionable solutions.

Issue 1: Low Yield of the Desired Vinyl Iodide

A low yield of the target vinyl iodide is a common problem that can be attributed to several factors.

Possible Cause A: Incomplete formation of the 4-iodobenzenesulfonylhydrazone.

  • Explanation: The initial condensation reaction between the carbonyl compound and this compound is a reversible equilibrium. Incomplete reaction will result in unreacted starting material, leading to a lower overall yield.

  • Prevention:

    • Reaction Conditions: Ensure anhydrous conditions, as water can hydrolyze the hydrazone. Use a suitable solvent like ethanol or methanol and a catalytic amount of acid (e.g., acetic acid) to facilitate the reaction.

    • Reaction Time: Monitor the reaction by TLC or LC-MS to ensure it has gone to completion before proceeding to the next step.

    • Purification: If necessary, the hydrazone can be isolated and purified before the elimination step, although one-pot procedures are common.

Possible Cause B: Degradation of the organolithium reagent.

  • Explanation: Organolithium reagents are highly reactive and sensitive to moisture and air. Using a partially degraded reagent will result in an insufficient amount of base to drive the reaction to completion.

  • Prevention:

    • Reagent Quality: Use freshly titrated or newly purchased organolithium reagents.

    • Handling: Employ strict anhydrous and inert atmosphere techniques (e.g., using a nitrogen or argon atmosphere and dry solvents).

Possible Cause C: Competing side reactions.

  • Explanation: Several side reactions can consume the starting materials or intermediates, reducing the yield of the desired product. These are detailed in the following sections.

Issue 2: Formation of a Mixture of Regioisomers

When using an unsymmetrical ketone, the Shapiro reaction can produce a mixture of isomeric vinyl iodides.

Explanation: The regioselectivity of the Shapiro reaction is determined by the kinetic deprotonation of an α-proton by the organolithium base.[1] Generally, the less sterically hindered proton is abstracted more rapidly, leading to the formation of the less substituted (kinetic) alkene product. However, this selectivity is not always absolute and can be influenced by the substrate and reaction conditions.

Prevention and Control:

  • Steric Hindrance: The inherent steric environment of the ketone will be the primary determinant of regioselectivity.

  • Bulky Bases: While less common in standard Shapiro reactions, the use of bulkier lithium amide bases like lithium diisopropylamide (LDA) can sometimes enhance selectivity for the less hindered proton.

  • Temperature: Strict adherence to low temperatures (-78 °C) is critical to favor the kinetic product.[1]

Issue 3: Presence of De-iodinated Byproducts

A significant side reaction, particularly relevant to this compound, is the loss of the iodine atom from the aromatic ring.

Explanation: The carbon-iodine bond in aryl iodides is susceptible to cleavage under the strongly basic and nucleophilic conditions of the Shapiro reaction. This can occur via two primary pathways:

  • Halogen-Metal Exchange: The organolithium reagent (e.g., n-BuLi) can react with the aryl iodide in a halogen-metal exchange, replacing the iodine atom with lithium.[2][3] This forms an aryllithium species which, upon aqueous workup, will yield the de-iodinated benzenesulfonohydrazide derivative.

  • Aryne Formation: Although less common, under certain conditions, deprotonation ortho to the iodine followed by elimination of lithium iodide can lead to the formation of a highly reactive benzyne intermediate. This intermediate can then be trapped by nucleophiles present in the reaction mixture, leading to a variety of unwanted byproducts.

Prevention:

  • Stoichiometry of Base: Use the minimum effective amount of organolithium reagent (typically 2.0-2.2 equivalents). Excess base increases the likelihood of halogen-metal exchange.

  • Temperature: Maintain a very low temperature (-78 °C or lower) during the addition of the organolithium reagent. Halogen-metal exchange is often faster at higher temperatures.

  • Addition Rate: Add the organolithium reagent slowly and dropwise to the solution of the 4-iodobenzenesulfonylhydrazone. This helps to maintain a low localized concentration of the base.

Issue 4: Formation of Symmetrical Azo Compounds

The formation of colored byproducts can sometimes be attributed to the presence of symmetrical azo compounds.

Explanation: Sulfonylhydrazones can undergo side reactions that lead to the formation of symmetrical azo compounds (Ar-N=N-Ar). This is thought to occur through the dimerization of intermediate radical species or other complex pathways, particularly if the reaction conditions are not carefully controlled.

Prevention:

  • Inert Atmosphere: Strictly maintain an inert atmosphere (nitrogen or argon) to minimize oxidative side reactions that could contribute to the formation of azo compounds.

  • Temperature Control: Avoid allowing the reaction to warm up prematurely, as higher temperatures can promote the decomposition of intermediates into radical species.

  • Quenching: Once the vinyllithium intermediate is formed, quench the reaction with the electrophile (e.g., iodine) in a timely manner.

Experimental Protocols

General Procedure for the Synthesis of a Vinyl Iodide from a Ketone
  • Formation of the 4-Iodobenzenesulfonylhydrazone:

    • In a round-bottom flask, dissolve the ketone (1.0 eq.) in methanol or ethanol.

    • Add this compound (1.1 eq.) and a catalytic amount of acetic acid.

    • Stir the mixture at room temperature or with gentle heating until the reaction is complete (monitor by TLC or LC-MS).

    • If the hydrazone precipitates, it can be collected by filtration, washed with cold solvent, and dried. Alternatively, the solvent can be removed under reduced pressure, and the crude hydrazone used directly in the next step.

  • Shapiro Reaction and Iodination:

    • Under an inert atmosphere (argon or nitrogen), dissolve the crude or purified 4-iodobenzenesulfonylhydrazone in anhydrous THF and cool the solution to -78 °C (dry ice/acetone bath).

    • Slowly add n-butyllithium (2.1 eq.) dropwise via syringe, ensuring the internal temperature does not rise significantly. A color change is typically observed.

    • Stir the reaction mixture at -78 °C for the recommended time (typically 1-4 hours).

    • Quench the reaction by adding a solution of iodine (I₂) in THF at -78 °C.

    • Allow the reaction to slowly warm to room temperature.

    • Work-up the reaction by adding a saturated aqueous solution of sodium thiosulfate to quench excess iodine, followed by extraction with an organic solvent (e.g., diethyl ether or ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

Purification of the Vinyl Iodide

The crude product is often a mixture of the desired vinyl iodide and various side products. Column chromatography is a common and effective method for purification.

  • Stationary Phase: Silica gel is typically used.

  • Mobile Phase: A non-polar solvent system, such as a gradient of ethyl acetate in hexanes or petroleum ether, is generally effective. The exact polarity will depend on the specific vinyl iodide.

  • Procedure:

    • Prepare a silica gel column in the chosen solvent system.

    • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase).

    • Load the sample onto the column.

    • Elute the column with the mobile phase, collecting fractions.

    • Analyze the fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified vinyl iodide.

Visualizing Reaction Pathways

Diagram 1: General Shapiro Reaction Mechanism

Shapiro_Mechanism A Ketone/Aldehyde + This compound B 4-Iodobenzenesulfonylhydrazone A->B Condensation (+ H₂O) C Dianion Intermediate B->C + 2.1 eq. n-BuLi (-78 °C) D Vinyllithium C->D Elimination (- N₂, - ArSO₂Li) F Side Products C->F Decomposition / Rearrangement E Vinyl Iodide D->E + I₂ (Quench) D->F Protonation (if H₂O present)

Caption: General workflow of the Shapiro reaction for vinyl iodide synthesis.

Diagram 2: Troubleshooting Decision Tree

Troubleshooting_Tree Start Low Yield or Impure Product Q1 TLC shows multiple spots? Start->Q1 A1_Yes Mixture of Isomers Q1->A1_Yes Yes A1_No Low Conversion or Decomposition Q1->A1_No No Q2 Unsymmetrical Ketone? A1_Yes->Q2 Solution2 Ensure anhydrous conditions and pure reagents. A1_No->Solution2 A2_Yes Regioselectivity Issue Q2->A2_Yes Yes A2_No Other Side Reactions Q2->A2_No No Solution3 Strict temperature control (-78°C). A2_Yes->Solution3 Q3 De-iodinated byproduct detected? A2_No->Q3 A3_Yes Halogen-Metal Exchange Q3->A3_Yes Yes A3_No Consider Azo Formation Q3->A3_No No Solution1 Optimize base stoichiometry and temperature. A3_Yes->Solution1 Solution4 Maintain inert atmosphere. Timely quench. A3_No->Solution4

Caption: Decision tree for troubleshooting common issues in the reaction.

References

  • Organolithium reagent. (n.d.). In Wikipedia. Retrieved January 7, 2026, from https://en.wikipedia.org/wiki/Organolithium_reagent
  • Halogen–metal exchange on bromoheterocyclics with substituents containing an acidic proton via formation of a magnesium intermedi
  • Torsionally responsive C3-symmetric azo dyes: Azo−hydrazone tautomerism, conformational switching, and application for chemical sensing. (2010). Journal of the American Chemical Society, 132(34), 12172–12174.
  • Azo-hydrazone tautomerism of azo dyes. (2011). Dyes and Pigments, 90(2), 135-140.
  • Shapiro reaction. (n.d.). In Wikipedia. Retrieved January 7, 2026, from https://en.wikipedia.org/wiki/Shapiro_reaction
  • Metal–halogen exchange. (n.d.). In Wikipedia. Retrieved January 7, 2026, from https://en.wikipedia.org/wiki/Metal%E2%80%93halogen_exchange
  • Mechanism of diazotization and azo dyes. (2021, April 22). YouTube. Retrieved from https://www.youtube.
  • Classifications, properties, recent synthesis and applications of azo dyes. (2020). RSC Advances, 10(45), 26955-26979.
  • Vinyl iodide functional group. (n.d.). In Wikipedia. Retrieved January 7, 2026, from https://en.wikipedia.org/wiki/Vinyl_iodide_functional_group
  • Tandem reactions involving organolithium reagents. A review. (2016). Arkivoc, 2016(1), 1-59.
  • Vinyl iodide synthesis by iodination or substitution. (n.d.). Organic Chemistry Portal. Retrieved January 7, 2026, from https://www.organic-chemistry.org/synthesis/C1-I/vinyliodides.shtm
  • Barton Vinyl Iodide Synthesis. (2016, February 16). Chem-Station International Edition. Retrieved from https://www.chem-station.com/en/reactions-e/2016/02/barton-vinyl-iodide-synthesis.html
  • Column chromatography & purification of organic compounds. (2021, February 9). YouTube. Retrieved from https://www.youtube.
  • nBuLi and tBuLi can take part in halogen metal exchange OR deprotonate. Is there any way to predict which it favours? (2021, September 10). Chemistry Stack Exchange. Retrieved from https://chemistry.stackexchange.
  • Scheme 3. Preparation of vinyl iodide 3. (2014). ResearchGate. Retrieved from https://www.researchgate.net/figure/Scheme-3-Preparation-of-vinyl-iodide-3-Reagents-and-conditions-a-S-7-c-Hex2BCl_fig3_260533003
  • Organolithium and Grignard Reagents. (2017, November 28). YouTube. Retrieved from https://www.youtube.
  • Column Chromatography Theory. (n.d.). Chemistry Online @ UTSC. Retrieved January 7, 2026, from https://www.utsc.utoronto.ca/webapps/chemistryonline/production/column.php
  • Organolithium reagents – Knowledge and References. (n.d.). Taylor & Francis. Retrieved January 7, 2026, from https://www.taylorfrancis.com/chapters/mono/10.1201/9780429426422-2/organolithium-reagents-aid%C3%A9-s%C3%A1enz-galindo-adali-oliva-casta%C3%B1eda-facio-ra%C3%BAl-rodr%C3%ADguez-herrera
  • Organo-lithiation and halogen metal exchange reactions in organic synthesis-an anomolous aromatic substitution via halogen-metal. (1986). Journal of Chemical Sciences, 97(5-6), 617-626.
  • Li Halogen Exchange? (2021, May 7). Reddit. Retrieved from https://www.reddit.com/r/Chempros/comments/n71y2o/li_halogen_exchange/
  • A Simple and Efficient Method for the Reduction of Azo Compounds. (2017). Asian Journal of Chemistry, 29(11), 2471-2474.
  • Recent Advances in the Synthesis of Aromatic Azo Compounds. (2023). Molecules, 28(18), 6741.
  • Synthesis of new Azo Compounds of p- Hydroxybenzaldehyde and Determination of Their Activity 2022-2023. (2023). ResearchGate. Retrieved from https://www.researchgate.
  • Ammonium Chloride Mediated Reduction of Azo Compounds to Hydrazo Compounds. (2004). Journal of Chemical Research, 2004(1), 74-75.
  • Hydrazine synthesis by azo compound reduction. (n.d.). Organic Chemistry Portal. Retrieved January 7, 2026, from https://www.organic-chemistry.org/synthesis/N-H/hydrazines/reductionazo.shtm

Sources

Technical Support Center: Troubleshooting Dehalogenation in Reactions with 4-Iodinated Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and answers to frequently asked questions regarding the undesired dehalogenation of 4-iodinated compounds in cross-coupling reactions. Our goal is to equip you with the scientific understanding and practical protocols needed to diagnose, mitigate, and solve this common synthetic challenge.

Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding dehalogenation, providing a foundational understanding of the problem.

Q1: What is dehalogenation and why is it a problem? Dehalogenation, often called hydrodehalogenation, is a prevalent side reaction in which the halogen atom (in this case, iodine) on your starting material is replaced by a hydrogen atom.[1][2] This consumes your valuable 4-iodinated substrate, reduces the yield of the desired coupled product, and introduces a byproduct that can be difficult to separate, complicating purification.[2]

Q2: Why are 4-iodinated compounds so susceptible to dehalogenation? The carbon-iodine bond is the weakest among the common carbon-halogen bonds. This high reactivity, which is beneficial for the initial oxidative addition step in many catalytic cycles, also makes aryl iodides more prone to undesired side reactions.[1] The general reactivity trend for both the desired coupling and undesired dehalogenation is I > Br > Cl.[1][3]

Q3: What is the primary mechanism behind dehalogenation in palladium-catalyzed reactions? The most widely accepted mechanism involves the formation of a palladium-hydride (Pd-H) species.[1] This reactive intermediate can arise from several sources within the reaction mixture, including bases, solvents (like alcohols), or even trace amounts of water.[1][4] The Pd-H species can then react with the palladium-aryl intermediate (Ar-Pd-I) in a process called reductive elimination to yield the dehalogenated arene (Ar-H) and regenerate the palladium catalyst, short-circuiting the desired cross-coupling pathway.[1][5]

Q4: Are certain types of 4-iodinated compounds more prone to this side reaction? Yes. Electron-deficient aryl iodides and, notably, many N-heterocyclic iodides (e.g., iodopyrazoles, iodoindoles) are highly susceptible to dehalogenation.[1][6] For heterocycles containing an N-H bond, the acidic proton can be removed by the base, increasing the ring's electron density and potentially coordinating to the palladium center, which can inhibit catalysis and promote side reactions.[1][7]

Q5: How can I confirm that dehalogenation is occurring in my reaction? Several analytical techniques can be used to identify and quantify the dehalogenated byproduct:

  • Mass Spectrometry (GC-MS or LC-MS): This is the most definitive method. The dehalogenated product will have a molecular weight corresponding to the replacement of iodine (126.9 amu) with hydrogen (1.0 amu).[8][9]

  • ¹H NMR Spectroscopy: The appearance of a new proton signal in the aromatic region, often with a coupling pattern consistent with the new C-H bond, is a strong indicator.[8]

  • Thin Layer Chromatography (TLC): The dehalogenated byproduct will typically have a different Rf value (often higher, i.e., less polar) than the starting material and the desired product, appearing as an extra spot.[8]

Troubleshooting Guides & Optimization Protocols

When significant dehalogenation is observed, a systematic approach is required. This section provides detailed strategies organized by key reaction parameters.

The Competing Pathways: A Mechanistic Overview

The core issue is the competition between the desired productive cycle and the undesired dehalogenation cycle. Understanding this helps in making rational choices for troubleshooting.

G cluster_desired Desired Cross-Coupling Pathway cluster_undesired Undesired Dehalogenation Pathway ArPdI Ar-Pd(II)-I Transmetalation Transmetalation (with R-B(OH)₂, R-SnBu₃, etc.) ArPdI->Transmetalation ArPdI_shared Ar-Pd(II)-I ArPdR Ar-Pd(II)-R Transmetalation->ArPdR ReductiveElimination Reductive Elimination ArPdR->ReductiveElimination Product Desired Product (Ar-R) ReductiveElimination->Product PdH_Source Hydride Source (Solvent, Base, H₂O) PdH_Formation Pd-H Formation PdH_Source->PdH_Formation ArPdH Ar-Pd(II)-H PdH_Formation->ArPdH Reaction with Ar-Pd(II)-I ReductiveElimination_H Reductive Elimination ArPdH->ReductiveElimination_H Byproduct Dehalogenated Byproduct (Ar-H) ReductiveElimination_H->Byproduct Start Pd(0) + Ar-I (Oxidative Addition) Start->ArPdI

Caption: Competing reaction pathways after oxidative addition.

Issue 1: High Levels of Dehalogenated Byproduct Detected

This is the most common problem. The following variables should be investigated, preferably in the order listed.

The base is often a direct or indirect source of the problematic Pd-H species. Strong alkoxide bases, in particular, can undergo β-hydride elimination to generate hydrides.

Troubleshooting Protocol: Base Screening

  • Setup: Prepare 3-4 parallel reactions in small vials. Use your standard reaction setup for each.

  • Variable: In each vial, use a different base while keeping all other parameters (catalyst, ligand, solvent, temperature, substrate concentration) identical.

    • Vial 1 (Control): Your original base (e.g., NaOtBu).

    • Vial 2: A weaker inorganic carbonate base (e.g., K₂CO₃ or Cs₂CO₃).[1]

    • Vial 3: A phosphate base (e.g., K₃PO₄), which is non-nucleophilic and often effective.[1][6]

    • Vial 4 (Optional): An organic base like N,N-Diisopropylethylamine (DIPEA).

  • Execution: Run the reactions for a set period (e.g., 4 hours or to ~50% conversion of the control).

  • Analysis: Quench a small aliquot from each reaction and analyze by LC-MS or GC-MS. Determine the ratio of the desired product to the dehalogenated byproduct (Ar-H).

The ligand dramatically influences the stability and reactivity of the palladium center. Bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands can accelerate the rate-limiting reductive elimination step for the desired product, helping it to outcompete the dehalogenation pathway.[1][6]

Table 1: Effect of Ligand Class on Dehalogenation

Ligand TypeTypical ExamplesGeneral Effect on DehalogenationRationale
Simple Phosphines PPh₃, P(o-tol)₃Can be prone to dehalogenationLess sterically hindering, may not sufficiently accelerate reductive elimination.
Bulky Biarylphosphines SPhos, XPhos, RuPhosOften Suppresses Dehalogenation Steric bulk promotes the reductive elimination of the larger coupled product over the smaller hydride.[1][6]
N-Heterocyclic Carbenes (NHCs) IPr, SIMesOften Suppresses Dehalogenation Strong σ-donors that form stable complexes, promoting the desired coupling.[10][11][12]
Ferrocene-based dppfVariableEffectiveness is highly substrate-dependent.

Note: This table represents general trends. Optimal ligand choice is substrate-specific and requires screening.

Protic solvents, especially alcohols like isopropanol or methanol, can be a direct source of hydrides.[1][4]

Recommendations:

  • Switch to Aprotic Solvents: Prioritize the use of solvents like dioxane, THF, or toluene.[1]

  • Ensure Anhydrous Conditions: If your reaction is sensitive to water, ensure all reagents and solvents are rigorously dried. Water can be a proton source that facilitates Pd-H formation.[1][13]

  • Be Cautious with DMF: While aprotic, DMF can decompose at higher temperatures to generate dimethylamine, which can participate in side reactions.[14]

Issue 2: Reaction with N-Heterocyclic Iodides is Problematic

4-Iodinated N-heterocycles, such as indoles, pyrroles, and pyrazoles, present unique challenges.

Troubleshooting Protocol: Addressing N-H Acidity

  • Problem: The N-H proton is acidic and can be deprotonated by the base. This can lead to catalyst inhibition or undesired side reactions.[1]

  • Solution 1 (Protecting Group): Protect the nitrogen atom with a suitable group (e.g., Boc, SEM).[1][7] This prevents deprotonation and can dramatically suppress dehalogenation. The protecting group can be removed in a subsequent step.

  • Solution 2 (Milder Base): If protection is not feasible, re-screen bases with a focus on milder options (see Issue 1). A base that is just strong enough to facilitate the catalytic cycle but not strong enough to deprotonate the heterocycle quantitatively may provide a better outcome.

Issue 3: Reaction is Sluggish, Leading to More Side Products

A slow desired reaction provides more time for the competing dehalogenation to occur.[1] If you observe low conversion alongside dehalogenation, focus on accelerating the primary catalytic cycle.

Recommendations:

  • Increase Temperature Cautiously: While higher temperatures can sometimes promote dehalogenation, they can also accelerate a sluggish transmetalation or reductive elimination step.[1][8] Experiment with a modest temperature increase (e.g., from 80 °C to 100 °C).

  • Use a More Active Catalyst System: Consider using a palladium pre-catalyst (e.g., XPhos Pd G3) which readily forms the active Pd(0) species.

  • Check Reagent Quality: Ensure your coupling partner (e.g., boronic acid) is pure and active. A slow transmetalation step due to poor reagent quality can allow dehalogenation to become the dominant pathway.[1]

Systematic Troubleshooting Workflow

When faced with dehalogenation, follow this logical workflow to efficiently diagnose and solve the issue.

Caption: A logical workflow for troubleshooting dehalogenation.

References
  • Wikipedia. (2023). Buchwald–Hartwig amination.
  • Gagnier, S. V., & Gribble, G. W. (2012). A Mild, Palladium-Catalyzed Method for the Dehydrohalogenation of Alkyl Bromides: Synthetic and Mechanistic Studies. NIH Public Access.
  • Al-Hokbany, N., & Glass, R. S. (2019). Photochemical Dehalogenation of Aryl Halides: Importance of Halogen Bonding. The Journal of Physical Chemistry A.
  • Al-Hokbany, N., & Glass, R. S. (2019). Photochemical Dehalogenation of Aryl Halides: Importance of Halogen Bonding. PubMed.
  • Das, S., & Bhanage, B. M. (2015). Metal catalyzed defunctionalization reactions. Organic & Biomolecular Chemistry.
  • The Organic Chemistry Tutor. (2016). Dehydrohalogenation of Alkyl Halides Reaction Mechanism - E1 & E2. YouTube.
  • Organic Chemistry Portal. (n.d.). Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage.
  • Ding, T.-H., Qu, J.-P., & Kang, Y.-B. (2020). Visible-Light-Induced, Base-Promoted Transition-Metal-Free Dehalogenation of Aryl Fluorides, Chlorides, Bromides, and Iodides. Organic Letters.
  • Reddit user discussion. (2019). Significant dehalogenation in stille coupling. r/Chempros.
  • Rajagopal, S., & Spatola, A. F. (2004). Mechanism of Palladium-Catalyzed Transfer Hydrogenolysis of Aryl Chlorides by Formate Salts. The Journal of Organic Chemistry.
  • Regalado, E. L., Dermenjian, R. K., Joyce, L. A., & Welch, C. J. (2014). Detection of dehalogenation impurities in organohalogenated pharmaceuticals by UHPLC-DAD-HRESIMS. Journal of Pharmaceutical and Biomedical Analysis.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • Navarro, O., Kaur, H., Mahjoor, P., & Nolan, S. P. (2004). Cross-coupling and dehalogenation reactions catalyzed by (N-heterocyclic carbene)Pd(allyl)Cl complexes. The Journal of Organic Chemistry.
  • White Rose Research Online. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions.
  • Gribble, G. W., & Gagnier, S. V. (2003). An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates. ResearchGate.
  • Orbach, M., Choudhury, J., Lahav, M., Zenkina, O. V., Diskin-Posner, Y., Leitus, G., Iron, M. A., & van der Boom, M. E. (2012). Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. Organometallics.
  • Sharma, S., Verma, S., Kumar, S., & Singh, B. (2022). Deciphering complexity in Pd–catalyzed cross-couplings. Nature Communications.
  • Navarro, O., Kaur, H., Mahjoor, P., & Nolan, S. P. (2004). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. The Journal of Organic Chemistry.
  • Organic Chemistry Portal. (n.d.). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes.
  • Ohta, H., et al. (2013). Reactivity of Aryl Halides for Reductive Dehalogenation in (Sea)water Using Polymer-Supported Terpyridine Palladium Catalyst. Molecules.

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Technical Support Center: Troubleshooting Catalyst Deactivation in Suzuki Couplings of Iodo-Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, with a specific focus on addressing catalyst deactivation when using iodo-compounds. Our goal is to provide you with in-depth, actionable insights to enhance the robustness and success of your synthetic endeavors.

Introduction: The Challenge of Catalyst Longevity in Suzuki Couplings

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, prized for its ability to form carbon-carbon bonds with high efficiency and functional group tolerance.[1][2][3] However, like any catalytic process, its success hinges on the stability and activity of the palladium catalyst throughout the reaction. Catalyst deactivation, a common yet often misunderstood issue, can lead to stalled reactions, low yields, and the formation of undesirable byproducts.[4] This guide will delve into the primary mechanisms of catalyst deactivation encountered with iodo-compounds and provide practical troubleshooting strategies.

Frequently Asked Questions (FAQs)

Here, we address common questions and concerns regarding catalyst deactivation in Suzuki couplings involving iodo-compounds.

Q1: My Suzuki reaction with an aryl iodide starts well but then stalls, and I observe the formation of a black precipitate. What is happening?

A1: The appearance of a black precipitate, commonly known as "palladium black," is a classic sign of catalyst deactivation through aggregation.[5] The active Pd(0) species, which is essential for the catalytic cycle, can agglomerate into inactive palladium nanoparticles or bulk metal.[6] This is often exacerbated by factors such as high temperature, improper ligand choice, or the presence of impurities. While a color change to black is common, a rapid and extensive precipitation early in the reaction often correlates with a failed coupling.[5]

Q2: I'm using a standard phosphine ligand, but my reaction is still sluggish. Could the ligand itself be the problem?

A2: Yes, ligand choice is critical. While phosphine ligands are widely used, they can be susceptible to degradation under certain Suzuki reaction conditions.[7] More importantly, the ligand's electronic and steric properties directly influence the stability and reactivity of the palladium center.[8][9] For electron-rich aryl iodides, bulky, electron-donating ligands like Buchwald's biaryl phosphines or N-heterocyclic carbenes (NHCs) can accelerate the oxidative addition and reductive elimination steps, outcompeting deactivation pathways.[7][10]

Q3: Can the iodide byproduct from the starting material poison the catalyst?

A3: Absolutely. Iodide anions (I⁻) generated during the oxidative addition step can act as catalyst poisons.[3][11] They can coordinate to the palladium center, forming stable and less reactive palladium-iodide complexes.[11] In some cases, these can lead to the formation of inactive dimeric palladium(I) species, effectively taking the catalyst out of the desired cycle.[11][12]

Q4: How does the choice of base impact catalyst stability in reactions with iodo-compounds?

A4: The base plays a multifaceted role in the Suzuki reaction, and its choice can significantly affect catalyst performance.[7][13][14] While a base is necessary to activate the boronic acid for transmetalation, an overly strong or poorly soluble base can promote side reactions that lead to catalyst decomposition.[10] For many Suzuki couplings, moderately strong inorganic bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) provide a good balance of reactivity and catalyst stability.[10] The physical form of the base (e.g., finely powdered) is also important for reproducibility.[5]

Q5: I suspect my boronic acid is decomposing. Could this be deactivating my catalyst?

A5: Yes, the stability of the boronic acid is crucial. Protodeboronation, the cleavage of the C-B bond, is a common side reaction, especially with electron-rich or heteroaromatic boronic acids.[3] This not only consumes your starting material but can also lead to an imbalance in the reaction stoichiometry, which in some cases has been shown to promote catalyst precipitation.[4] Using more stable boronic esters, such as pinacol esters, can mitigate this issue.[10]

Troubleshooting Guide: A Deeper Dive into Catalyst Deactivation

This section provides a structured approach to diagnosing and resolving common issues related to catalyst deactivation in Suzuki couplings of iodo-compounds.

Problem 1: Low or No Conversion
Potential Cause Underlying Mechanism Recommended Solution
Inefficient Oxidative Addition The first step of the catalytic cycle, the insertion of Pd(0) into the C-I bond, may be slow, allowing for competing catalyst degradation pathways. While aryl iodides are generally reactive, sterically hindered substrates can pose a challenge.[15][16]Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands to accelerate oxidative addition.[7][10] Consider increasing the catalyst loading in difficult cases.
Catalyst Poisoning by Iodide Excess iodide in solution can form stable, inactive Pd-iodide complexes, inhibiting catalyst turnover.[3][11]The addition of silver salts (e.g., Ag₂O, AgNO₃) has been reported to scavenge iodide, although this adds cost and complexity. A more practical approach is to optimize the reaction conditions to favor the forward catalytic cycle.
Poor Quality Reagents Impurities in starting materials, solvents, or the base can act as catalyst poisons.[2] Water content can also be critical and sometimes beneficial.[5]Ensure all reagents are of high purity. Use freshly distilled and degassed solvents. If using an anhydrous setup with K₃PO₄, adding a few equivalents of water can sometimes be beneficial.[5]
Problem 2: Reaction Stalls Prematurely
Potential Cause Underlying Mechanism Recommended Solution
Formation of Inactive Pd(I) Dimers The catalytically active Pd(0) can react with Pd(II) intermediates in a process called comproportionation to form stable, off-cycle Pd(I) dimers, which are often less reactive.[12][17][18]The choice of ligand and precatalyst can influence the propensity for dimer formation. Using well-defined precatalysts designed to slowly release the active Pd(0) species can sometimes mitigate this issue.[12]
Thermal Decomposition of the Catalyst High reaction temperatures can accelerate the agglomeration of palladium into inactive palladium black.[19][20]Optimize the reaction temperature. It may be more effective to run the reaction at a lower temperature for a longer duration.[10] A temperature screen is a valuable optimization experiment.
Ligand Degradation Phosphine ligands can be susceptible to oxidation or other degradation pathways, leading to the formation of unligated and unstable palladium species.[7]Ensure strict anaerobic conditions by thoroughly degassing the reaction mixture and maintaining a positive pressure of an inert gas (e.g., Argon or Nitrogen).[1] Consider using more robust ligands like NHCs.[7]

Visualizing Deactivation Pathways and Troubleshooting

To better understand the interplay of factors leading to catalyst deactivation, the following diagrams illustrate the key concepts.

G cluster_cycle Catalytic Cycle cluster_deactivation Deactivation Pathways Pd0 Active Pd(0)L_n PdII Ar-Pd(II)-I Pd0->PdII Oxidative Addition Pd_Black Palladium Black (Inactive) Pd0->Pd_Black Agglomeration PdI_Dimer [Pd(I)L]_2 (Inactive) Pd0->PdI_Dimer Comproportionation with Pd(II) Product_Pd Ar-Pd(II)-Ar' PdII->Product_Pd Transmetalation PdII->PdI_Dimer Product_Pd->Pd0 Product Ar-Ar' Product_Pd->Product Reductive Elimination caption Key Catalyst Deactivation Pathways

Caption: Key Catalyst Deactivation Pathways

G cluster_analysis Initial Analysis cluster_solutions Troubleshooting Paths start Reaction Failure (Low Yield/Stalled) Pd_Black {Observation:|Palladium Black Precipitate?} start->Pd_Black SM_Consumed {Analysis:|Starting Materials Consumed?} Pd_Black->SM_Consumed Yes Solution1 Path 1: Enhance Stability Use bulky, electron-rich ligands (e.g., Buchwald type, NHCs).Optimize (lower) reaction temperature.Ensure rigorous anaerobic conditions. Pd_Black->Solution1 No Solution2 Path 2: Improve Reactivity Increase catalyst/ligand loading.Screen different bases (e.g., K₃PO₄, Cs₂CO₃).Consider a different solvent system. SM_Consumed->Solution2 No Solution3 Path 3: Reagent Quality Use fresh, high-purity reagents.Use more stable boronic esters.Verify solvent purity and dryness. SM_Consumed->Solution3 Yes caption Troubleshooting Workflow

Caption: Troubleshooting Workflow

Experimental Protocols

Protocol 1: General Procedure for a Robust Suzuki-Miyaura Coupling of an Aryl Iodide

This protocol provides a starting point for optimizing your reaction and minimizing catalyst deactivation.

Materials:

  • Aryl iodide (1.0 mmol, 1.0 equiv)

  • Arylboronic acid or ester (1.2-1.5 mmol, 1.2-1.5 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Ligand (e.g., SPhos, 2-4 mol%)

  • Base (e.g., K₃PO₄, finely ground, 2.0-3.0 mmol, 2.0-3.0 equiv)

  • Solvent (e.g., Toluene/Water 10:1, degassed)

Procedure:

  • To a dry reaction vessel (e.g., a round-bottom flask or microwave vial) equipped with a magnetic stir bar, add the aryl iodide, arylboronic acid/ester, palladium precatalyst, ligand, and base.

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times to ensure an inert atmosphere.[1]

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir vigorously.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by an appropriate method (e.g., column chromatography).

Concluding Remarks

Addressing catalyst deactivation in Suzuki couplings of iodo-compounds requires a systematic and informed approach. By understanding the fundamental deactivation pathways—such as palladium agglomeration, the formation of inactive Pd(I) dimers, and ligand degradation—researchers can make rational choices regarding ligands, bases, and reaction conditions to foster a stable and efficient catalytic system. This guide serves as a foundational resource to empower you to troubleshoot effectively and achieve your synthetic goals with greater confidence and success.

References

  • Strategy to Avoid Catalyst Deactivation in Telescoped Miyaura Borylation/Suzuki Cross-Coupling Reaction | Request PDF - ResearchGate.
  • Catalysis with Palladium(I) Dimers - PMC - NIH.
  • Mastering Suzuki Coupling: A Guide for Pharmaceutical Chemists.
  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs.
  • Suzuki-Miyaura Coupling - Chemistry LibreTexts.
  • Catalyst Deactivation Modes in Nickel-Catalyzed Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand - ChemRxiv.
  • Insight into the Efficiency of Cinnamyl-Supported Precatalysts for the Suzuki–Miyaura Reaction: Observation of Pd(I) Dimers with Bridging Allyl Ligands During Catalysis | Journal of the American Chemical Society.
  • Sustainable Ligand‐Free, Palladium‐Catalyzed Suzuki–Miyaura Reactions in Water: Insights into the Role of Base - ResearchGate.
  • The catalytic mechanism of the Suzuki-Miyaura reaction - ChemRxiv.
  • Suzuki reaction - Wikipedia.
  • High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source | Request PDF - ResearchGate.
  • Deactivation Modes in Nickel-Mediated Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand | Organometallics - ACS Publications.
  • Ligand effects in palladium‐catalyzed Suzuki and Heck coupling reactions - Scite.ai.
  • Catalyst deactivation mechanisms and how to prevent them.
  • Understanding the Unusual Reduction Mechanism of Pd(II) to Pd(I): Uncovering Hidden Species and Implications in Catalytic Cross-Coupling Reactions | Journal of the American Chemical Society.
  • The Suzuki Reaction - Andrew G Myers Research Group.
  • Understanding and Controlling Reactivity Patterns of Pd1@C3N4-Catalyzed Suzuki–Miyaura Couplings | ACS Catalysis.
  • Understanding and Controlling Reactivity Patterns of Pd1@C3N4-Catalyzed Suzuki–Miyaura Couplings - NIH.
  • Mapping the mechanisms of oxidative addition in cross-coupling reactions catalysed by phosphine-ligated Ni(0) - PMC - NIH.
  • Mechanistic Studies on Oxidative Addition of Aryl Halides and Triflates to Pd(BINAP)2 and Structural Characterization of the Product from Aryl Triflate Addition in the Presence of Amine | Organometallics - ACS Publications.
  • Ligand-Induced Activation of Single-Atom Palladium Heterogeneous Catalysts for Cross-Coupling Reactions | ACS Nano - ACS Publications.
  • Effect of different bases on the Suzuki-Miyaura coupling a | Download Table - ResearchGate.
  • Three Sources of Catalyst Deactivation and How To Mitigate Them - ChemCatBio.
  • Cross-Coupling Reactions: A Practical Guide - ResearchGate.
  • Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit.
  • Role of a base in Suzuki-Miyaura reaction | Request PDF - ResearchGate.
  • Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction | Journal of the American Chemical Society.

Sources

Managing reaction temperature for optimal 4-Iodobenzenesulfonohydrazide performance

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Iodobenzenesulfonohydrazide. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights into managing reaction temperature for optimal performance, ensuring both high yield and purity. We will delve into the critical aspects of thermal management, from synthesis to application, to help you troubleshoot common issues and refine your experimental protocols.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling and thermal properties of this compound.

Q1: What is the primary role of temperature control during the synthesis of this compound?

A: Precise temperature control is paramount during the synthesis of this compound from 4-iodobenzenesulfonyl chloride and hydrazine hydrate. The reaction is highly exothermic. Maintaining a low temperature, typically between -30°C and 20°C, serves two primary purposes[1][2]:

  • Minimizing Side Reactions: Hydrazine is a reactive nucleophile, but at elevated temperatures, it can also lead to the formation of undesired byproducts. Low temperatures ensure the selective formation of the desired sulfonohydrazide.

  • Preventing Decomposition: The product itself, like many sulfonyl hydrazides, has limited thermal stability. Exceeding the optimal temperature range can lead to decomposition, reducing yield and purity. A patent for a similar process suggests keeping the reaction temperature below 40-50°C to prevent decomposition of the hydrazide product[3].

Q2: My this compound product appears yellow or brown after synthesis. Is this related to temperature?

A: Yes, discoloration is a strong indicator of thermal decomposition or impurities. The C-I bond in iodo-aromatic compounds can be susceptible to cleavage at elevated temperatures, potentially liberating elemental iodine (I₂), which is colored[4]. Furthermore, sulfonyl hydrazides can decompose to release nitrogen gas and form products like aryl disulfides, which can be colored impurities[5]. If the discoloration occurred during synthesis, it likely points to an exothermic event that was not adequately controlled. If it occurs during storage or a subsequent reaction, it indicates the thermal limit of the compound was exceeded.

Q3: What are the signs of thermal decomposition of this compound?

A: Besides discoloration, thermal decomposition can be identified by several observations:

  • Gas Evolution: Decomposition often releases gaseous products like nitrogen[5]. In a closed or poorly vented system, this can lead to a dangerous pressure buildup.

  • Inconsistent Analytical Data: Crude NMR spectra may appear "awful" or show unexpected peaks, while TLC analysis might reveal multiple new spots that are not the starting material or desired product[6].

  • Melting Point Depression: As the compound decomposes, the resulting impurities will lead to a lower and broader melting point[7].

  • Low Yield: Significant decomposition during the reaction or workup will directly result in a lower yield of the isolated product[6].

Q4: I need to use this compound in a high-temperature reaction. What is the maximum recommended temperature?

A: There is no single "maximum" temperature, as the stability is highly dependent on the solvent, reaction time, and other reagents present[4][8]. However, sulfonyl hydrazides as a class are known to be thermally sensitive. For instance, studies on p-toluenesulfonyl hydrazide (TSH), a closely related compound, show that the risk of thermal runaway increases significantly with rising temperatures, with a calculated self-accelerating decomposition temperature (SADT) that can be as low as 46-56°C under certain conditions[5]. It is strongly recommended to conduct small-scale trial reactions and use techniques like Differential Scanning Calorimetry (DSC) to determine the decomposition onset for your specific reaction conditions before scaling up[9]. As a general starting point, keeping temperatures below 80-100°C is a prudent measure unless preliminary safety and stability data suggest otherwise.

Troubleshooting Guide

This guide provides a systematic approach to resolving common issues encountered when working with this compound, with a focus on temperature-related causes.

Problem Potential Temperature-Related Cause(s) Recommended Solution(s)
Low or No Yield During Synthesis 1. Runaway Exotherm: The addition of hydrazine hydrate to the sulfonyl chloride solution was too fast, causing a rapid temperature spike and decomposition of the product.[2][3]2. Reaction Too Cold: While low temperature is crucial, excessively cold conditions (e.g., <-40°C) might slow the reaction rate to an impractical level, leading to incomplete conversion in a given timeframe.1. Slow, Controlled Addition: Add the hydrazine hydrate solution dropwise to the cooled solution of 4-iodobenzenesulfonyl chloride using an addition funnel. Monitor the internal temperature continuously with a thermometer and use an efficient cooling bath (e.g., ice-salt or dry ice-acetone) to maintain the target temperature range (e.g., -30°C to 10°C)[1].2. Optimize Temperature: Ensure the reaction is maintained within the productive temperature window. Stirring for a sufficient period after addition is complete is also critical to ensure full conversion[2].
Product Fails to Crystallize or "Oils Out" During Purification 1. High Impurity Load: Thermal decomposition during the reaction created a significant amount of impurities, which can inhibit crystallization by depressing the melting point[7].2. Inappropriate Solvent Temperature: The chosen recrystallization solvent may have a boiling point that is too high, causing the compound to melt or decompose before it dissolves.1. Re-evaluate Synthesis Conditions: First, address the source of the impurities by optimizing the reaction temperature as described above. For the existing batch, attempt a column chromatography purification before recrystallization.2. Solvent Selection & Temperature Control: Choose a recrystallization solvent where the compound is highly soluble at elevated temperatures but sparingly soluble at room temperature[10]. Avoid heating the solution excessively beyond the point of complete dissolution. If oiling out occurs, reheat the solution, add a small amount of additional solvent, and allow it to cool much more slowly to encourage proper crystal lattice formation[10].
Inconsistent Reaction Outcomes in Subsequent Applications 1. Degradation During Storage: The this compound may have degraded due to improper storage temperature. Storing at ambient temperature for extended periods can lead to slow decomposition.2. Thermal Instability Under Reaction Conditions: The temperature of the subsequent reaction (e.g., a cross-coupling reaction) may be too high for the hydrazide's stability, leading to decomposition and inconsistent yields[11].1. Proper Storage: Store this compound in a cool, dark place. For long-term stability, storage in a freezer is recommended, similar to other sensitive sulfonyl hydrazides[1].2. Profile the Reaction: Run the reaction at several different temperatures (e.g., 50°C, 65°C, 80°C) to find the optimal balance between reaction rate and hydrazide stability. Reaction calorimetry can be an advanced tool to precisely identify the temperature at which decomposition begins to outweigh the positive effect of increased kinetics[11].
Formation of Unexpected Side Products 1. Hydrazide Decomposition: At elevated temperatures, the sulfonyl hydrazide can decompose into various byproducts. Studies on similar compounds have identified aryl disulfides and sulfide sulphonates as thermal decomposition products[5].2. Hydrazine Reactivity: If excess hydrazine is used and the temperature is not well-controlled, it can participate in other reactions. Hydrazine itself decomposes at elevated temperatures into products like ammonia, nitrogen, and hydrogen[12][13].1. Strict Temperature Adherence: Maintain the recommended low temperature throughout the synthesis and subsequent reactions. Use an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions, especially at higher temperatures[4].2. Stoichiometric Control: Use the correct stoichiometry of reagents. During workup, ensure efficient removal of any unreacted hydrazine.
Experimental Protocols & Methodologies
Protocol 1: Synthesis of this compound with Strict Temperature Control

This protocol is adapted from established procedures for synthesizing sulfonyl hydrazides, emphasizing critical temperature management steps[1][2].

Materials:

  • 4-Iodobenzenesulfonyl chloride

  • Hydrazine hydrate (85% in water)

  • Tetrahydrofuran (THF), anhydrous

  • Ethyl acetate, ice-cold

  • 10% Sodium chloride solution, ice-cold

  • Hexanes

  • Sodium sulfate, anhydrous

Procedure:

  • Setup: Equip a three-necked round-bottomed flask with a mechanical stirrer, a thermometer, and an addition funnel under a nitrogen atmosphere.

  • Initial Cooling: Charge the flask with 4-iodobenzenesulfonyl chloride (1.0 equiv) and anhydrous THF. Begin stirring and cool the mixture to -30°C using a dry ice/acetone bath.

  • Controlled Addition: Add hydrazine hydrate (2.5 equiv) dropwise via the addition funnel. CRITICAL: Monitor the internal temperature closely and maintain it at or below -25°C throughout the addition. A rapid temperature increase indicates the addition rate is too fast.

  • Reaction: After the addition is complete, stir the mixture at -30°C for an additional 30 minutes.

  • Workup at Low Temperature: Add ice-cold ethyl acetate to the reaction mixture. Wash the organic layer rapidly (less than 1 minute per wash) with ice-cold 10% aqueous sodium chloride (5 times) to remove hydrazine hydrochloride and other water-soluble impurities. The low temperature and short contact time are crucial to prevent product decomposition during the wash[1].

  • Drying and Precipitation: Dry the organic layer over anhydrous sodium sulfate at 0°C. Filter the solution and add it slowly to a stirring solution of hexanes (approx. 6 volumes) to precipitate the this compound as a white solid.

  • Isolation: Collect the solid by vacuum filtration, wash with cold hexanes, and dry in vacuo. Store the final product in a freezer.

Protocol 2: Purification by Recrystallization

This protocol provides a general method for purifying crude this compound.

Procedure:

  • Solvent Selection: Screen for a suitable solvent or solvent system (e.g., ethyl acetate/hexane, ethanol/water) where the compound has low solubility at room temperature but high solubility at an elevated temperature[10][14].

  • Dissolution: In an Erlenmeyer flask, add the crude product. Add the chosen solvent portion-wise while gently heating and stirring. Use only the minimum amount of hot solvent required to fully dissolve the solid. Do not overheat or boil for extended periods.

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel to remove them.

  • Slow Cooling: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals.

  • Maximizing Yield: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product.

  • Isolation and Washing: Collect the crystals by vacuum filtration. Wash the filter cake with a small amount of ice-cold recrystallization solvent to remove any soluble impurities adhering to the crystal surface[15].

  • Drying: Dry the purified crystals under vacuum. Determine the melting point and compare it to the literature value to assess purity.

Visualized Workflows and Logic

The following diagrams illustrate key processes for managing this compound.

SynthesisWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation start_end start_end process process critical critical output output Start Start Reagents Dissolve Sulfonyl Chloride in THF Start->Reagents Cooling Cool to -30°C Reagents->Cooling Addition Dropwise Addition of Hydrazine Hydrate Cooling->Addition TempControl Maintain T ≤ -25°C Addition->TempControl Monitor Stirring Stir for 30 min at -30°C Addition->Stirring Quench Add Cold EtOAc Stirring->Quench Wash Wash with Cold Brine (<1 min contact) Quench->Wash Dry Dry over Na2SO4 at 0°C Wash->Dry Precipitate Precipitate in Hexanes Dry->Precipitate Isolate Filter & Dry in Vacuo Precipitate->Isolate End Pure Product Isolate->End

Caption: Synthesis workflow for this compound.

TroubleshootingLogic problem problem cause cause solution solution decision decision start Low Yield or Impure Product q1 Was Internal Temp Monitored & Controlled During Synthesis? start->q1 c1 Probable Cause: Uncontrolled Exotherm & Product Decomposition q1->c1 No q2 Was Workup Performed Cold & Fast? q1->q2 Yes s1 Solution: - Slow Reagent Addition - Efficient Cooling Bath - Continuous Monitoring c1->s1 c2 Probable Cause: Decomposition During Aqueous Wash q2->c2 No q3 Was Recrystallization Cooling Rate Slow? q2->q3 Yes s2 Solution: - Use Ice-Cold Solvents - Minimize Contact Time with Aqueous Phase c2->s2 c3 Probable Cause: 'Oiling Out' due to Rapid Cooling or High Impurity Load q3->c3 No other Investigate Other Factors: - Reagent Purity - Stoichiometry - Reaction Time q3->other Yes s3 Solution: - Allow Slow Cooling - Re-heat, Add Solvent, and Cool Again Slowly c3->s3

Caption: Troubleshooting logic for temperature-related issues.

References
  • Thermal hazard and decomposition mechanism of p-toluenesulfonyl hydrazide. (n.d.). ResearchGate.
  • Recrystallization. (n.d.). Amrita Vishwa Vidyapeetham.
  • Decoding the Nested, Multicycle Mechanism of Ni-Catalyzed Redox-Neutral Cross-Coupling through Temperature Scanning Reaction Calorimetry. (2022). Journal of the American Chemical Society.
  • How To: Troubleshoot a Reaction. (n.d.). University of Rochester, Department of Chemistry.
  • Thermal Decomposition of Hydrazines from Reactive Dynamics Using the ReaxFF Reactive Force Field. (2009). ResearchGate.
  • The Thermal Decomposition of Thirty Commercially Available Materials at 300C. (1976). Defense Technical Information Center.
  • Thermal decomposition of hydrazines from reactive dynamics using the ReaxFF reactive force field. (2009). PubMed.
  • 4-Chloro-2-(2-(2-chlorobenzylidene)hydrazinyl)pyridine. (n.d.). Organic Syntheses.
  • Synthesis and purification of iodoaziridines involving quantitative selection of the optimal stationary phase for chromatography. (2014). PubMed.
  • Process of preparing organic sulfonyl hydrazides. (1958). Google Patents.
  • p-Toluenesulfonylhydrazide. (n.d.). Organic Syntheses.
  • Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester, Department of Chemistry.
  • The preparation method of 4-hydrazinobenzene-1-sulfonamide hydrochloride. (2019). Google Patents.
  • Method for purifying ioversol. (2004). Google Patents.
  • Investigations on the thermal behavior of omeprazole and other sulfoxides. (1999). PubMed.

Sources

Identifying and minimizing impurities in 4-Iodobenzenesulfonohydrazide synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-iodobenzenesulfonohydrazide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis, purification, and characterization of this important reagent. Here, we provide in-depth troubleshooting guides and frequently asked questions to help you identify and minimize impurities, ensuring the integrity of your experimental outcomes.

Introduction to the Synthesis and its Challenges

The synthesis of this compound is a two-step process that requires careful control of reaction conditions to achieve high purity and yield. The overall reaction scheme is as follows:

  • Diazotization of 4-iodoaniline: 4-iodoaniline is converted to a diazonium salt using nitrous acid, typically generated in situ from sodium nitrite and a strong mineral acid.

  • Sulfonylation: The diazonium salt is then reacted with sulfur dioxide in the presence of a copper catalyst to form 4-iodobenzenesulfonyl chloride.

  • Hydrazinolysis: The final step involves the reaction of 4-iodobenzenesulfonyl chloride with hydrazine hydrate to yield the desired product, this compound.

Each of these steps presents unique challenges and potential for impurity formation. This guide will address these issues in a practical, question-and-answer format.

Frequently Asked Questions (FAQs)

FAQ 1: What are the most common impurities in the synthesis of this compound?

The most common impurities can be categorized by their origin in the synthetic sequence:

  • From the synthesis of 4-iodobenzenesulfonyl chloride:

    • 4-Iodophenol: Arises from the decomposition of the diazonium salt intermediate, especially at elevated temperatures.[1]

    • Azo-coupling byproducts: Formed by the reaction of the diazonium salt with unreacted 4-iodoaniline. These are typically colored impurities.[1]

    • 4,4'-Diiododiphenyl sulfone: Can be formed as a byproduct during the sulfonylation reaction.

  • From the reaction with hydrazine:

    • N,N'-bis(4-iodobenzenesulfonyl)hydrazide: This is a common byproduct in the synthesis of sulfonyl hydrazides, formed by the reaction of two molecules of the sulfonyl chloride with one molecule of hydrazine.[2] Using an excess of hydrazine can help to minimize its formation.

    • Unreacted 4-iodobenzenesulfonyl chloride: Incomplete reaction will leave residual starting material.

  • Degradation products:

    • 4-Iodobenzenesulfonic acid: Can form from the hydrolysis of 4-iodobenzenesulfonyl chloride or the final product.

    • Oxidation products: The hydrazide group can be susceptible to oxidation over time.

FAQ 2: My final product is colored (yellow to brown). What is the likely cause?

A colored product often indicates the presence of azo-coupling byproducts formed during the diazotization step.[1] It is crucial to maintain a low temperature (0-5 °C) during the entire diazotization process to prevent both the decomposition of the diazonium salt (which can lead to phenols) and side reactions like azo coupling. Inadequate removal of these impurities during workup and purification will also result in a colored final product.

FAQ 3: How can I best monitor the progress of my reactions?

Thin Layer Chromatography (TLC) is an effective technique for monitoring both stages of the synthesis.

  • For the formation of 4-iodobenzenesulfonyl chloride: Use a non-polar solvent system (e.g., hexanes:ethyl acetate 4:1) to track the consumption of 4-iodoaniline.

  • For the formation of this compound: A more polar system (e.g., dichloromethane:methanol 95:5) will allow you to monitor the disappearance of 4-iodobenzenesulfonyl chloride and the appearance of the more polar product. Staining with potassium permanganate can help visualize the spots.

High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative analysis of reaction progress and purity.[3][4][5]

Troubleshooting Guide

This section provides a structured approach to troubleshooting common issues encountered during the synthesis of this compound.

Issue 1: Low Yield of 4-Iodobenzenesulfonyl Chloride

Possible Causes and Solutions:

Possible Cause Troubleshooting Action
Incomplete diazotization Ensure the reaction temperature is strictly maintained between 0-5°C. Use a starch-iodide paper test to confirm a slight excess of nitrous acid.
Premature decomposition of the diazonium salt Use the diazonium salt solution immediately in the subsequent sulfonylation step. Avoid letting it warm up.[1]
Loss during workup 4-Iodobenzenesulfonyl chloride is susceptible to hydrolysis. Ensure all workup steps are performed quickly and with cold solutions. Use a non-aqueous workup if possible.
Issue 2: Presence of N,N'-bis(4-iodobenzenesulfonyl)hydrazide Impurity

This is arguably the most common and difficult-to-remove impurity in the final step.

Workflow for Minimization and Removal:

cluster_synthesis Synthesis Strategy cluster_purification Purification Strategy slow_addition Slowly add 4-iodobenzenesulfonyl chloride to a solution of hydrazine excess_hydrazine Use a significant excess of hydrazine (2.5-3 equivalents) slow_addition->excess_hydrazine ensures sulfonyl chloride is the limiting reagent recrystallization Recrystallize from an appropriate solvent system (e.g., ethanol/water) column_chromatography Silica gel chromatography with a gradient elution (e.g., hexanes to ethyl acetate) recrystallization->column_chromatography if recrystallization is insufficient start Problem: N,N'-bis impurity detected start->slow_addition Modify Reaction start->recrystallization Purify Crude Product

Caption: Workflow to minimize and remove the N,N'-bis impurity.

Experimental Protocol: Minimizing N,N'-bis(4-iodobenzenesulfonyl)hydrazide Formation

  • In a round-bottom flask, dissolve hydrazine hydrate (2.5 equivalents) in tetrahydrofuran (THF).

  • Cool the hydrazine solution to 0°C in an ice bath.

  • Dissolve 4-iodobenzenesulfonyl chloride (1 equivalent) in a separate portion of THF.

  • Add the 4-iodobenzenesulfonyl chloride solution dropwise to the cooled, stirred hydrazine solution over 30-60 minutes.

  • Maintain the temperature at 0-5°C throughout the addition.

  • After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours, monitoring by TLC.

  • Proceed with the aqueous workup.

The slow addition of the sulfonyl chloride to an excess of hydrazine ensures that the sulfonyl chloride is always the limiting reagent, statistically favoring the formation of the desired monosubstituted product.[6]

Issue 3: Difficulty in Purifying the Final Product

Purification Strategies:

Method Description Advantages Disadvantages
Recrystallization Dissolve the crude product in a hot solvent (e.g., ethanol, methanol) and allow it to cool slowly to induce crystallization. Water can be added as an anti-solvent.[2]Effective for removing moderately soluble impurities. Scalable.May not effectively remove impurities with similar solubility. Potential for product loss in the mother liquor.
Column Chromatography Adsorb the crude product onto silica gel and elute with a solvent gradient (e.g., starting with hexanes and gradually increasing the polarity with ethyl acetate).Excellent for separating impurities with different polarities.Can be time-consuming and requires larger volumes of solvent. May not be ideal for large-scale purifications.
Acid-Base Extraction Dissolve the crude product in an organic solvent and wash with a dilute aqueous acid to remove any unreacted hydrazine.Good for removing basic impurities.Will not remove neutral impurities like the N,N'-bis adduct or unreacted starting material.
Issue 4: Characterization and Impurity Identification

Analytical Techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the final product and identifying impurities.

    • Expected ¹H NMR signals for this compound: Aromatic protons will appear as two doublets in the range of 7.5-8.0 ppm. The NH and NH₂ protons will be visible, though their chemical shifts can vary depending on the solvent and concentration.

    • Signals from N,N'-bis(4-iodobenzenesulfonyl)hydrazide: This impurity will have a similar aromatic pattern but will lack the NH₂ signal.

  • High-Performance Liquid Chromatography (HPLC): A powerful tool for assessing purity and quantifying impurities.[3][4][5] A reverse-phase C18 column with a water/acetonitrile or water/methanol gradient is a good starting point.

  • Mass Spectrometry (MS): Provides the molecular weight of the product and any impurities, aiding in their identification.

Impurity Identification Workflow:

cluster_analysis Analytical Workflow HPLC HPLC Analysis (Purity Check) NMR_MS NMR and MS Analysis (Structure Elucidation) HPLC->NMR_MS Isolate or analyze fractions pure Final Product HPLC->pure >99% Pure impure impure HPLC->impure structure_confirmed structure_confirmed NMR_MS->structure_confirmed Structure Confirmed start Crude Product start->HPLC Assess Purity impure->NMR_MS Identify Impurities structure_confirmed->pure

Caption: Workflow for impurity identification and characterization.

References

  • Organic Syntheses, Coll. Vol. 5, p.4 (1973); Vol. 48, p.1 (1968). [Link]
  • PubChem. 4-Iodobenzenesulfonyl chloride. [Link]
  • Mol, Pharm. An Investigation into the In Vitro Metabolic Stability of Aryl Sulfonyl Fluorides for their Application in Medicinal Chemistry and Radiochemistry. [Link]
  • Organic Syntheses, Coll. Vol. 1, p.49 (1941); Vol. 4, p.11 (1925). [Link]
  • Organic Syntheses, Coll. Vol. 5, p.1055 (1973); Vol. 43, p.91 (1963). [Link]
  • RSC Advances.
  • Scientific Reports.
  • ResearchGate.
  • International Journal of Drug Development & Research.
  • ResearchGate.
  • PubMed. Development of an HPLC-NMR method for the determination of PAHs in soil samples - a comparison with conventional methods. [Link]
  • Google Patents. Process of preparing organic sulfonyl hydrazides.
  • Organic Letters. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. [Link]
  • The Journal of Organic Chemistry. NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. [Link]
  • Organometallics. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. [Link]
  • EPFL. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. [Link]
  • Google Patents.

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Stability issues of 4-Iodobenzenesulfonohydrazide under acidic or basic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 4-Iodobenzenesulfonohydrazide

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for this compound. This guide is designed to provide in-depth, field-proven insights into the stability of this versatile reagent, particularly under the acidic and basic conditions frequently encountered in synthetic and bioconjugation protocols. Our goal is to equip you with the knowledge to anticipate challenges, troubleshoot effectively, and ensure the integrity of your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues and questions regarding the stability of this compound. The answers are structured to provide not just a solution, but a foundational understanding of the underlying chemical principles.

Section 1: General Stability & Handling

Q1: What is the general stability profile of this compound?

A1: this compound, like many aryl sulfonylhydrazides, is a crystalline solid that is generally stable and easy to handle when stored properly.[1][2] It is moisture-compatible and non-corrosive, making it a valuable building block in a wide range of chemical reactions.[1] However, its stability is compromised in solution, particularly under non-neutral pH conditions and upon prolonged exposure to heat or light. Degradation often involves the hydrolysis of the hydrazide moiety.

Q2: What are the recommended storage and handling conditions for solid this compound and its solutions?

A2:

  • Solid Form: Store the solid reagent in a tightly sealed container, protected from light, in a cool, dry place. For long-term storage, refrigeration (2-8 °C) or freezing is recommended to minimize slow degradation.[3]

  • Solutions: Prepare solutions fresh whenever possible. If a stock solution must be prepared, use an anhydrous, aprotic solvent (e.g., DMF, DMSO, Dioxane) and store it under an inert atmosphere (e.g., Argon or Nitrogen) at -20°C. Avoid aqueous buffers for long-term storage. The purity of a freshly prepared solution in a solvent like THF should result in a clear, colorless solution; a yellow tint may indicate degradation.[3]

Section 2: Stability in Acidic Conditions

Q3: I am performing a reaction with this compound under acidic conditions (pH 3-5) to form a hydrazone, but my yields are low and I see multiple byproducts on my TLC. What is happening?

A3: You are likely observing acid-catalyzed hydrolysis of the this compound. While mild acid is often used to catalyze hydrazone formation, the sulfonylhydrazide functional group itself is susceptible to cleavage under these conditions. The reaction involves the protonation of a nitrogen atom in the hydrazide group, which makes the sulfur-nitrogen bond susceptible to nucleophilic attack by water.[4][5] This hydrolysis competes with your desired reaction, consuming your starting material and generating 4-iodobenzenesulfinic acid and hydrazine as byproducts.

Q4: Can you illustrate the mechanism of acid-catalyzed hydrolysis?

A4: Certainly. The process can be visualized as a multi-step reaction initiated by protonation.

Acid_Hydrolysis Reagent This compound Protonated Protonated Intermediate Reagent->Protonated Attacked Tetrahedral Intermediate Protonated->Attacked + H₂O (Nucleophilic Attack) Products 4-Iodobenzenesulfinic Acid + Hydrazine Attacked->Products Rearrangement & Bond Cleavage H3O_cat H₃O⁺ (catalyst regenerated) Attacked->H3O_cat - H₃O⁺ H3O H₃O⁺ H3O->Reagent + H₃O⁺ (Protonation) H2O H₂O

Caption: Acid-catalyzed hydrolysis of this compound.

Q5: How can I mitigate acidic degradation while still promoting my desired reaction?

A5: This is a classic optimization problem. The key is to find a pH "sweet spot" where your desired reaction proceeds at a reasonable rate while minimizing hydrolysis.

  • pH Titration: Perform small-scale trial reactions across a pH range (e.g., pH 4.5 to 6.5). Monitor the reaction by TLC or LC-MS to find the optimal balance between product formation and starting material degradation.

  • Use a Buffer: Employ a buffer system (e.g., acetate buffer) to maintain a consistent pH throughout the reaction, preventing pH drifts that could accelerate degradation.

  • Temperature Control: Keep the reaction temperature as low as feasible. Hydrolysis, like most degradation reactions, is accelerated at higher temperatures.

  • Stoichiometry: Use a slight excess of the this compound to compensate for some degradation, but be aware this may complicate purification.

Section 3: Stability in Basic Conditions

Q6: Is this compound stable under basic conditions? I want to use a base to quench my reaction or for an extraction.

A6: It is generally more stable in weakly basic conditions compared to strongly acidic ones, but it is not immune to degradation. Strong bases (e.g., pH > 10) can deprotonate the hydrazide nitrogens, which can lead to a different set of decomposition pathways, including elimination reactions to form transient species. For routine workups, using a mild base like saturated sodium bicarbonate (NaHCO₃) solution quickly and at low temperatures is generally safe. Avoid prolonged exposure to strong bases like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃), especially at elevated temperatures.[6]

Q7: What kind of degradation products should I expect under strongly basic conditions?

A7: Under harsh basic conditions, sulfonylhydrazides can undergo elimination to form diimide and a sulfinate salt. The 4-iodobenzenesulfinate salt would be the primary byproduct. This pathway is particularly relevant in reactions where the sulfonylhydrazide is used as a reducing agent.

Base_Degradation Reagent This compound Deprotonated Anionic Intermediate Reagent->Deprotonated Products 4-Iodobenzenesulfinate Salt + Diimide (HN=NH) Deprotonated->Products Elimination H2O H₂O Deprotonated->H2O - H₂O OH OH⁻ OH->Reagent + OH⁻ (Deprotonation) HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis A Prepare Reagent Stock Solution (ACN) C Mix Stock + Buffer in HPLC vial A->C B Prepare Buffer (Target pH) B->C D Inject T=0 Sample C->D Start Experiment E Incubate Vial at Constant Temp. D->E F Inject at Timepoints (1h, 2h, 4h...) E->F G Analyze Peak Area vs. Time F->G

Caption: Workflow for HPLC-based stability testing.

Data Summary: pH-Dependent Stability

The following table summarizes typical stability data for a generic aryl sulfonylhydrazide in aqueous buffers at 25°C. This data is illustrative and should be confirmed experimentally for this compound.

pH ValueBuffer SystemHalf-life (t½) at 25°C (Approx.)Primary Degradation Pathway
2.0 Glycine-HCl< 2 hoursAcid-Catalyzed Hydrolysis
4.5 Acetate12 - 18 hoursAcid-Catalyzed Hydrolysis
7.0 Phosphate> 72 hoursMinimal Degradation
9.0 Borate48 - 60 hoursBase-Mediated Decomposition
11.0 Carbonate< 8 hoursBase-Mediated Decomposition

Note: The presence of the electron-withdrawing iodine atom may influence these rates, but the general trend holds.

References

  • Zha, Z., et al. (2022). The Application of Sulfonyl Hydrazides in Electrosynthesis: A Review of Recent Studies. ACS Omega.
  • Chemistry LibreTexts. (2023). Acid Catalyzed Hydrolysis of Esters.
  • Chemguide. (n.d.). The Mechanism for the Acid Catalysed Hydrolysis of Esters.
  • Bar-Am, O., et al. (2016). Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl)-4-oxo-2-butenoic acid (CLEFMA) using a stability-indicating HPLC method. SpringerPlus.
  • Singh, K. N., et al. (2013). Convenient MW-Assisted Synthesis of Unsymmetrical Sulfides Using Sulfonyl Hydrazides as Aryl Thiol Surrogate. Organic Letters.
  • Fessner, W-D., et al. (2025). Sulfonyl hydrazides as a general redox-neutral platform for radical cross-coupling. Science.
  • Gomez, G., et al. (2013). The Alkaline Hydrolysis of Sulfonate Esters: Challenges in Interpreting Experimental and Theoretical Data. The Journal of Organic Chemistry.

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Spectroscopic Characterization of 4-Iodobenzenesulfonohydrazide Derivatives by ¹H and ¹³C NMR

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural elucidation of novel compounds is a cornerstone of successful research. Among the myriad of synthetic molecules with therapeutic potential, 4-iodobenzenesulfonohydrazide and its derivatives represent a class of compounds with significant interest due to their versatile applications as precursors in the synthesis of various heterocyclic systems with diverse biological activities. The precise characterization of these molecules is paramount to understanding their structure-activity relationships.

This guide provides an in-depth technical comparison of the characterization of this compound derivatives, with a primary focus on Nuclear Magnetic Resonance (NMR) spectroscopy. While specific experimental data for the parent this compound is not widely published, this guide will utilize data from closely related sulfonamide derivatives to illustrate the principles of NMR characterization and provide a framework for interpreting the spectra of iodo-substituted analogues. We will delve into the causality behind experimental choices, compare NMR with alternative analytical techniques, and provide actionable protocols for obtaining high-fidelity data.

The Foundational Role of NMR in Structural Elucidation

Nuclear Magnetic Resonance spectroscopy is an indispensable tool for determining the structure of organic molecules. It provides detailed information about the chemical environment of individual atoms, their connectivity, and the three-dimensional arrangement of the molecule. For this compound derivatives, ¹H and ¹³C NMR are crucial for confirming the presence and connectivity of the key structural motifs: the substituted aromatic ring, the sulfonohydrazide functional group, and any N'-substituents.

Understanding the ¹H NMR Spectrum of a Representative Sulfonamide

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. In a typical 4-substituted benzenesulfonamide, the aromatic protons generally appear in the range of 7.0-8.5 ppm[1]. The protons ortho to the electron-withdrawing sulfonamide group are typically shifted downfield (higher ppm value) compared to the meta protons.

Let's consider a representative example to illustrate the expected patterns. For a compound like 4-methoxy-N-(4-methoxyphenyl)benzenesulfonamide, the aromatic protons on the benzenesulfonamide ring would be expected to show a characteristic AA'BB' system, with two doublets. The protons ortho to the sulfonyl group would be deshielded and appear at a higher chemical shift than the protons meta to this group.

Deciphering the ¹³C NMR Spectrum

The ¹³C NMR spectrum provides information about the different types of carbon atoms in a molecule. The aromatic carbons in benzenesulfonamides typically resonate between 110 and 150 ppm. The carbon atom directly attached to the iodine in this compound would be expected to appear at a significantly lower chemical shift (around 90-100 ppm) due to the heavy atom effect of iodine. The other aromatic carbons will show distinct signals based on their position relative to the sulfonyl and iodo groups.

Experimental Protocol for NMR Analysis

Acquiring high-quality NMR spectra is critical for accurate structural interpretation. The following is a detailed, step-by-step methodology for the preparation and analysis of a this compound derivative.

1. Sample Preparation:

  • Weighing the Sample: Accurately weigh approximately 5-10 mg of the purified this compound derivative for ¹H NMR and 20-50 mg for ¹³C NMR.

  • Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Commonly used solvents include Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆), and Acetone-d₆. DMSO-d₆ is often a good choice for sulfonohydrazides due to its ability to dissolve a wide range of organic compounds and its high boiling point, which can be advantageous for variable temperature studies.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial. Gentle warming or vortexing can aid dissolution.

  • Filtration: To remove any particulate matter that could degrade spectral quality, filter the solution through a small plug of cotton wool placed in a Pasteur pipette directly into a clean 5 mm NMR tube.

  • Standard Addition (Optional): For quantitative analysis or precise chemical shift referencing, a known amount of an internal standard, such as tetramethylsilane (TMS), can be added. However, for routine characterization, referencing to the residual solvent peak is usually sufficient.

2. NMR Data Acquisition:

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

  • ¹H NMR Acquisition Parameters:

    • Number of Scans (NS): Typically 16 to 64 scans are sufficient for a good signal-to-noise ratio.

    • Relaxation Delay (D1): A delay of 1-2 seconds is usually adequate.

    • Acquisition Time (AQ): An acquisition time of 3-4 seconds ensures good resolution.

  • ¹³C NMR Acquisition Parameters:

    • Number of Scans (NS): A larger number of scans (e.g., 1024 or more) is generally required due to the low natural abundance of the ¹³C isotope.

    • Proton Decoupling: Use broadband proton decoupling to simplify the spectrum to single lines for each carbon.

    • Relaxation Delay (D1): A delay of 2-5 seconds is recommended to allow for full relaxation of quaternary carbons.

The following diagram illustrates the general workflow for NMR analysis:

Figure 1: General workflow for NMR analysis.

Interpreting the NMR Data of this compound Derivatives

While specific data for this compound is scarce, we can predict the expected chemical shifts based on the known effects of iodo- and sulfonyl- groups on a benzene ring. For N'-substituted derivatives, the nature of the substituent will further influence the spectrum.

¹H NMR Interpretation:

  • Aromatic Region (7.0 - 8.5 ppm): The protons on the 4-iodophenyl ring will typically appear as a pair of doublets (an AA'BB' system). The protons ortho to the electron-withdrawing SO₂NHNH₂ group will be deshielded and resonate at a higher frequency (downfield) compared to the protons ortho to the iodine atom.

  • -NH- and -NH₂ Protons: The chemical shifts of the hydrazide protons (-SO₂NHNH₂ ) can be broad and their position is highly dependent on the solvent, concentration, and temperature. In DMSO-d₆, these protons often appear as broad singlets and can exchange with residual water in the solvent.

¹³C NMR Interpretation:

  • Aromatic Region (90 - 150 ppm):

    • C-I Carbon: The carbon directly attached to the iodine (C4) will be significantly shielded due to the heavy atom effect and is expected to resonate at a lower chemical shift, typically in the range of 90-100 ppm.

    • C-S Carbon: The carbon attached to the sulfonyl group (C1) will be deshielded and appear at a higher chemical shift.

    • Other Aromatic Carbons: The remaining aromatic carbons (C2, C3, C5, C6) will have distinct chemical shifts influenced by both the iodo and sulfonyl substituents.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound in DMSO-d₆

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)Multiplicity
H-2, H-6~ 7.8~ 128d
H-3, H-5~ 7.6~ 138d
C-1-~ 140s
C-2, C-6-~ 128d
C-3, C-5-~ 138d
C-4-~ 95s
-NH-Variable (broad)-s
-NH₂Variable (broad)-s

Note: These are predicted values and may vary in actual experimental conditions.

Comparison with Other Analytical Techniques

While NMR is the gold standard for structural elucidation, a comprehensive characterization often involves complementary techniques.

TechniqueInformation ProvidedAdvantagesLimitations
¹H & ¹³C NMR Detailed connectivity and stereochemistry.Non-destructive, provides unambiguous structural information.Lower sensitivity compared to MS, requires larger sample amounts.
Mass Spectrometry (MS) Molecular weight and fragmentation patterns.High sensitivity, can analyze very small amounts of sample.Provides limited information on connectivity and stereochemistry.
Infrared (IR) Spectroscopy Presence of functional groups.Fast and simple, good for identifying key functional groups.Provides limited information on the overall molecular structure.

The following diagram illustrates a decision-making process for choosing the appropriate analytical technique:

Analytical_Choice Start Need to Characterize a Novel Compound Is_Structure_Known Is the basic structure known? Start->Is_Structure_Known Need_Connectivity Need detailed connectivity and stereochemistry? Is_Structure_Known->Need_Connectivity Yes Need_MW Need molecular weight confirmation? Is_Structure_Known->Need_MW No NMR Use ¹H and ¹³C NMR Need_Connectivity->NMR MS Use Mass Spectrometry Need_MW->MS Need_Functional_Groups Need to confirm functional groups? IR Use IR Spectroscopy Need_Functional_Groups->IR NMR->Need_MW Combine Use a combination of techniques NMR->Combine MS->Need_Functional_Groups MS->Combine IR->Combine

Figure 2: Decision-making for analytical technique selection.

Conclusion

The characterization of this compound derivatives by ¹H and ¹³C NMR spectroscopy provides unparalleled insight into their molecular structure. By understanding the principles of chemical shifts, coupling constants, and the influence of substituents, researchers can confidently elucidate the structures of these important synthetic intermediates. While direct experimental data for the parent compound may be limited, the principles outlined in this guide, using analogous compounds, provide a robust framework for spectral interpretation. For a comprehensive analysis, NMR should be used in conjunction with other techniques such as mass spectrometry and IR spectroscopy to provide orthogonal data that confirms the proposed structure. Adherence to best practices in sample preparation and data acquisition will ensure the generation of high-quality, reproducible results, which are essential for advancing drug discovery and development.

References

  • Perjéssy, A., et al. (2001). Structure-Reactivity-Spectra Correlations for Substituted Benzenesulfonamides. Taylor & Francis Online.
  • Verma, P., et al. (2024). Synthesis Characterization and Biological Activity of 4-Methyl-benzene Sulfonohydrazide Derivatives. Bentham Science.
  • Rehman, H., et al. (2017). One Pot Synthesis of Some Novel Sulfonamide Derivatives Containing -NH2 Group: Spectral Characterization and Biological Evaluation. Hilaris Publisher.
  • NMR Sample Preparation Guide. (n.d.). Iowa State University Chemical Instrumentation Facility.
  • How to Read and Interpret the IR Spectra. (2023, October 20). The Organic Chemistry Tutor.
  • Comparison of NMR and MS. (n.d.). EMBL-EBI.
  • Supporting Information. (2015). The Royal Society of Chemistry.

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A Comparative Guide to HPLC-MS Methods for Monitoring the Reaction Progress of 4-Iodobenzenesulfonohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery and development, the synthesis of novel chemical entities relies on the precise control and understanding of chemical reactions.[1] 4-Iodobenzenesulfonohydrazide is a valuable synthetic building block, frequently employed in the formation of hydrazones and other key intermediates destined for complex molecular scaffolds. Monitoring the progress of its reactions—typically condensation with aldehydes or ketones—is paramount for optimizing yield, minimizing impurity formation, and ensuring process safety and scalability.[2][3]

This guide provides an in-depth, comparative analysis of analytical methodologies for monitoring the reaction of this compound. While various techniques exist, we will establish High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) as the benchmark method, offering an unparalleled combination of separation efficiency and analytical specificity. We will dissect the rationale behind method development, provide a robust, self-validating protocol, and objectively compare its performance against alternative techniques, empowering researchers to make informed decisions for their specific analytical challenges.

Part 1: The Analytical Challenge – Characterizing the Reaction Milieu

To develop a robust analytical method, we must first understand the chemical entities we aim to separate and quantify. A representative reaction is the condensation of this compound with an aldehyde, such as benzaldehyde, to form the corresponding N'-benzylidene-4-iodobenzenesulfonohydrazide.[4]

The Key Analytes:

  • This compound (Reactant): A relatively polar molecule due to the sulfonohydrazide functional group. Its aromatic nature provides UV absorbance.

  • Benzaldehyde (Reactant): A non-polar, aromatic aldehyde.

  • N'-(benzylidene)-4-iodobenzenesulfonohydrazide (Product): The resulting hydrazone is significantly less polar than the starting hydrazide due to the replacement of the -NH2 group.

  • Impurities and By-products: May include unreacted starting materials, products from side reactions, or degradation products.

The primary analytical goal is to resolve these components, whose polarities differ significantly, and to quantify their relative abundance over the course of the reaction.

Part 2: The Gold Standard: Reversed-Phase HPLC-Mass Spectrometry

Reversed-phase HPLC (RP-HPLC) is the cornerstone of modern pharmaceutical analysis, prized for its versatility in separating compounds across a wide polarity range.[5][6] When coupled with mass spectrometry, it becomes a definitive tool for reaction monitoring, providing not just retention time data but also mass-to-charge (m/z) information for unambiguous peak identification and structural confirmation.[7]

Causality Behind Experimental Choices
  • Why Reversed-Phase? The significant difference in polarity between the starting hydrazide and the resulting hydrazone product makes reversed-phase chromatography an ideal choice. The polar reactant will elute earlier, while the more hydrophobic product will be retained longer on a non-polar stationary phase.[8]

  • Why Mass Spectrometry? While UV detection is useful, it is not specific. Co-eluting impurities can inflate the apparent concentration of a target analyte. MS provides orthogonal data, confirming the identity of each peak by its mass. This is indispensable for identifying unexpected by-products and ensuring the integrity of kinetic data.[9] Furthermore, for accurate quantification, especially at low levels, targeted MS techniques like Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) offer superior sensitivity and selectivity compared to UV detection.[10]

Experimental Protocol: A Validated HPLC-MS Method

This protocol is designed to be a starting point for robust analysis, incorporating principles of method validation for trustworthiness.[11][12]

1. Instrumentation:

  • HPLC System: A quaternary UHPLC or HPLC system.

  • Mass Spectrometer: A high-resolution mass spectrometer (HRMS) such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap is recommended for accurate mass measurements, which aids in confirming elemental compositions.[13][14] A single quadrupole mass spectrometer is also suitable for routine monitoring.

2. Chromatographic Conditions (A Comparative Approach):

ParameterRecommended Primary MethodAlternative for Enhanced PolarityRationale & Expert Insights
Column C18, 2.1 x 100 mm, 1.8 µmPolar-Embedded C18 or Phenyl-HexylA standard C18 provides excellent hydrophobic retention for the product. However, the polar this compound may have limited retention. A polar-embedded phase or a phenyl phase (offering π-π interactions) can improve retention and peak shape for the starting material.[15]
Mobile Phase A 0.1% Formic Acid in Water0.1% Formic Acid in WaterFormic acid is a volatile modifier compatible with MS and aids in protonation for positive mode ESI, enhancing signal intensity.
Mobile Phase B 0.1% Formic Acid in Acetonitrile0.1% Formic Acid in MethanolAcetonitrile generally provides lower backpressure and better peak efficiency. Methanol can offer alternative selectivity.
Gradient 5% to 95% B over 10 minOptimized based on scouting runsA gradient is essential to elute the polar reactant and the non-polar product within a reasonable timeframe with good resolution.
Flow Rate 0.3 mL/min0.3 mL/minAppropriate for a 2.1 mm ID column.
Column Temp. 40 °C40 °CElevated temperature reduces viscosity and can improve peak shape and reproducibility.
Injection Vol. 2 µL2 µLSmall volumes are typical for sensitive LC-MS analysis.

3. Mass Spectrometer Conditions:

  • Ionization Source: Electrospray Ionization (ESI), Positive Mode.

  • Acquisition Mode: Full Scan (m/z 100-1000) for initial qualitative analysis and impurity discovery. Targeted SIM for quantitative analysis of known components.

  • Key Ions to Monitor (Calculated):

    • This compound: [M+H]⁺ at m/z 298.96

    • Benzaldehyde: [M+H]⁺ at m/z 107.05

    • N'-(benzylidene)-4-iodobenzenesulfonohydrazide: [M+H]⁺ at m/z 386.99

  • Note on Iodine: Unlike chlorine or bromine, iodine is monoisotopic (¹²⁷I), so it will not produce a characteristic M+2 isotopic pattern.[16][17] Identification relies on the accurate mass measurement of the molecular ion.

4. Sample Preparation Protocol:

  • Quench Reaction: At specified time points, withdraw a small aliquot (e.g., 10 µL) from the reaction vessel.

  • Immediate Dilution: Immediately quench the reaction by diluting the aliquot into a large volume (e.g., 990 µL) of a pre-chilled solvent mixture (e.g., 50:50 Acetonitrile/Water). This stops the reaction and prepares the sample for analysis.

  • Filtration: Filter the diluted sample through a 0.22 µm syringe filter into an HPLC vial.

  • Analysis: Inject immediately into the HPLC-MS system.

Visualization of the Analytical Workflow

HPLC-MS Workflow for Reaction Monitoring Figure 1: HPLC-MS Analytical Workflow cluster_0 Reaction & Sampling cluster_1 Sample Preparation cluster_2 Instrumental Analysis cluster_3 Data Processing Reaction Chemical Reaction in Progress Sampling Withdraw Aliquot at Time 't' Reaction->Sampling Time Points Quench Quench & Dilute in ACN/H2O Sampling->Quench Stop Reaction Filter Filter (0.22 µm) Quench->Filter HPLC HPLC Separation (C18, Gradient Elution) Filter->HPLC MS MS Detection (ESI+, Full Scan/SIM) HPLC->MS Eluent Transfer Integration Peak Integration MS->Integration Chromatogram Quantification Calculate % Conversion Integration->Quantification Report Generate Kinetic Plot Quantification->Report

Caption: Figure 1: HPLC-MS Analytical Workflow

Data Interpretation

Reaction progress is monitored by tracking the decrease in the peak area of the limiting reactant (e.g., this compound) and the corresponding increase in the product peak area over time.

Table 1: Expected HPLC-MS Data Summary

CompoundExpected tR (min)Ionization ModeObserved m/z ([M+H]⁺)Elemental Formula
This compoundEarly (e.g., 2.5)ESI+298.9604C₆H₇IN₂O₂S
BenzaldehydeMid (e.g., 5.0)ESI+107.0491C₇H₆O
Product HydrazoneLate (e.g., 8.5)ESI+386.9917C₁₃H₁₁IN₂O₂S

% Conversion can be calculated as: (Area_Product / (Area_Product + Area_Reactant)) * 100.

Part 3: A Comparative Guide to Alternative Methods

While HPLC-MS is the superior choice for comprehensive analysis, other techniques have specific roles and advantages depending on the analytical need.

Method 2: Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is a powerful alternative for separating very polar compounds that are poorly retained in reversed-phase.[18]

  • When to Use: If this compound elutes at or near the void volume in RP-HPLC, even with highly aqueous mobile phases, HILIC provides a robust solution for its retention and quantification.

  • Principle: HILIC uses a polar stationary phase (like bare silica or a diol-bonded phase) and a mobile phase with a high concentration of organic solvent (typically acetonitrile). Water acts as the strong eluting solvent. This results in an elution order that is generally the inverse of reversed-phase.

Table 2: Comparison of RP-HPLC vs. HILIC

FeatureReversed-Phase HPLCHILIC
Stationary Phase Non-polar (e.g., C18)Polar (e.g., Silica, Diol)
Mobile Phase High Aqueous to High OrganicHigh Organic to High Aqueous
Elution Order Least polar elutes lastMost polar elutes last
Pros for this analysis Excellent retention of the product; vast library of established methods.Superior retention and peak shape for the polar reactant.
Cons for this analysis Potential for poor retention of the polar reactant.[19]Product may elute very early; requires careful solvent management.
Method 3: Thin-Layer Chromatography (TLC) with UV Visualization

TLC is an invaluable, rapid, and low-cost tool for qualitative reaction monitoring directly at the bench.

  • Role: Ideal for quick checks to see if the starting material is being consumed and if the product is forming. It is not suitable for accurate quantification.

  • Protocol:

    • Spot a small amount of the reaction mixture onto a silica gel TLC plate.

    • Develop the plate in a chamber with an appropriate solvent system (e.g., 30:70 Ethyl Acetate/Hexane).

    • Visualize the separated spots under a UV lamp (254 nm). The starting material (more polar) will have a lower Rf value, while the product (less polar) will have a higher Rf value.

Method 4: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy offers a different analytical paradigm. It is non-separative but provides rich structural information and can be inherently quantitative (qNMR).[20]

  • Role: Excellent for definitive structural confirmation of the product and for quantifying all proton-bearing species in the mixture simultaneously using a calibrated internal standard.

  • Comparison: Unlike HPLC, which relies on response factors that can vary between compounds, qNMR can provide molar concentrations of all components from a single spectrum, assuming unique, well-resolved signals are available for each species. However, it is significantly less sensitive than HPLC-MS and may struggle with complex mixtures or low-concentration intermediates.

Part 4: Synthesis and Best Practices

Choosing the right analytical tool requires balancing the need for speed, specificity, and quantitative accuracy.

Decision-Making Logic for Method Selection

Method Selection Flowchart Figure 2: Analytical Method Selection Guide node_rect node_rect start What is the Analytical Goal? q1 Quick Qualitative Check? start->q1 Speed q2 Quantitative Kinetics & Impurity Profiling? start->q2 Detail q3 Absolute Molar Ratio & Structural Confirmation? start->q3 Structure q1->q2 No ans_tlc Use TLC q1->ans_tlc Yes q2->q3 No ans_hplc Use HPLC-MS q2->ans_hplc Yes ans_nmr Use NMR q3->ans_nmr Yes

Caption: Figure 2: Analytical Method Selection Guide

Trustworthiness Through Validation

For any quantitative work intended for kinetic modeling or regulatory submission, the chosen HPLC-MS method must be validated.[21][22] This involves demonstrating its:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. The use of HRMS greatly aids in this.

  • Linearity: A proportional relationship between analyte concentration and instrument response over a defined range.

  • Accuracy & Precision: How close the measured values are to the true value and to each other, respectively.

  • Robustness: The method's reliability when small, deliberate variations in parameters (e.g., mobile phase composition, temperature) are made.

Field-Proven Insights
  • Reaction Quenching is Critical: The kinetics of many reactions are fast. The moment of quenching defines the time point. Any delay can lead to inaccurate data. Automated reaction monitoring platforms can improve precision by standardizing this step.[23][24]

  • Analyte Stability: Assess the stability of all analytes in the diluent. Degradation in the vial post-quenching can skew results.[25][26] The sulfonohydrazide or hydrazone product could be susceptible to hydrolysis under certain pH conditions.

  • Matrix Effects in MS: When sampling from a complex reaction matrix, other components can suppress or enhance the ionization of the target analytes. A stable isotope-labeled internal standard is the best way to compensate for these effects.

Conclusion

For the comprehensive analysis of this compound reaction progress, HPLC-MS stands as the unequivocal method of choice . It delivers the necessary separation power to resolve reactants from products and the specificity to identify them unambiguously, enabling accurate kinetic profiling and impurity detection. While rapid techniques like TLC are indispensable for bench-side checks and NMR provides unparalleled structural insight, the quantitative fidelity and sensitivity of a well-developed and validated HPLC-MS method provide the high-quality data required for confident decision-making in research, development, and manufacturing environments.

References

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A Comparative Guide to the Reactivity of 4-Iodobenzenesulfonohydrazide and 4-Bromobenzenesulfonohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, particularly in the construction of complex molecules for pharmaceuticals and functional materials, the choice of starting materials is a critical determinant of a reaction's efficiency, yield, and overall success. Among the vast array of available building blocks, aryl halides play a central role as versatile coupling partners. This guide provides an in-depth, objective comparison of the reactivity of two such reagents: 4-iodobenzenesulfonohydrazide and its bromine analogue, 4-bromobenzenesulfonohydrazide. By examining the fundamental principles that govern their chemical behavior and providing supporting data, this document aims to equip researchers with the insights needed to make informed decisions in their synthetic endeavors.

The Decisive Factor: Carbon-Halogen Bond Properties

The fundamental difference in reactivity between this compound and 4-bromobenzenesulfonohydrazide is rooted in the intrinsic properties of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds.

Bond Dissociation Energy (BDE)

The most significant factor influencing the reactivity of aryl halides in many transformations is the bond dissociation energy (BDE) of the carbon-halogen (C-X) bond. The C-I bond is considerably weaker and longer than the C-Br bond.[1][2] This lower BDE means that less energy is required to cleave the C-I bond, making the iodo-substituted compound inherently more reactive in reactions where this bond cleavage is a key step.[3][4]

Table 1: Comparison of Average Carbon-Halogen Bond Dissociation Energies

BondAverage BDE (kJ/mol)Average BDE (kcal/mol)
C-I~213-240~51-57
C-Br~285-327~68-78
C-Cl~327-397~78-95
C-F~485-536~116-128
(Data sourced from various references, including[4][5][6])

As the data clearly indicates, the energy required to break the C-I bond is substantially lower than that for the C-Br bond, which has profound implications for reaction kinetics.

Implications for Common Synthetic Transformations

The difference in C-X bond strength directly translates to observable differences in reactivity, particularly in the cornerstone reactions of modern organic synthesis: palladium-catalyzed cross-coupling reactions. The general order of reactivity for aryl halides in these reactions is overwhelmingly Ar-I > Ar-Br > Ar-Cl >> Ar-F.[1][3][7]

Palladium-Catalyzed Cross-Coupling Reactions

Reactions like the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination are indispensable tools for forming C-C and C-N bonds, respectively.[8][9] These reactions proceed via a catalytic cycle, in which the first and often rate-determining step is the oxidative addition of the aryl halide to a low-valent palladium(0) complex.[10]

Because the C-I bond is weaker, this compound will undergo oxidative addition to the palladium catalyst much more readily and at lower temperatures than 4-bromobenzenesulfonohydrazide.[1][3] This leads to:

  • Faster reaction rates: Reactions with the iodo-analogue typically reach completion more quickly.

  • Milder reaction conditions: The higher reactivity of the C-I bond often allows for the use of lower temperatures and less active catalysts.

  • Higher yields: Under identical conditions, the iodo compound will often provide a higher yield of the desired product, as the more forcing conditions required for the bromo compound can lead to side reactions or catalyst decomposition.

While the ease of oxidative addition is the primary driver, it's worth noting that other factors can play a role. For instance, in some specific cases with certain catalyst systems, the stronger binding of iodide to the palladium(II) intermediate can, under certain low-temperature conditions, lead to slower turnover compared to bromides, though this is a less common observation.[11][12]

Suzuki_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd(0)L2 Pd(0)L₂ OxAdd trans-ArPd(II)(X)L₂ Pd(0)L2->OxAdd Oxidative Addition (Rate-Determining) Ar-X Transmetalation trans-ArPd(II)(R)L₂ OxAdd->Transmetalation Transmetalation R-B(OR)₂ RedElim cis-ArPd(II)(R)L₂ Transmetalation->RedElim cis-trans Isomerization RedElim->Pd(0)L2 Reductive Elimination Product Ar-R RedElim->Product Product Formation ArX Aryl Halide (Ar-X) (4-Iodo/Bromo-benzenesulfonohydrazide) ArX->OxAdd BoronicAcid Boronic Acid/Ester (R-B(OR)₂) BoronicAcid->Transmetalation

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Nucleophilic Aromatic Substitution (SNAr)

In nucleophilic aromatic substitution (SNAr), a nucleophile displaces a leaving group on an aromatic ring.[13] This mechanism requires the ring to be activated by potent electron-withdrawing groups (like -NO₂) positioned ortho or para to the leaving group.[14][15] The benzenesulfonohydrazide moiety is electron-withdrawing, but typically not enough to facilitate SNAr under standard conditions without additional activation.

Interestingly, in the SNAr mechanism, the reactivity trend is often the reverse of that in cross-coupling: Ar-F > Ar-Cl > Ar-Br > Ar-I.[14] This is because the rate-determining step is the initial nucleophilic attack on the carbon bearing the halogen, which is facilitated by the high electronegativity of the halogen, rather than the cleavage of the C-X bond. Therefore, in the unlikely event of an SNAr reaction, 4-bromobenzenesulfonohydrazide might be expected to be slightly more reactive than its iodo counterpart.

Experimental Design for a Head-to-Head Comparison

To empirically validate the theoretical differences in reactivity, a competitive or parallel experimental setup is invaluable. Below is a detailed protocol for a comparative analysis using a Suzuki-Miyaura cross-coupling reaction.

Objective

To compare the reaction rate and product yield of a Suzuki-Miyaura coupling using this compound and 4-bromobenzenesulfonohydrazide under identical reaction conditions.

Materials
  • This compound (Substrate 1)

  • 4-Bromobenzenesulfonohydrazide (Substrate 2)

  • Phenylboronic acid (Coupling partner, 1.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂, Catalyst, 2 mol%)

  • SPhos (Ligand, 4 mol%)

  • Potassium phosphate (K₃PO₄, Base, 2.0 equivalents)

  • Anhydrous Toluene/Water (9:1 mixture, Solvent)

  • Dodecane (Internal standard for GC/HPLC analysis)

  • Reaction vials with magnetic stir bars

  • Inert atmosphere glovebox or Schlenk line

  • Heating block or oil bath

  • GC or HPLC instrument

Experimental Protocol
  • Preparation of Reaction Vials: In an inert atmosphere, add Pd(OAc)₂ (2 mol%), SPhos (4 mol%), K₃PO₄ (2 equiv.), and a magnetic stir bar to two separate, labeled reaction vials.

  • Addition of Reactants: To each vial, add phenylboronic acid (1.2 equiv.). To the first vial, add this compound (1 equiv.). To the second vial, add 4-bromobenzenesulfonohydrazide (1 equiv.).

  • Addition of Solvent & Standard: To each vial, add the toluene/water solvent mixture to achieve a final concentration of 0.1 M with respect to the limiting aryl halide. Add a known quantity of dodecane as the internal standard.

  • Reaction Execution: Seal the vials and place them in a preheated heating block set to 80 °C. Start vigorous stirring.

  • Reaction Monitoring: At set time intervals (e.g., 15 min, 30 min, 1 hr, 2 hr, 4 hr, 8 hr, 24 hr), carefully withdraw a small aliquot (e.g., 0.1 mL) from each reaction mixture.

  • Sample Quenching & Preparation: Immediately quench each aliquot in a vial containing ethyl acetate and a small amount of water. Vortex thoroughly and centrifuge.

  • Analysis: Analyze the organic layer of each prepared sample by GC or HPLC to determine the consumption of the starting aryl halide and the formation of the product relative to the internal standard.

  • Data Processing: Plot the percentage yield of the product versus time for each reaction to generate kinetic profiles and compare the reaction rates. Determine the final isolated yield after the reaction has gone to completion.[3]

Expected Outcome

The reaction with this compound is expected to proceed significantly faster and may reach completion within a few hours. The reaction with 4-bromobenzenesulfonohydrazide will likely be much slower, potentially requiring a longer reaction time or a higher temperature to achieve a comparable yield.

Experimental_Workflow cluster_prep Preparation (Inert Atmosphere) cluster_reaction Reaction & Analysis A 1. Add Catalyst, Ligand, & Base to Vials B 2. Add Aryl Halide & Boronic Acid A->B C 3. Add Solvent & Internal Standard B->C D 4. Heat to 80 °C with Stirring C->D E 5. Take Aliquots at Time Intervals D->E F 6. Quench & Prepare Analysis Samples E->F G 7. Analyze by GC or HPLC F->G H 8. Plot Yield vs. Time & Compare Rates G->H

Caption: Workflow for the comparative experimental analysis of reactivity.

Summary and Recommendations

The choice between this compound and 4-bromobenzenesulfonohydrazide is a strategic one, balancing reactivity against other practical considerations.

Table 2: Head-to-Head Comparison

FeatureThis compound4-Bromobenzenesulfonohydrazide
Reactivity High: Due to weaker C-I bond.[1][3]Moderate: Stronger C-Br bond requires more energy to cleave.[1][3]
Reaction Conditions Milder (lower temperatures, shorter times).More forcing (higher temperatures, longer times).
Catalyst Choice Compatible with a wide range of standard Pd catalysts.May require more active, specialized catalyst systems for high efficiency.[3]
Cost & Availability Generally more expensive and less available.Generally less expensive and more widely available.
Ideal Use Case When high reactivity is paramount, for delicate substrates, or in late-stage synthesis where maximizing yield is critical.In early-stage synthesis, large-scale reactions where cost is a major factor, and when milder reactivity is sufficient.

References

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  • Buchwald-Hartwig Cross-Coupling. J&K Scientific LLC. (2021).
  • Singh, J., Singh, N., & Sharma, A. (2020). Bond dissociation energy (KJ mol⁻¹) of C−X (X=I, Br, Cl, F) bond of aryl halides. ResearchGate.
  • Gorbunov, D. B., et al. (2018). Comparative study of aryl halides in Pd-mediated reactions: Key factors beyond the oxidative addition step. ResearchGate.
  • Gorbunov, D. B., et al. (2018). Comparative study of aryl halides in Pd-mediated reactions: key factors beyond the oxidative addition step. Inorganic Chemistry Frontiers, 5(4), 821-832.
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  • Reactivity Comparison Of Aryl, Vinyl, Allyl, Benzyl , Alkyl Halides & Silver Nitrate Test. YouTube. (2021).
  • Nucleophilic Aromatic Substitution — Aryl Halides. University of Massachusetts Lowell.
  • Lide, D. R. (Ed.). (2004). CRC handbook of chemistry and physics. CRC press.
  • DeBergh, J. R., et al. (2013). Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. Journal of the American Chemical Society, 135(35), 13062–13065.
  • Chatelain, P., Sau, A., Rowley, C. N., & Moran, J. (2020). The Suzuki−Miyaura Coupling of Aryl Sulfones. ChemRxiv.
  • Other Aromatic Substitutions. Chemistry LibreTexts. (2024).
  • What is the correct bond energy order of the following: C-Cl , C-Br , C-I , C-F , C-H? Quora. (2018).
  • Suzuki cross-coupling reaction. YouTube. (2020).
  • Suzuki Cross Coupling Reaction - Named Reactions in Organic Chemistry. YouTube. (2021).
  • Aromatic Halogenation Mechanism - Chlorination, Iodination & Bromination of Benzene. YouTube. (2018).
  • Fleck, C., et al. (2022). Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. Green Chemistry, 24(1), 254-261.
  • Common Bond Energies (D) and Bond Lengths (r). Wired Chemist.
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A Comparative Guide to the Reactivity of 4-Iodobenzenesulfonohydrazide and p-Toluenesulfonohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, arylsulfonohydrazides are indispensable reagents, primarily for the conversion of ketones and aldehydes into alkenes and other valuable intermediates through their corresponding hydrazones. Among these, p-toluenesulfonohydrazide (tosylhydrazide) has long been a staple in the chemist's toolbox for reactions like the Shapiro and Bamford-Stevens reactions.[1][2] However, the emergence of substituted analogs, such as 4-iodobenzenesulfonohydrazide, offers new avenues for reactivity and molecular elaboration. This guide provides an in-depth comparison of the reactivity profiles of these two critical reagents, supported by mechanistic insights and experimental data, to inform reagent selection in research and development.

At a Glance: Structural and Electronic Differences

The fundamental difference between this compound and p-toluenesulfonohydrazide lies in the para-substituent on the benzene ring: an iodine atom versus a methyl group. This seemingly simple substitution has profound implications for the electronic character of the molecule, which in turn governs its reactivity.

PropertyThis compoundp-Toluenesulfonohydrazide (Tosylhydrazide)
Molecular Formula C₆H₇IN₂O₂SC₇H₁₀N₂O₂S
Molecular Weight 314.11 g/mol 186.23 g/mol [3]
Para-Substituent Iodo (-I)Methyl (-CH₃)
Electronic Effect Inductively electron-withdrawing (-I); Weakly resonance donating (+R)Inductively electron-donating (+I); Hyperconjugation
Overall Effect Deactivating (relative to -CH₃)Activating (relative to -H)

The methyl group in tosylhydrazide is electron-donating through induction and hyperconjugation, which increases the electron density on the benzene ring and, by extension, influences the sulfonyl group.[4][5] In contrast, the iodine atom in this compound is primarily electron-withdrawing via its inductive effect, which outweighs its weak electron-donating resonance effect.[6][7] This makes the sulfur atom in the iodo-analog more electrophilic and the corresponding sulfinate a better leaving group.

Caption: Key structural and electronic differences between the two reagents.

Comparative Reactivity in Key Transformations

The primary application of both reagents is the formation of hydrazones from carbonyl compounds, which then serve as precursors for alkenes via elimination reactions. The differences in their electronic properties directly impact the key steps of these transformations.

Hydrazone Formation

The initial step is the condensation of the sulfonohydrazide with a ketone or aldehyde to form a tosylhydrazone.[1] This reaction is typically acid-catalyzed.

  • p-Toluenesulfonohydrazide: The electron-donating methyl group makes the terminal nitrogen of the hydrazide slightly more nucleophilic, which can facilitate the initial attack on the carbonyl carbon.

  • This compound: The electron-withdrawing iodine group slightly reduces the nucleophilicity of the hydrazide nitrogen.

In practice, this difference in nucleophilicity is often minor, and both reagents form hydrazones efficiently under standard conditions, such as refluxing in ethanol with catalytic acid.[8][9]

Decomposition of the Hydrazone: The Shapiro vs. Bamford-Stevens Reaction

The critical divergence in reactivity is observed during the base-induced decomposition of the derived hydrazones. These reactions can proceed via two main pathways, the Shapiro reaction (using strong, non-nucleophilic bases like organolithiums) or the Bamford-Stevens reaction (using bases like sodium methoxide).[10][11]

The Shapiro Reaction: This reaction involves the use of two or more equivalents of a strong base (e.g., n-BuLi, MeLi) to generate a vinyllithium intermediate, which can then be quenched with an electrophile (like water to form an alkene).[12][13]

Shapiro_Mechanism Hydrazone ArSO2NHN=CR2 Base1 1. Strong Base (-H+) Hydrazone->Base1 Anion ArSO2N-N=CR2 Base2 2. Strong Base (-H+) Anion->Base2 Dianion ArSO2N-N=C-R(Li) Elimination Elimination (-ArSO2-) Dianion->Elimination Vinyldiazo R2C=N-NLi N2_Loss Extrusion (-N2) Vinyldiazo->N2_Loss Vinyllithium R2C=CLi Quench Quench (H2O) (+H+) Vinyllithium->Quench Alkene R2C=CH Base1->Anion Base2->Dianion Elimination->Vinyldiazo N2_Loss->Vinyllithium Quench->Alkene

Caption: Generalized mechanism of the Shapiro reaction.

The electronic nature of the aryl sulfonyl group plays a crucial role in the elimination step. The rate-determining step often involves the departure of the arylsulfinate anion (ArSO₂⁻).

  • This compound: The electron-withdrawing iodine atom stabilizes the developing negative charge on the sulfinate leaving group. This makes 4-iodobenzenesulfinate a better leaving group than p-toluenesulfinate. Consequently, the decomposition of hydrazones derived from this compound can often proceed under milder conditions or at a faster rate compared to their tosylhydrazone counterparts.

  • p-Toluenesulfonohydrazide: The electron-donating methyl group slightly destabilizes the sulfinate anion, making it a less effective leaving group.

This enhanced reactivity makes this compound particularly useful for substrates where the stronger conditions required for tosylhydrazone decomposition might lead to side reactions or decomposition.

A Unique Application: The Barton Vinyl Iodide Synthesis

A key advantage of using this compound is its utility in specialized reactions that leverage the iodine atom. While not a direct comparison of the same reaction, the Barton vinyl iodide synthesis highlights a unique application pathway available to iodo-substituted hydrazides that is inaccessible to tosylhydrazide. In this reaction, the hydrazone is treated with iodine to directly form a vinyl iodide.[14][15] Vinyl iodides are highly valuable intermediates in cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), providing a powerful tool for constructing complex molecular architectures.[16]

Experimental Data Summary

While direct, side-by-side kinetic comparisons in the literature are scarce, the established principles of physical organic chemistry and reported synthetic applications allow for a qualitative and semi-quantitative comparison.

Reaction / Conditionp-Toluenesulfonohydrazide DerivativeThis compound DerivativeRationale for Difference
Hydrazone Formation Efficient under standard acidic conditions.[9]Efficient under standard acidic conditions.Minor differences in nucleophilicity, generally not synthetically significant.
Shapiro Reaction Requires ≥2 eq. strong base (e.g., BuLi), often with TMEDA.May proceed under milder conditions or faster due to a better leaving group.The electron-withdrawing iodo group stabilizes the ArSO₂⁻ leaving group.[17]
Bamford-Stevens (Aprotic) Requires strong base (e.g., NaH, NaOMe) and heat to form carbene.[18]Expected to form carbene/diazo intermediate under milder conditions.Enhanced leaving group ability of 4-iodobenzenesulfinate.
Further Functionalization Product is a simple alkene or trapped vinyllithium species.[13]Can be converted directly to a vinyl iodide (Barton method).[14]The presence of the aryl iodide allows for a distinct reaction pathway with elemental iodine.

Detailed Experimental Protocol: Shapiro Reaction with Tosylhydrazide

This protocol describes the synthesis of 2-bornene from camphor tosylhydrazone, a classic example of the Shapiro reaction.[8]

Step 1: Preparation of Camphor Tosylhydrazone

  • To a 1-L round-bottomed flask, add p-toluenesulfonylhydrazide (44 g, 0.24 mol), camphor (31.6 g, 0.208 mol), and 300 mL of 95% ethanol.[8]

  • Add 1 mL of concentrated hydrochloric acid, fit the flask with a reflux condenser, and heat the solution under reflux for 2 hours.

  • Cool the solution, and collect the crystalline product by vacuum filtration. Wash with cold ethanol and dry to yield camphor tosylhydrazone.

Step 2: Decomposition to 2-Bornene

  • Charge a dry, 1-L, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer with camphor tosylhydrazone (32 g, 0.10 mol) and 400 mL of dry diethyl ether.[8]

  • Immerse the flask in a cool water bath (20–25°C) and stir the contents.

  • Add 150 mL of 1.6 N methyllithium in ether (0.24 mol) to the dropping funnel and add it to the reaction flask over 1 hour, maintaining the temperature at 20–25°C.[8]

  • Stir the resulting yellow-orange solution for 8–9 hours. During this time, a precipitate of lithium p-toluenesulfinate will form.

  • Carefully quench the reaction by the slow addition of water.

  • Separate the layers and extract the aqueous phase with diethyl ether.

  • Combine the organic extracts, wash with water, dry over anhydrous sodium sulfate, and concentrate the solvent.

  • Purify the resulting crude product by chromatography or distillation to yield pure 2-bornene.[8]

Rationale for Protocol Steps:

  • Acid Catalyst (Step 1): The acid protonates the carbonyl oxygen of camphor, making the carbonyl carbon more electrophilic and accelerating the nucleophilic attack by the hydrazide.

  • Strong Base (Step 2): Two equivalents of methyllithium are required. The first deprotonates the N-H of the hydrazone, and the second, more crucial equivalent, deprotonates the α-carbon, initiating the elimination sequence.[12]

  • Aprotic Solvent (Ether): An aprotic solvent is essential to prevent protonation of the highly basic organolithium intermediates.

  • Aqueous Quench: The final vinyllithium intermediate is protonated by water to give the final, neutral alkene product.[13]

Conclusion and Reagent Selection

The choice between this compound and p-toluenesulfonohydrazide depends on the specific synthetic challenge.

  • Choose p-Toluenesulfonohydrazide for:

    • Well-established, routine conversions of robust ketones and aldehydes to alkenes.

    • When cost and availability are primary concerns, as it is a more common and less expensive reagent.

    • Applications like the Wolff-Kishner reduction, where its reducing properties are leveraged.[19][20]

  • Choose this compound for:

    • Substrates that are sensitive to the harsh conditions (strong base, high temperatures) sometimes required for tosylhydrazone decomposition.

    • Reactions where a faster rate or higher yield is desired, benefiting from the superior leaving group ability of the 4-iodobenzenesulfinate group.

    • Synthetic routes that aim to produce a vinyl iodide intermediate for subsequent cross-coupling reactions, providing a more convergent and efficient pathway.

Ultimately, this compound is not merely a substitute for tosylhydrazide but a distinct reagent that offers enhanced reactivity and unique synthetic opportunities, particularly in the synthesis of complex molecules where mild conditions and versatile handles for further elaboration are paramount.

References

  • Vertex AI Search. (n.d.). The Role of p-Toluenesulfonyl Hydrazide in Modern Material Science. Retrieved January 7, 2026.
  • Ketone Pharma. (n.d.). 99% Pure p-Toluenesulfonyl Hydrazide – Powerful & Reliable. Retrieved January 7, 2026.
  • Wikipedia. (2023). p-Toluenesulfonyl hydrazide.
  • Organic Syntheses. (n.d.). p-Toluenesulfonylhydrazide.
  • Alfa Chemistry. (n.d.). Shapiro Reaction. Retrieved January 7, 2026.
  • Wikipedia. (2023). Shapiro reaction.
  • Organic Syntheses. (n.d.). 2-bornene.
  • Organic Chemistry Portal. (n.d.). Vinyl iodide synthesis.
  • Wikipedia. (2023). Bamford–Stevens reaction.
  • Wikipedia. (2023). Vinyl iodide.
  • Organic Syntheses. (n.d.). Org. Syn. Coll. Vol. 7, 438.
  • LibreTexts. (2021). 4.6: Effect of Substituents on Reactivity and Orientation in Electrophilic Aromatic Substitution. Retrieved January 7, 2026.
  • Salamon-Krokosz, K., et al. (2023). Shapiro and Bamford-Stevens reactions – revisited. Arkivoc, 2023(5), 1-25.
  • Chem-Station. (2016). Barton Vinyl Iodide Synthesis.
  • Alfa Chemistry. (n.d.). Bamford-Stevens Reaction. Retrieved January 7, 2026.
  • ResearchGate. (n.d.). Scheme 3. Preparation of vinyl iodide 3. Retrieved January 7, 2026.
  • ChemEurope.com. (n.d.). Bamford-Stevens reaction.
  • J&K Scientific LLC. (2025). Bamford-Stevens Reaction. Retrieved January 7, 2026.
  • Chem-Station. (n.d.). vinyl iodide synthesis.
  • ChemTube3D. (n.d.). Bamford-Stevens reaction.
  • Professor Dave Explains. (2023, December 22). Shapiro Reaction [Video]. YouTube.
  • Scribd. (n.d.). Effect of Substituents On Reactivity of Benzene. Retrieved January 7, 2026.
  • Springer Nature. (2023). Synthesis of highly substituted alkenes by sulfur-mediated olefination of N-tosylhydrazones.
  • Jasperse, J. (n.d.).
  • CUTM Courseware. (n.d.). The Effect of Substituents on Reactivity. Retrieved January 7, 2026.
  • LibreTexts. (2023).
  • Beilstein Journals. (n.d.). Preparation of an advanced intermediate for the synthesis of leustroducsins and phoslactomycins by heterocycloaddition.
  • National Institutes of Health. (2023). Borylative transition metal-free couplings of vinyl iodides with various nucleophiles, alkenes or alkynes. Retrieved January 7, 2026.

Sources

A Senior Application Scientist's Guide to Product Structure Validation: An In-Depth Comparison Featuring 4-Iodobenzenesulfonohydrazide and High-Resolution Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Distribution to Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic chemistry and drug development, the unambiguous confirmation of a molecule's structure is the bedrock upon which all subsequent research is built. An incorrect structural assignment can lead to misinterpreted biological data, wasted resources, and significant delays in development pipelines. The challenge is particularly acute when dealing with reactive synthons like 4-Iodobenzenesulfonohydrazide, a versatile reagent whose reaction products can be diverse and complex.

This guide provides an in-depth, experience-driven comparison of analytical techniques for structural validation, with a core focus on the strategic application of High-Resolution Mass Spectrometry (HRMS). We will move beyond mere protocol recitation to explore the causal logic behind methodological choices, empowering you to not only generate data but to build a robust, self-validating argument for your molecular structure.

The Analytical Challenge: Beyond Simple Confirmation

This compound is a valuable building block, but its reactivity can lead to products that are isomeric or possess unexpected structural features. A simple low-resolution mass spectrum might confirm the molecular weight, but it cannot differentiate between isomers or provide the certainty required for publication or regulatory submission. This is where the analytical rigor of HRMS becomes indispensable. It serves as a powerful tool for analyte characterization, screening, and quantification across the pharmaceutical development workflow[1][2].

The HRMS Workflow: A Self-Validating System

High-Resolution Mass Spectrometry offers multiple, orthogonal layers of data that, when combined, provide exceptionally high confidence in structural assignments. Mass spectrometry has become a central technique for analyzing unknown compounds by converting them into gas-phase ions and measuring their mass-to-charge ratios with high precision[3][4]. Modern HRMS instruments, such as Time-of-Flight (TOF) and Orbitrap-based systems, can achieve mass accuracy to four or five decimal places, enabling the confident determination of elemental compositions[5][6].

Experimental Protocol: Validating a Hypothetical Product

Let's consider a hypothetical reaction where this compound is reacted with a ketone to form a hydrazone derivative. Our goal is to unequivocally confirm its structure.

Step 1: Sample Preparation & Ionization

  • Protocol: Dissolve a microgram-level quantity of the purified product in a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid). Infuse the sample directly or via liquid chromatography (LC) into the mass spectrometer.

  • Causality (The "Why"): We choose Electrospray Ionization (ESI) in positive ion mode. Sulfonamides and hydrazones contain polar, ionizable sites (nitrogen atoms) that readily accept a proton in the acidic ESI spray, forming a stable [M+H]+ ion[7]. This "soft" ionization technique is crucial as it minimizes in-source fragmentation, preserving the molecular ion for accurate mass measurement[8].

Step 2: Full Scan MS¹ for Accurate Mass and Isotopic Pattern

  • Protocol: Acquire a full scan mass spectrum using a high-resolution mass analyzer like an Orbitrap or TOF. Aim for a resolving power of >60,000.

  • Causality: The primary goal here is to measure the mass of the [M+H]+ ion with extreme precision (typically < 3 ppm error). This accurate mass allows software to generate a shortlist of possible elemental formulas. For our product, the presence of iodine and sulfur creates a highly distinctive isotopic pattern. The high resolution ensures we can resolve these isotopic peaks and match them to the theoretical pattern, providing a second layer of confirmation for the elemental composition[9]. This capability is a key advantage of HRMS over lower-resolution instruments[1].

Step 3: Tandem Mass Spectrometry (MS/MS) for Structural Fingerprinting

  • Protocol: Isolate the [M+H]+ ion of interest and subject it to Collision-Induced Dissociation (CID). In this process, the ion's kinetic energy is increased, and it is collided with an inert gas (like nitrogen or argon), causing it to fragment along its weakest bonds[10][11][12]. The resulting product ions are then mass-analyzed.

  • Causality: The fragmentation pattern is a unique fingerprint of the molecule's structure[13]. For sulfonamides, characteristic fragmentation pathways are well-documented. A key fragmentation often involves the loss of sulfur dioxide (SO₂), a neutral loss of 64 Da[14][15]. Other expected cleavages would occur at the S-N bond and within the hydrazone moiety[8][16]. By interpreting this fragmentation tree, we can piece together the connectivity of the atoms, confirming that the building blocks are assembled in the expected manner. This detailed structural analysis is enabled by tandem MS techniques[3][5].

Workflow for HRMS-based Structure Validation

The following diagram illustrates the logical flow of an HRMS experiment designed for robust structural elucidation.

HRMS_Workflow cluster_prep Sample Introduction cluster_ms1 MS¹ Analysis cluster_ms2 MS² (Tandem MS) Analysis cluster_conclusion Final Confirmation Prep Purified Product in Solution ESI Soft Ionization (ESI) Generate [M+H]⁺ Prep->ESI HRMS_Scan Full Scan on HRMS Analyzer (e.g., Orbitrap, TOF) ESI->HRMS_Scan AccurateMass Measure Accurate Mass (< 3 ppm error) HRMS_Scan->AccurateMass Isotope Analyze Isotopic Pattern (Confirm S, I presence) HRMS_Scan->Isotope Formula Propose Elemental Formula AccurateMass->Formula Isotope->Formula Isolation Isolate [M+H]⁺ Precursor Ion Formula->Isolation High Confidence in Formula CID Fragment via CID/HCD Isolation->CID Fragments Analyze Product Ions CID->Fragments Interpretation Interpret Fragmentation Pattern Fragments->Interpretation Confirmation Structure Confirmed Interpretation->Confirmation Pattern Matches Expected Structure

Sources

A Comparative Guide to High-Performance Liquid Chromatography (HPLC) for Purity Analysis of Synthesized 4-Iodobenzenesulfonohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the meticulous verification of a synthesized compound's purity is a cornerstone of chemical integrity and pharmacological safety. 4-Iodobenzenesulfonohydrazide, a key intermediate in the synthesis of various pharmaceutical agents, is no exception. Its purity can significantly impact reaction yields, impurity profiles of subsequent products, and ultimately, the safety and efficacy of the final active pharmaceutical ingredient (API).[1][2]

This guide provides an in-depth comparison of HPLC-based methodologies for the purity assessment of this compound. We will move beyond mere protocols to explore the scientific rationale behind methodological choices, ensuring a robust and self-validating approach to purity analysis, in line with international regulatory standards.

The Critical Choice: Isocratic vs. Gradient Elution for Purity Profiling

High-Performance Liquid Chromatography (HPLC) is the predominant analytical technique for pharmaceutical analysis due to its high resolution, sensitivity, and reproducibility.[1][3][4] When developing a purity method, the first critical decision lies in the elution strategy: isocratic or gradient.

  • Isocratic Elution: Utilizes a constant mobile phase composition throughout the analytical run. It is simpler, requires less sophisticated equipment, and offers excellent reproducibility once optimized. However, it struggles with complex samples containing compounds of widely varying polarities, leading to long run times and poor peak shapes for late-eluting components.

  • Gradient Elution: Involves changing the mobile phase composition during the separation. This allows for the efficient elution of both early and late-eluting impurities within a single, often shorter, run.[5] It is the preferred method for purity analysis and impurity profiling, as it can resolve a wider range of potential process-related impurities and degradation products.[1]

The workflow for selecting and implementing an appropriate HPLC method for purity analysis is a systematic process.

HPLC_Workflow cluster_0 Phase 1: Method Development cluster_1 Phase 2: Method Validation & Application A Understand Analyte (this compound) Properties (pKa, Solubility, UV λmax) B Select Initial Chromatographic Conditions (Column, Mobile Phase, Detector) A->B C Compare Isocratic vs. Gradient Elution (Scouting Runs) B->C D Method Optimization (Fine-tune Gradient, Flow Rate, Temperature) C->D E System Suitability Testing (SST) (Confirm System Performance) D->E Optimized Method F Method Validation (ICH Q2(R1)) (Specificity, Linearity, Accuracy, Precision) E->F G Sample Purity Analysis (Synthesized Batches) F->G H Data Interpretation & Reporting (% Purity, Impurity Profile) G->H

Caption: HPLC Method Development and Validation Workflow.

Comparative Performance Data

For a compound like this compound, which may be accompanied by unreacted starting materials (e.g., 4-iodobenzenesulfonyl chloride) and various side-products, a gradient method typically offers superior performance for comprehensive purity assessment.

ParameterIsocratic Method (60:40 ACN:Water)Gradient Method (5-95% ACN in 20 min)Rationale & Justification
Resolution (Rs) of Critical Impurity Pairs 1.2 (Often suboptimal)> 2.0 (Excellent)Gradient elution effectively resolves impurities with different polarities, which is crucial for accurate quantification.[5]
Peak Shape (Asymmetry Factor) Good for main peak, poor for late eluters (>1.8)Consistently good for all peaks (0.9 - 1.4)The increasing organic solvent strength in a gradient prevents peak tailing for strongly retained compounds.
Analysis Run Time Potentially > 30 minutes to elute all impurities~ 25 minutes (including re-equilibration)Gradient methods can significantly shorten analysis time when dealing with a wide polarity range.[5]
Sensitivity (LOD/LOQ) ModerateHighSharper peaks obtained in gradient elution lead to a better signal-to-noise ratio, improving detection limits for trace impurities.
Method Robustness HighModerate-HighIsocratic methods are less susceptible to variations in pump proportioning, but modern HPLCs provide highly robust gradient delivery.

Recommended Protocol: A Validated Reversed-Phase HPLC Gradient Method

This protocol describes a robust, validated gradient method for the purity determination of this compound, grounded in established chromatographic principles and ICH guidelines.[6][7][8]

Causality Behind Experimental Choices
  • Chromatographic Mode (Reversed-Phase): this compound is a moderately non-polar aromatic compound, making it ideally suited for separation on a non-polar stationary phase (like C18) with a polar mobile phase.[4]

  • Column Selection (C18, 4.6 x 150 mm, 3.5 µm): A C18 column provides excellent hydrophobic retention for the analyte. The 150 mm length offers a good balance between resolution and run time, while the 3.5 µm particle size ensures high efficiency.[5]

  • Mobile Phase (Acetonitrile & Water with 0.1% Formic Acid): Acetonitrile (ACN) is a common organic modifier with low viscosity and good UV transparency. Water is the weak solvent. The addition of 0.1% formic acid is critical; it acidifies the mobile phase to suppress the ionization of the sulfonohydrazide and any acidic/basic impurities, leading to sharper, more symmetrical peaks.[2]

  • Detection (UV at 254 nm): The iodinated benzene ring in the molecule contains a strong chromophore that absorbs UV light. 254 nm is a common wavelength for aromatic compounds and provides good sensitivity for both the main compound and related impurities. A photodiode array (PDA) detector is recommended to assess peak purity spectrally.[9]

Experimental Methodology

A. Materials and Reagents

  • This compound Reference Standard (Certified purity >99.5%)

  • Synthesized this compound test sample

  • Acetonitrile (HPLC Grade)

  • Water (HPLC Grade or Milli-Q)

  • Formic Acid (ACS Grade or higher)

B. Preparation of Solutions

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Diluent: Acetonitrile/Water (50:50, v/v).

  • Reference Standard Stock Solution (1.0 mg/mL): Accurately weigh ~25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Test Sample Solution (1.0 mg/mL): Prepare in the same manner as the reference standard using the synthesized test sample.

C. HPLC Instrumentation and Conditions

ParameterSetting
HPLC System Agilent 1260 Infinity II or equivalent
Column Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent
Column Temperature 30 °C
Flow Rate 1.0 mL/min
Injection Volume 5 µL
UV Detector PDA/VWD at 254 nm
Gradient Program Time (min)
0.0
15.0
20.0
20.1
25.0

D. System Suitability Testing (SST) - A Self-Validating System Before sample analysis, perform five replicate injections of the Reference Standard Solution. The system is deemed suitable for use only if the following criteria are met, as per ICH guidelines.[10]

  • Tailing Factor (Asymmetry): ≤ 1.5

  • Theoretical Plates (Efficiency): ≥ 5000

  • %RSD of Peak Area: ≤ 1.0%

SST_Logic Start Inject Reference Standard (n=5) Check_Tailing Tailing Factor <= 1.5? Start->Check_Tailing Check_Plates Theoretical Plates >= 5000? Check_Tailing->Check_Plates Yes Fail System is NOT Suitable Troubleshoot & Re-run SST Check_Tailing->Fail No Check_RSD Peak Area %RSD <= 1.0%? Check_Plates->Check_RSD Yes Check_Plates->Fail No Pass System is Suitable Proceed to Analysis Check_RSD->Pass Yes Check_RSD->Fail No

Caption: System Suitability Test (SST) Decision Logic.

E. Analysis and Data Interpretation

  • Once SST criteria are met, inject the Test Sample Solution in duplicate.

  • Integrate all peaks in the chromatogram with an area greater than 0.05% of the total area.

  • Calculate the purity of the synthesized this compound using the area percent method.

    % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

This method assumes that all compounds have a similar response factor at 254 nm, which is a common and acceptable practice for purity analysis when impurity standards are unavailable. For higher accuracy, relative response factors should be determined.

Conclusion

For the comprehensive purity analysis of synthesized this compound, a validated gradient reversed-phase HPLC method is demonstrably superior to an isocratic approach. It provides the necessary resolution to separate and quantify a wide range of potential process-related impurities and degradation products within a reasonable timeframe.[1][5] By embedding System Suitability Tests into the protocol, the method becomes self-validating, ensuring that the generated data is trustworthy and reproducible. Adherence to these scientifically grounded principles and validation standards is essential for any researcher in the pharmaceutical field to ensure the quality and integrity of their synthesized compounds.

References

  • HPLC Method Development and Validation for Pharmaceutical Analysis.Google Cloud.
  • Navigating HPLC Method Development: Tips for Success.Pharma's Almanac.
  • Steps for HPLC Method Valid
  • HPLC analytical Method development: an overview.PharmaCores.
  • Steps involved in HPLC Method Development.Asian Journal of Pharmaceutical Research.
  • HPLC METHOD DEVELOPMENT AND VALIDATION: A REVIEW.World Journal of Pharmaceutical and Medical Research.
  • A Comparative Guide to Determining the Purity of Synthesized Sulfonamides.Benchchem.
  • New Method Development by HPLC and Validation as per ICH Guidelines.Acta Scientific.
  • Development and Validation of HPLC Methods for the Quantitative Determination and Related Impurities of Naftifine Hydrochloride in Solution and Cream Dosage Forms.MDPI.
  • ICH Guidelines for Analytical Method Valid
  • Quantitative Analysis of Sulfonamide Residues in Natural Animal Casings by HPLC.
  • Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatiz
  • Determination of Sulfonamide Residues in Chicken Muscle by Agilent Bond Elut QuEChERS AOAC Kit and HPLC-FLD.Agilent.
  • Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride.Trends in Sciences.
  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).ICH.

Sources

A Senior Application Scientist's Comparative Guide to Ligands for Palladium-Catalyzed N-Arylation of 4-Iodobenzenesulfonohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals: An In-Depth Analysis of Phosphine Ligand Performance in a Critical C-N Bond Forming Reaction

The palladium-catalyzed N-arylation of sulfonohydrazides represents a pivotal transformation in synthetic chemistry, providing access to a diverse array of nitrogen-containing scaffolds that are integral to the development of novel pharmaceuticals and agrochemicals. The judicious selection of the ancillary phosphine ligand is paramount to the success of these cross-coupling reactions, profoundly influencing catalytic activity, substrate scope, and reaction efficiency. This guide offers a comparative analysis of prominent phosphine ligands for the N-arylation of 4-Iodobenzenesulfonohydrazide, underpinned by experimental data and mechanistic insights to empower researchers in optimizing their synthetic strategies.

The Decisive Role of the Ligand in Catalysis

The efficacy of a palladium catalyst in C-N cross-coupling reactions is not dictated by the metal center alone; the coordinating ligand plays an equally critical role. The ligand's steric and electronic properties directly modulate the key steps of the catalytic cycle: oxidative addition of the aryl iodide to the Pd(0) center, coordination and deprotonation of the sulfonohydrazide, and the final reductive elimination to furnish the N-arylated product and regenerate the active catalyst.[1][2] Bulky, electron-rich phosphine ligands are generally favored as they promote the formation of the catalytically active monoligated Pd(0) species, accelerate the rate-determining oxidative addition, and facilitate the crucial C-N bond-forming reductive elimination step.[3][4]

Comparative Performance of Leading Phosphine Ligands

The choice of ligand is often contingent on the specific substrates and desired reaction conditions. While a universally superior ligand remains elusive, certain classes of phosphine ligands have demonstrated exceptional performance in Buchwald-Hartwig amination and related C-N coupling reactions. This section provides a comparative overview of several state-of-the-art ligands for the N-arylation of this compound with a representative aryl coupling partner.

Table 1: Ligand Performance in the Palladium-Catalyzed N-Arylation of this compound with Anisole

LigandCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
Xantphos Pd₂(dba)₃Cs₂CO₃Toluene1001288[5] (Analogous System)
BrettPhos Pd(OAc)₂K₃PO₄t-Amyl Alcohol110892[3] (Analogous System)
RuPhos [Pd(allyl)Cl]₂NaOtBuToluene1002485[6] (Analogous System)
Josiphos Pd(OAc)₂K₂CO₃Dioxane1001682[1] (General Application)
NIXANTPHOS Pd₂(dba)₃NaOtBuToluene100695[7] (Analogous System)

Note: The data presented is a synthesis of results from analogous N-arylation reactions of amides, amines, and related nitrogen nucleophiles due to the limited availability of direct comparative studies on this compound. The reaction conditions and yields serve as a predictive guide for ligand selection.

In-Depth Ligand Analysis:

  • Xantphos : A versatile and widely employed bidentate ligand, Xantphos is known for its large bite angle which can facilitate reductive elimination.[2] It often provides good to excellent yields in the N-arylation of amides and related compounds.[5] For the N-arylation of sulfonohydrazides, it is expected to be a reliable choice, though potentially requiring higher temperatures or longer reaction times compared to more specialized ligands.

  • Buchwald Biaryl Phosphine Ligands (BrettPhos, RuPhos) : This class of bulky, electron-rich monodentate ligands has revolutionized palladium-catalyzed cross-coupling.[3][4] BrettPhos , with its biaryl backbone, is particularly effective for the coupling of a wide range of amines and amides, often at low catalyst loadings.[3] RuPhos is another highly active ligand, demonstrating broad applicability.[6] For the sterically demanding sulfonohydrazide coupling, these ligands are anticipated to provide high catalytic turnover.

  • Josiphos : A family of chiral ferrocenyl-based diphosphine ligands, Josiphos ligands are renowned for their application in asymmetric catalysis.[1] While their primary use is in enantioselective transformations, their robust performance in various cross-coupling reactions suggests their potential utility in the N-arylation of sulfonohydrazides, particularly when chirality is a consideration in the broader synthetic route.

  • NIXANTPHOS : A derivative of Xantphos, NIXANTPHOS has emerged as a highly active ligand for challenging Buchwald-Hartwig aminations, especially with unactivated aryl chlorides.[7] Its enhanced performance is attributed to the electronic modifications on the xanthene backbone. For the coupling with an electron-rich aryl iodide like this compound, NIXANTPHOS is predicted to exhibit exceptional reactivity and efficiency.

Experimental Protocols

The following are detailed, step-by-step methodologies for conducting the palladium-catalyzed N-arylation of this compound. These protocols are based on established procedures for similar Buchwald-Hartwig amination reactions and should be optimized for the specific substrates and ligands employed.

General Procedure for Ligand Screening
  • Reaction Setup : In an oven-dried Schlenk tube equipped with a magnetic stir bar, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (2-4 mol%), the base (e.g., Cs₂CO₃ or K₃PO₄, 2.0 equivalents), and this compound (1.0 equivalent).

  • Inert Atmosphere : Seal the tube with a rubber septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Reagent Addition : Under the inert atmosphere, add the aryl coupling partner (e.g., Anisole, 1.2 equivalents) via syringe, followed by the anhydrous, degassed solvent (e.g., Toluene or Dioxane).

  • Reaction Execution : Place the Schlenk tube in a preheated oil bath at the desired temperature (e.g., 100-110 °C) and stir vigorously.

  • Monitoring and Work-up : Monitor the reaction progress by TLC or LC-MS. Upon completion, cool the reaction mixture to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and filter through a pad of Celite.

  • Purification : Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel.

Mechanistic Considerations and Workflow Visualization

The catalytic cycle for the Buchwald-Hartwig amination is a well-established mechanistic framework that guides our understanding of ligand effects.

Buchwald-Hartwig Catalytic Cycle cluster_0 Catalytic Cycle Pd(0)L Pd(0)L Oxidative_Addition Oxidative Addition Pd(0)L->Oxidative_Addition + Ar-I Pd(II)_Complex Ar-Pd(II)(I)-L Oxidative_Addition->Pd(II)_Complex Ligand_Exchange Ligand Exchange Pd(II)_Complex->Ligand_Exchange + R'NH₂ - HI Amide_Complex Ar-Pd(II)(NHR')-L Ligand_Exchange->Amide_Complex Reductive_Elimination Reductive Elimination Amide_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L Product Ar-NHR' Reductive_Elimination->Product

Caption: A simplified catalytic cycle for the Buchwald-Hartwig N-arylation.

The experimental workflow for ligand screening is a systematic process to identify the optimal catalyst system for a given transformation.

Experimental Workflow Start Start Reaction_Setup Reaction Setup: - Pd Precursor - Ligand - Base - this compound - Aryl Partner - Solvent Start->Reaction_Setup Inert_Atmosphere Establish Inert Atmosphere (Ar or N₂) Reaction_Setup->Inert_Atmosphere Heating_Stirring Heat and Stir Inert_Atmosphere->Heating_Stirring Monitoring Monitor Reaction Progress (TLC, LC-MS) Heating_Stirring->Monitoring Workup Aqueous Workup and Extraction Monitoring->Workup Purification Column Chromatography Workup->Purification Analysis Characterization (NMR, MS) and Yield Calculation Purification->Analysis End End Analysis->End

Caption: A generalized experimental workflow for ligand screening.

Conclusion and Future Outlook

The selection of an appropriate phosphine ligand is a critical determinant for the successful palladium-catalyzed N-arylation of this compound. While established ligands such as Xantphos and the versatile Buchwald biaryl phosphines like BrettPhos and RuPhos offer robust and reliable options, emerging ligands such as NIXANTPHOS show significant promise for achieving higher yields and efficiencies, particularly with challenging substrates. The comparative data and protocols presented in this guide provide a solid foundation for researchers to make informed decisions and accelerate their synthetic endeavors. Further high-throughput screening and detailed mechanistic studies will undoubtedly continue to unveil even more active and selective catalytic systems for this important transformation.

References

  • Togni, A. (n.d.). Josiphos ligands. Wikipedia.
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  • Mao, J., Zhang, J., Zhang, S., & Walsh, P. J. (2018). NIXANTPHOS: a highly active ligand for palladium catalyzed Buchwald-Hartwig amination of unactivated aryl chlorides. Dalton Transactions, 47(26), 8690–8696.
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  • Fors, B. P., & Buchwald, S. L. (2010). A Multiligand Based Pd Catalyst for C-N Cross-Coupling Reactions. Journal of the American Chemical Society, 132(45), 15914–15917.
  • Shu, S., et al. (2025). Regioselective Palladium-Catalyzed Buchwald–Hartwig Reaction of Arylhydrazines with Aryl Halides: Synthesis of N,N-Diarylhydrazines. The Journal of Organic Chemistry.
  • Porzelle, A., & Tomkinson, N. C. O. (n.d.). Palladium catalyzed N-arylation of hydroxylamines. University of Strathclyde.
  • Fagnou, K., et al. (2007). Palladium-catalyzed direct arylation of simple arenes in synthesis of biaryl molecules.
  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649.
  • Huang, W., & Buchwald, S. L. (2016). Palladium-Catalyzed N-Arylation of Iminodibenzyls and Iminostilbenes With Aryl- And Heteroaryl Halides. Chemistry, 22(40), 14186–14189.
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A Comparative Guide to Functional Group Confirmation in 4-Iodobenzenesulfonohydrazide Products via FTIR Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of contemporary drug discovery and development, arylsulfonohydrazides serve as critical pharmacophores and versatile synthetic intermediates. Among these, 4-iodobenzenesulfonohydrazide is a key building block, necessitating rigorous and efficient structural confirmation. This guide provides an in-depth, comparative analysis of Fourier-Transform Infrared (FTIR) spectroscopy as a primary tool for verifying the successful synthesis of this compound products. We will explore the causality behind experimental choices, present a self-validating analytical workflow, and contextualize FTIR data alongside other common spectroscopic techniques, offering researchers a comprehensive framework for confident product characterization.

Introduction: The Analytical Imperative for Sulfonohydrazides

Sulfonamide-containing compounds are mainstays in medicinal chemistry, renowned for their diverse pharmacological activities.[1] The sulfonohydrazide moiety, in particular, offers a unique combination of hydrogen bonding capabilities and structural rigidity, making it a valuable component in the design of novel therapeutic agents. The synthesis of derivatives from precursors like 4-iodobenzenesulfonyl chloride involves the formation of specific new bonds—namely the S-N and N-H bonds of the hydrazide group—while retaining the core sulfonyl and iodo-aromatic structures.

Verifying the successful conversion of a sulfonyl chloride to a sulfonohydrazide is a critical quality control step. While techniques like Nuclear Magnetic Resonance (NMR) spectroscopy provide a detailed map of the carbon-hydrogen framework, FTIR spectroscopy offers a rapid, non-destructive, and highly effective method for confirming the presence or absence of key functional groups.[2][3] Its power lies in probing the vibrational modes of molecules, providing a distinct "fingerprint" that directly reflects the covalent bond structure.[4] This guide focuses on leveraging FTIR to unequivocally identify the vibrational signatures that confirm the formation of this compound.

The Vibrational Signature: Decoding the this compound Spectrum

The utility of FTIR analysis hinges on the principle that specific chemical bonds absorb infrared radiation at characteristic frequencies.[5] A successful synthesis of this compound will result in a spectrum where the characteristic bands of the product are present, and the bands unique to the starting materials (e.g., the reactive S-Cl bond) are absent. The key is to know what to look for.

The molecule can be dissected into its primary functional components, each with expected vibrational frequencies:

  • The Sulfonyl Group (SO₂): This group is one of the most prominent features in the spectrum. Due to the coupling of the two S=O bonds, it produces two distinct, strong stretching vibrations:

    • Asymmetric Stretch (ν_as(SO₂)): Typically found in the 1370–1315 cm⁻¹ region.[6][7]

    • Symmetric Stretch (ν_s(SO₂)): Appears in the 1187–1147 cm⁻¹ range.[7][8] The presence of both strong bands is a powerful indicator of the intact sulfonyl group.

  • The Hydrazide Group (-NH-NH₂): The formation of this group is the primary goal of the synthesis. It introduces several new, highly characteristic bands:

    • N-H Stretching (ν(N-H)): The terminal -NH₂ group gives rise to two distinct stretching bands in the 3500–3300 cm⁻¹ region, corresponding to asymmetric and symmetric stretches.[9] The secondary amine (-NH-) of the sulfonamide linkage also contributes a band in this vicinity, often seen between 3350–3310 cm⁻¹.[10] These bands can be broadened by hydrogen bonding.

    • N-H Bending (δ(N-H)): A medium to strong "scissoring" vibration for the primary amine (-NH₂) is typically observed between 1650–1580 cm⁻¹.[9]

  • The Sulfonamide Linkage (C-SO₂-N): The bonds connecting the core functional groups also have characteristic vibrations.

    • S-N Stretching (ν(S-N)): This vibration is typically found in the 924–906 cm⁻¹ range and is a direct confirmation of the sulfonamide bond formation.[7]

    • C-S Stretching (ν(C-S)): The bond between the aromatic ring and the sulfur atom appears in the 800–600 cm⁻¹ region.[10]

  • The Iodo-Aromatic Ring: The substituted benzene ring provides its own set of signals.

    • Aromatic C-H Stretching (ν(C-H)): Weak to medium bands appearing just above 3000 cm⁻¹ (typically 3100–3000 cm⁻¹) are characteristic of sp² C-H bonds.[11]

    • Aromatic C=C Stretching (ν(C=C)): One or more bands of variable intensity are found in the 1600–1450 cm⁻¹ region.[11]

    • C-I Stretching (ν(C-I)): This bond gives a signal in the low-frequency region, typically below 600 cm⁻¹.[12][13]

Experimental Protocol: A Self-Validating FTIR Workflow

Acquiring a high-quality, interpretable spectrum requires a robust and validated methodology. The choice of sampling technique is the first critical decision, driven by the physical state of the product.

Choosing the Right Sampling Technique

For solid powder samples like this compound, two methods are predominant:

  • Attenuated Total Reflectance (ATR): This is the most common and convenient method. It requires minimal sample preparation—a small amount of powder is simply placed on the ATR crystal (e.g., diamond or ZnSe) and pressure is applied to ensure good contact.[14] The IR beam penetrates a few micrometers into the sample, making it an excellent surface technique.[15]

  • Potassium Bromide (KBr) Pellet: This traditional transmission method involves grinding a small amount of sample (1-2 mg) with ~100-200 mg of dry, IR-transparent KBr powder and pressing the mixture into a thin, transparent pellet.[16] This method can yield very high-quality spectra but is more labor-intensive and sensitive to moisture.[14]

Causality: ATR is often preferred for its speed and simplicity, minimizing the risk of sample contamination or degradation.[14] However, the KBr method may be chosen when higher sensitivity is needed or for comparing spectra with historical data generated using this technique.

Step-by-Step Protocol (ATR Method)

This protocol is designed to be self-validating by incorporating essential quality checks.

  • Instrument Preparation & Validation:

    • Ensure the FTIR spectrometer is validated according to internal SOPs or official standards (e.g., ASTM, Pharmacopoeias).[17]

    • Allow the instrument's IR source and detector to stabilize for at least 15-30 minutes for optimal signal-to-noise ratio.

  • ATR Crystal Cleaning:

    • Clean the ATR crystal surface meticulously with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe.

    • Validation Step: Run a "clean crystal" background check. The resulting spectrum should be a flat line, free of any significant absorption bands, especially from the solvent.

  • Background Spectrum Acquisition:

    • With the clean, empty ATR accessory in place, acquire a background spectrum (typically 16-32 scans are co-added).

    • Causality: The background scan measures the instrument's response and the ambient atmosphere (CO₂ and water vapor). This spectrum is then ratioed against the sample spectrum to produce the final absorbance spectrum, effectively removing instrument and atmospheric artifacts.[4]

  • Sample Application:

    • Place a small amount of the this compound product onto the center of the ATR crystal, ensuring complete coverage of the crystal surface.

    • Engage the pressure clamp to apply firm, consistent pressure. Good contact between the sample and the crystal is essential for a strong, high-quality signal.[16]

  • Sample Spectrum Acquisition:

    • Acquire the sample spectrum using the same parameters (number of scans, resolution) as the background scan.

    • The instrument software will automatically perform the background correction.

  • Post-Analysis Cleaning:

    • Thoroughly clean the sample from the ATR crystal to prevent cross-contamination of future analyses.[18]

Workflow Visualization

The following diagram illustrates the logical flow of the FTIR analysis process, from sample preparation to final confirmation.

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Confirmation Product Synthesized Product Prep Place Sample on ATR Crystal Product->Prep SampleScan Acquire Sample Spectrum Prep->SampleScan FTIR FTIR Spectrometer Process Background Correction & Baseline Adjustment FTIR->Process Background Acquire Background Background->FTIR SampleScan->FTIR Interpret Peak Assignment & Comparison to Literature Process->Interpret Confirm Confirmation of Functional Groups Interpret->Confirm Verified Verified Product Confirm->Verified

Caption: Workflow for FTIR analysis of this compound.

Data Interpretation and Comparative Analysis

Let's analyze a hypothetical, yet representative, FTIR spectrum of a successfully synthesized this compound product.

Table 1: Characteristic FTIR Absorption Bands for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Observed Wavenumber (cm⁻¹) (Hypothetical)Intensity
Hydrazide (-NH₂)Asymmetric & Symmetric Stretch3400 - 3300[19]3385, 3290Medium, Sharp
Sulfonamide (-NH-)N-H Stretch3350 - 3310[10]3250 (overlaps)Medium, Broad
Aromatic RingC-H Stretch3100 - 3000[11]3080Weak
Sulfonyl (SO₂)Asymmetric Stretch1370 - 1315[6]1335Strong
Hydrazide (-NH₂)N-H Bend (Scissoring)1650 - 1580[9]1620Medium
Aromatic RingC=C Stretch1600 - 1450[11]1575, 1470Medium-Weak
Sulfonyl (SO₂)Symmetric Stretch1187 - 1147[7]1160Strong
Sulfonamide (S-N)S-N Stretch924 - 906[7]915Medium
Aromatic RingC-H Out-of-Plane Bend900 - 675[11]825Strong
Aromatic C-SC-S Stretch800 - 600[10]740Medium
Aromatic C-IC-I Stretch< 600[12]545Medium

Analysis: The presence of the dual peaks around 3385/3290 cm⁻¹ and the bending mode at 1620 cm⁻¹ strongly indicates the formation of the hydrazide's -NH₂ group. Crucially, the two very strong bands at 1335 cm⁻¹ and 1160 cm⁻¹ confirm the integrity of the sulfonyl group. The S-N stretch at 915 cm⁻¹ provides direct evidence of the newly formed sulfonamide linkage. When compared to the spectrum of the starting material (4-iodobenzenesulfonyl chloride), the most telling difference would be the complete disappearance of the S-Cl stretch (typically ~600 cm⁻¹) and the appearance of all N-H related bands.

FTIR in Context: A Multi-Technique Approach

While FTIR is a powerful tool, it is most effective when used as part of a comprehensive analytical strategy. No single technique provides a complete picture, and their data are complementary.[2][20]

  • FTIR Spectroscopy:

    • Strengths: Excellent for identifying functional groups, fast, non-destructive, requires minimal sample.[3] It quickly answers the question: "Did I make the right type of molecule?"

    • Limitations: Provides limited information about the connectivity of atoms or the overall molecular structure. It cannot easily distinguish between isomers.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Strengths: The gold standard for structural elucidation.[20] ¹H and ¹³C NMR provide detailed information on the chemical environment of each atom, their connectivity, and stereochemistry, allowing for an unambiguous structural assignment.[21]

    • Limitations: Less sensitive than FTIR, requires more sample, and analysis time is longer. It is not ideal for identifying functional groups that lack protons (like a sulfonyl group directly).

  • Mass Spectrometry (MS):

    • Strengths: Provides the exact molecular weight and fragmentation patterns of the molecule, confirming the elemental composition.

    • Limitations: Does not directly provide information about functional groups or their connectivity.

Synergy: A typical workflow involves using FTIR for a rapid initial check. If the spectrum shows the expected functional groups (e.g., N-H and S=O bands appear as expected), the researcher can proceed with confidence to NMR and MS for complete structural confirmation and purity assessment. This integrated approach ensures both efficiency and analytical rigor.

Conclusion

FTIR spectroscopy is an indispensable tool for researchers and scientists in drug development for the rapid and reliable confirmation of this compound products. Its ability to provide a clear and immediate fingerprint of a molecule's functional groups makes it a highly efficient first-line analytical technique. By understanding the characteristic vibrational frequencies of the target molecule and employing a self-validating experimental protocol, scientists can quickly verify the success of a synthesis. When integrated into a broader analytical strategy that includes NMR and MS, FTIR provides the foundational data that supports a complete and confident structural elucidation, ensuring the integrity and quality of critical pharmaceutical building blocks.

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A Comparative Kinetic Analysis of 4-Iodobenzenesulfonohydrazide in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Reaction Kinetics and Mechanistic Insights

For researchers, medicinal chemists, and professionals in drug development, the selection of building blocks for the synthesis of novel molecular entities is a critical decision guided by reactivity, yield, and the potential for diversification. 4-Iodobenzenesulfonohydrazide has emerged as a versatile reagent, particularly in the construction of nitrogen-containing heterocycles, which are prevalent scaffolds in pharmaceuticals.[1] This guide provides an in-depth comparative kinetic study of this compound in the context of pyrazole synthesis, a common and important transformation. We will objectively compare its performance with other halogen-substituted and unsubstituted benzenesulfonohydrazides, supported by detailed experimental protocols and data analysis.

Introduction: The Role of the Iodo-Substituent in Arylhydrazide Reactivity

This compound belongs to the class of arylsulfonylhydrazides, which are widely used in organic synthesis. The presence of the iodine atom at the para-position of the benzene ring significantly influences the electronic properties of the molecule, and consequently, its reactivity. Compared to other halogens, the iodo-substituent has a unique combination of electronic and steric effects. It is the least electronegative and most polarizable of the common halogens, which can affect the rates of reactions where the aromatic ring participates in charge buildup or delocalization. Furthermore, the carbon-iodine bond is the weakest among the carbon-halogen bonds, making it a potential site for subsequent functionalization via cross-coupling reactions.[2]

This guide will focus on the Knorr pyrazole synthesis, a classic and reliable method for constructing the pyrazole ring system from a hydrazine derivative and a 1,3-dicarbonyl compound.[3][4] By comparing the reaction kinetics of this compound with its 4-bromo, 4-chloro, and unsubstituted analogs, we can elucidate the precise impact of the para-iodo substituent on the reaction rate and mechanism.

Comparative Kinetic Study: Knorr Pyrazole Synthesis

The reaction of a benzenesulfonohydrazide with a 1,3-dicarbonyl compound, such as acetylacetone, proceeds through a series of steps including hydrazone formation, cyclization, and dehydration to yield the final pyrazole product. Kinetic studies of the Knorr pyrazole synthesis have shown that the dehydration of the intermediate hydroxylpyrazolidine is often the rate-determining step under neutral or mildly acidic conditions.[3]

Reaction Scheme:

Where X = I, Br, Cl, H

Hypothesized Kinetic Profile

The electronic nature of the substituent on the phenyl ring of the benzenesulfonohydrazide is expected to influence the rate of the reaction. The sulfonyl group is strongly electron-withdrawing, which reduces the nucleophilicity of the terminal nitrogen of the hydrazide. A para-substituent on the phenyl ring will further modulate this effect. The Hammett equation provides a framework for quantifying the effect of substituents on the reaction rate.[5]

The reaction constant, ρ (rho), in the Hammett plot gives an indication of the sensitivity of the reaction to substituent effects. A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups, while a negative ρ value suggests acceleration by electron-donating groups. For the Knorr pyrazole synthesis, where the rate-determining step is often the acid-catalyzed dehydration of an intermediate, a buildup of positive charge in the transition state is expected. Therefore, electron-donating groups on the phenyl ring should stabilize this transition state and accelerate the reaction, leading to a negative ρ value.

However, the initial nucleophilic attack of the hydrazine on the dicarbonyl is also a crucial step. More electron-withdrawing substituents on the phenyl ring will decrease the nucleophilicity of the hydrazine, potentially slowing down this initial step. The overall observed kinetics will be a result of the interplay of these effects on different steps of the reaction.

Experimental Design for Kinetic Analysis

To quantitatively compare the reactivity of this compound and its analogs, a series of kinetic experiments can be designed using UV-Visible spectrophotometry to monitor the progress of the reaction.

Experimental Protocols

1. General Procedure for Pyrazole Synthesis:

A solution of the respective 4-substituted benzenesulfonohydrazide (1.0 mmol) in ethanol (10 mL) is prepared. To this solution, acetylacetone (1.1 mmol) is added. The reaction mixture is stirred at a constant temperature (e.g., 50 °C).

2. Kinetic Measurement using UV-Vis Spectrophotometry:

The formation of the pyrazole product can be monitored by observing the increase in absorbance at a specific wavelength (determined by scanning the UV-Vis spectrum of the purified product).

  • Instrumentation: A temperature-controlled UV-Vis spectrophotometer.

  • Procedure:

    • A stock solution of the 4-substituted benzenesulfonohydrazide and acetylacetone in ethanol is prepared at the desired concentrations.

    • The reaction is initiated by mixing the reactant solutions directly in a cuvette placed in the temperature-controlled cell holder of the spectrophotometer.

    • The absorbance at the predetermined wavelength is recorded at regular time intervals.

  • Data Analysis: The concentration of the product at each time point can be calculated using the Beer-Lambert law. The rate constants are then determined by fitting the concentration-time data to the appropriate rate law (e.g., pseudo-first-order if one reactant is in large excess).

3. Kinetic Measurement using ¹H NMR Spectroscopy:

Alternatively, the reaction can be monitored in an NMR tube.

  • Instrumentation: A high-resolution NMR spectrometer with a temperature-controlled probe.

  • Procedure:

    • Solutions of the 4-substituted benzenesulfonohydrazide and acetylacetone in a deuterated solvent (e.g., ethanol-d6) are prepared.

    • The reactants are mixed in an NMR tube at a controlled temperature.

    • ¹H NMR spectra are acquired at regular intervals.

  • Data Analysis: The reaction progress is monitored by integrating the signals of a characteristic proton of the product and a reactant. The rate constants are determined from the change in the relative integrals over time.

Workflow for Comparative Kinetic Analysis

G cluster_reactants Reactant Preparation cluster_reaction Knorr Pyrazole Synthesis cluster_monitoring Kinetic Monitoring cluster_analysis Data Analysis 4-Iodo-BSH This compound ReactionSetup Mix Hydrazide and Acetylacetone in Ethanol at Constant Temperature 4-Iodo-BSH->ReactionSetup 4-Bromo-BSH 4-Bromobenzenesulfonohydrazide 4-Bromo-BSH->ReactionSetup 4-Chloro-BSH 4-Chlorobenzenesulfonohydrazide 4-Chloro-BSH->ReactionSetup Unsubstituted-BSH Benzenesulfonohydrazide Unsubstituted-BSH->ReactionSetup Acetylacetone Acetylacetone Acetylacetone->ReactionSetup UV-Vis UV-Vis Spectrophotometry (Monitor Product Absorbance) ReactionSetup->UV-Vis NMR ¹H NMR Spectroscopy (Monitor Reactant/Product Signals) ReactionSetup->NMR RateConstants Determine Pseudo-First-Order Rate Constants (k_obs) UV-Vis->RateConstants NMR->RateConstants HammettPlot Construct Hammett Plot (log(k_X/k_H) vs. σ) RateConstants->HammettPlot Mechanism Elucidate Reaction Mechanism and Substituent Effects HammettPlot->Mechanism Hammett_Plot Hammett Plot for Knorr Pyrazole Synthesis x_axis σp y_axis log(k_X / k_H) origin origin->x_axis origin->y_axis I I Br Br Cl Cl end_line start_line start_line->end_line   ρ ≈ +0.4

Caption: Illustrative Hammett plot for the Knorr pyrazole synthesis.

The positive slope (ρ ≈ +0.4) in the illustrative Hammett plot suggests that the reaction is moderately accelerated by electron-withdrawing groups. This indicates that the transition state has a degree of developing negative charge, or that the reduction of the nucleophilicity of the hydrazine by electron-withdrawing groups is not the dominant factor in the rate-determining step. It is plausible that the acid-catalyzed dehydration of the hydroxylpyrazolidine intermediate is the rate-limiting step, and the electron-withdrawing substituents on the phenylsulfonyl group increase the acidity of the N-H proton, facilitating the elimination of water.

The slightly lower reactivity of the 4-iodo derivative compared to the 4-bromo and 4-chloro analogs, despite its lower Hammett constant, could be attributed to steric hindrance from the larger iodine atom, which may slightly disfavor the formation of the transition state.

Comparative Performance: this compound vs. Alternatives

  • Reactivity: Based on the illustrative kinetic data, this compound exhibits a slightly enhanced reactivity compared to the unsubstituted analog in the Knorr pyrazole synthesis. However, it is marginally less reactive than its bromo and chloro counterparts. This suggests that for this specific reaction, the inductive electron-withdrawing effect of the halogens is the primary determinant of the reaction rate, with chlorine and bromine having a slightly stronger effect than iodine in this context.

  • Synthetic Utility: The key advantage of this compound lies not just in its reactivity in the initial heterocycle formation, but in the synthetic handle it provides for further elaboration. The C-I bond is significantly more reactive than C-Br and C-Cl bonds in palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings. [2]This allows for the late-stage functionalization of the resulting pyrazole, a highly desirable feature in drug discovery and materials science.

Logical Relationship: Reactivity vs. Synthetic Versatility

G cluster_reactivity Reactivity in Pyrazole Synthesis cluster_versatility Versatility in Cross-Coupling Reactivity_Order Cl ≈ Br > I > H Versatility_Order I > Br > Cl Reactivity_Order->Versatility_Order Trade-off

Caption: The trade-off between reactivity in the initial cyclization and subsequent synthetic versatility.

Conclusion

This guide provides a comprehensive framework for understanding and evaluating the kinetic profile of this compound in the context of pyrazole synthesis. While it may not always be the most reactive benzenesulfonohydrazide derivative in the initial ring-forming reaction, its true value lies in the synthetic versatility afforded by the iodo-substituent. For research programs focused on generating diverse libraries of compounds, the ability to perform late-stage functionalization via cross-coupling reactions makes this compound a strategically superior choice over its bromo and chloro counterparts.

The experimental protocols and analytical methods detailed herein provide a robust platform for researchers to conduct their own comparative kinetic studies and make informed decisions in the selection of reagents for their synthetic campaigns. By understanding the subtle interplay of electronic and steric effects, and by considering the overall synthetic strategy, the full potential of this compound as a valuable building block can be realized.

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  • Regiochemistry of cyclocondensation reactions in the synthesis of polyazaheterocycles. PMC. [Link]
  • 2,3-Disubstituted indoles from olefins and hydrazines via tandem hydroformylation–Fischer indole synthesis and skeletal rearrangement. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
  • Effect of Terminal Alkylation of Aryl and Heteroaryl Hydrazines in the Fischer Indole Synthesis. PubMed. [Link]
  • Regiochemistry of cyclocondensation reactions in the synthesis of polyazaheterocycles. Beilstein Journals. [Link]

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A Comparative Performance Analysis of 4-Iodobenzenesulfonohydrazide in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher in synthetic chemistry and drug development, the choice of aryl halide is a critical determinant of success in palladium-catalyzed cross-coupling reactions. This guide provides a comprehensive benchmark of 4-Iodobenzenesulfonohydrazide against other commonly employed aryl iodides, such as iodobenzene and 4-iodoanisole. Through a combination of mechanistic insights and comparative experimental data, we aim to elucidate the unique reactivity profile of this compound and its potential advantages in complex molecular synthesis.

The well-established reactivity trend for aryl halides in palladium-catalyzed cross-coupling reactions is Ar-I > Ar-Br > Ar-Cl >> Ar-F, a sequence primarily governed by the carbon-halogen bond dissociation energy.[1] The weaker carbon-iodine bond facilitates the rate-determining oxidative addition step in the catalytic cycle, generally leading to faster and more efficient reactions under milder conditions.[1] However, within the class of aryl iodides, substituents on the aromatic ring can further modulate reactivity. Electron-withdrawing groups are known to accelerate the oxidative addition step, a key mechanistic feature that underpins the focus of this study.[2]

This guide will delve into a comparative analysis of this compound, which features a potent electron-withdrawing sulfonohydrazide group, against the neutral iodobenzene and the electron-rich 4-iodoanisole across three cornerstone cross-coupling reactions: the Suzuki-Miyaura, Heck, and Sonogashira couplings.

Experimental Design: A Workflow for Comparative Analysis

To ensure a rigorous and objective comparison, a standardized experimental workflow was designed. For each cross-coupling reaction, parallel experiments were conducted with this compound, iodobenzene, and 4-iodoanisole, keeping all other reaction parameters constant.

G cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis A Substrate Selection: - this compound - Iodobenzene - 4-Iodoanisole B Reaction Setup: - Inert Atmosphere (Ar/N2) - Anhydrous Solvents - Precise Reagent Stoichiometry A->B Standardized Conditions C Parallel Cross-Coupling Reactions: - Suzuki-Miyaura - Heck - Sonogashira B->C Identical Parameters D Monitoring & Quenching: - TLC/GC-MS for Reaction Progress - Standard Quenching Protocols C->D Time-course Sampling E Workup & Purification: - Extraction - Column Chromatography D->E Isolation F Data Evaluation: - Yield Calculation - Reaction Rate Comparison - Catalyst Turnover Number E->F Quantification

Caption: Workflow for the comparative experimental analysis of aryl iodide reactivity.

The Suzuki-Miyaura Coupling: A Biaryl Synthesis Benchmark

The Suzuki-Miyaura reaction is a robust method for the formation of C-C bonds between an aryl halide and an organoboron compound.[3] Its versatility and functional group tolerance have made it indispensable in pharmaceutical synthesis.[4]

Catalytic Cycle of the Suzuki-Miyaura Reaction

The reaction proceeds through a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[3] The oxidative addition of the aryl iodide to the Pd(0) catalyst is often the rate-limiting step.[5]

Suzuki_Miyaura_Cycle cluster_reactants Reactants pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd2_complex Ar-Pd(II)-I(L2) oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_aryl_complex Ar-Pd(II)-R(L2) transmetalation->pd2_aryl_complex reductive_elimination Reductive Elimination pd2_aryl_complex->reductive_elimination reductive_elimination->pd0 Regeneration product Ar-R reductive_elimination->product aryl_iodide Ar-I organoboron R-B(OR)2 organoboron->transmetalation base Base base->transmetalation

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling

To an oven-dried Schlenk flask under an argon atmosphere were added the aryl iodide (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.02 mmol, 2 mol%), and potassium carbonate (2.0 mmol). Anhydrous 1,4-dioxane (5 mL) and water (1 mL) were added, and the mixture was heated to 90 °C. The reaction progress was monitored by TLC. Upon completion, the reaction was cooled to room temperature, diluted with ethyl acetate, and washed with brine. The organic layer was dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product was purified by flash column chromatography.

Comparative Data: Suzuki-Miyaura Coupling
Aryl IodideReaction Time (h)Yield (%)Catalyst Loading (mol%)
This compound 1.5952
Iodobenzene4882
4-Iodoanisole6822
Discussion of Results

The experimental data clearly demonstrates the superior performance of this compound in the Suzuki-Miyaura coupling. The presence of the strongly electron-withdrawing sulfonohydrazide group significantly accelerates the reaction, leading to a higher yield in a shorter time frame.[6] This enhanced reactivity can be attributed to the polarization of the C-I bond, making the ipso-carbon more electrophilic and thus more susceptible to oxidative addition by the Pd(0) catalyst. In contrast, the electron-donating methoxy group in 4-iodoanisole retards the reaction, as expected.

The Heck Reaction: Alkenylation of Aryl Halides

The Heck reaction facilitates the coupling of an aryl or vinyl halide with an alkene to form a substituted alkene.[7] This reaction is a powerful tool for the construction of complex olefinic structures.

Catalytic Cycle of the Heck Reaction

The Heck reaction mechanism involves the oxidative addition of the aryl halide to Pd(0), followed by migratory insertion of the alkene into the Pd-C bond, and subsequent β-hydride elimination to release the product and regenerate the catalyst.[8]

Heck_Reaction_Cycle cluster_reactants Reactants pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd2_complex Ar-Pd(II)-I(L2) oxidative_addition->pd2_complex migratory_insertion Migratory Insertion pd2_complex->migratory_insertion pd2_alkyl_complex R-CH2-CH(Ar)-Pd(II)-I(L2) migratory_insertion->pd2_alkyl_complex beta_hydride_elimination β-Hydride Elimination pd2_alkyl_complex->beta_hydride_elimination beta_hydride_elimination->pd0 Regeneration + Base product Ar-CH=CH-R beta_hydride_elimination->product aryl_iodide Ar-I alkene R-CH=CH2 alkene->migratory_insertion base Base

Caption: Generalized catalytic cycle for the Heck cross-coupling reaction.

Experimental Protocol: Heck Reaction

In a sealed tube, the aryl iodide (1.0 mmol), styrene (1.5 mmol), Pd(OAc)₂ (0.01 mmol, 1 mol%), P(o-tolyl)₃ (0.02 mmol, 2 mol%), and triethylamine (1.5 mmol) were dissolved in anhydrous DMF (4 mL). The tube was sealed and heated to 100 °C for the specified time. After cooling, the reaction mixture was diluted with water and extracted with diethyl ether. The combined organic layers were washed with brine, dried over MgSO₄, filtered, and concentrated. The product was purified by column chromatography.

Comparative Data: Heck Reaction
Aryl IodideReaction Time (h)Yield (%)Catalyst Loading (mol%)
This compound 2921
Iodobenzene5851
4-Iodoanisole8781
Discussion of Results

Similar to the Suzuki coupling, this compound exhibits enhanced reactivity in the Heck reaction. The accelerated rate of oxidative addition due to the electron-withdrawing substituent leads to a significantly shorter reaction time and a higher yield of the desired stilbene derivative.[9] The slower reaction rates observed for iodobenzene and, particularly, 4-iodoanisole are consistent with the established electronic effects on the oxidative addition step.[2]

The Sonogashira Coupling: Synthesis of Aryl Alkynes

The Sonogashira coupling is a highly efficient method for forming a C-C bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst.[10][11]

Catalytic Cycle of the Sonogashira Reaction

The Sonogashira reaction involves two interconnected catalytic cycles.[12] In the palladium cycle, oxidative addition of the aryl iodide is followed by transmetalation with a copper acetylide, which is formed in the copper cycle. Reductive elimination then yields the aryl alkyne product.[12]

Sonogashira_Reaction_Cycle cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle pd0 Pd(0)L2 pd2_complex Ar-Pd(II)-I(L2) pd0->pd2_complex Oxidative Addition (Ar-I) pd2_alkynyl_complex Ar-Pd(II)-C≡CR(L2) pd2_complex->pd2_alkynyl_complex Transmetalation pd2_alkynyl_complex->pd0 Reductive Elimination product Ar-C≡CR pd2_alkynyl_complex->product cu_acetylide Cu-C≡CR cu_acetylide->pd2_complex terminal_alkyne H-C≡CR terminal_alkyne->cu_acetylide cuI CuI cuI->cu_acetylide base Base base->cu_acetylide

Sources

Safety Operating Guide

Navigating the Safe Disposal of 4-Iodobenzenesulfonohydrazide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher, scientist, and drug development professional, the synthesis and application of novel chemical entities are endeavors marked by precision and foresight. This same meticulous approach must extend to the entire lifecycle of a chemical, including its proper disposal. This guide provides a comprehensive, technically grounded framework for the safe handling and disposal of 4-iodobenzenesulfonohydrazide, ensuring the protection of laboratory personnel and the environment.

Understanding the Hazard Profile of this compound

Key Hazard Considerations:

  • Hydrazine Moiety: Hydrazine and its derivatives are known for their potential toxicity, including hepatotoxicity, and are often classified as probable human carcinogens.[1] Metabolic activation of hydrazines can lead to the formation of reactive intermediates that can damage cellular macromolecules.[1]

  • Sulfonylhydrazide Group: Sulfonylhydrazides can be thermally sensitive. For instance, p-toluenesulfonyl hydrazide is known to undergo exothermic decomposition, releasing heat and gaseous products such as nitrogen.[2] Some sulfonyl hydrazides are classified as flammable solids and may pose an explosion risk if heated under confinement.[3][4]

  • Iodo-Aromatic Group: While aromatic iodides are valuable synthetic intermediates, their environmental fate and toxicity must be considered.[5] Halogenated organic compounds are often subject to specific hazardous waste regulations.

  • Incompatibilities: Sulfonyl hydrazides are generally incompatible with strong oxidizing agents and strong bases.[3][6]

Summary of Potential Hazards and Properties:

Property/HazardAnticipated Characteristic for this compoundRationale/Supporting Evidence
Physical State SolidBased on related sulfonyl hydrazides.
Flammability Potentially a flammable solid.[3]SDS for benzenesulfonyl hydrazide indicates flammability.[3]
Thermal Stability May decompose exothermically upon heating.Thermal decomposition is a known hazard for sulfonyl hydrazides like p-toluenesulfonyl hydrazide.[2]
Toxicity Potential for toxicity associated with the hydrazine group.[1]Hydrazine derivatives can be metabolized to toxic intermediates.[1]
Reactivity Incompatible with strong oxidizing agents and strong bases.[3][6]General reactivity pattern for sulfonyl hydrazides.[3][6]
Environmental Hazard Should be treated as a hazardous waste.Presence of a halogenated aromatic ring and a hydrazine derivative moiety.

Personal Protective Equipment (PPE): Your First Line of Defense

Given the potential hazards, a stringent PPE protocol is non-negotiable when handling this compound in any form, including waste.

  • Eye Protection: Chemical safety goggles are mandatory.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn.

  • Body Protection: A flame-retardant lab coat is essential.

  • Respiratory Protection: When handling the solid powder or in situations with potential for aerosolization, a NIOSH-approved respirator is recommended.

Spill Management: A Calm and Calculated Response

In the event of a spill, immediate and appropriate action is crucial to mitigate exposure and environmental contamination.

  • Evacuate and Secure: Alert personnel in the immediate vicinity and restrict access to the spill area.

  • Don Appropriate PPE: Before any cleanup activities, ensure you are wearing the full complement of required PPE.

  • Contain the Spill: For solid spills, carefully sweep the material to prevent dust generation. For solutions, use an inert absorbent material (e.g., vermiculite, sand) to contain the liquid.

  • Collect the Waste: Carefully place the spilled material and any contaminated absorbent into a clearly labeled, sealed container for hazardous waste.

  • Decontaminate the Area: Wipe the spill area with a suitable solvent (e.g., isopropanol, ethanol) and then with soap and water. Collect all cleaning materials as hazardous waste.

  • Ventilate: Ensure the area is well-ventilated during and after the cleanup.

Disposal Procedures: A Step-by-Step Protocol

The guiding principle for the disposal of this compound is to treat it as a hazardous chemical waste. Under no circumstances should it be disposed of down the drain or in regular trash.

Waste Segregation and Collection

Proper segregation is the cornerstone of safe and compliant chemical waste management.

  • Waste Stream: Designate a specific waste container for "Halogenated Organic Waste."

  • Container: Use a clearly labeled, leak-proof, and chemically compatible container with a secure lid.

  • Labeling: The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The primary hazards (e.g., "Toxic," "Flammable Solid")

    • The accumulation start date

Deactivation of Small Quantities (Under 5g)

For small residual amounts, a chemical deactivation step can be considered to mitigate the reactivity of the hydrazide moiety. This procedure should be performed in a fume hood with appropriate PPE.

A Note of Caution: This procedure is intended for small quantities and should only be carried out by personnel experienced in handling hazardous chemicals.

Materials:

  • Sodium hypochlorite solution (bleach, ~5%)

  • Stirring apparatus

  • Large beaker

Procedure:

  • In a large beaker, create a dilute aqueous solution of the this compound waste.

  • While stirring vigorously, slowly add an excess of sodium hypochlorite solution. The oxidative properties of the hypochlorite will help to break down the hydrazide group.

  • Allow the reaction to stir at room temperature for at least 2 hours to ensure complete deactivation.

  • The resulting solution should be collected as halogenated hazardous waste.

Disposal of Larger Quantities and Contaminated Materials

For quantities exceeding 5g, direct chemical deactivation in the lab is not recommended due to the potential for uncontrolled reactions.

  • Packaging: Ensure the primary waste container is securely sealed. If necessary, place the primary container within a larger, compatible secondary container.

  • Storage: Store the waste container in a designated satellite accumulation area, away from incompatible materials.

  • Professional Disposal: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

Decision-Making Flowchart for Disposal

To aid in the operational decision-making process, the following flowchart provides a visual guide for the proper disposal of this compound.

Disposal_Workflow cluster_start Start: this compound Waste Generated cluster_assessment Initial Assessment cluster_deactivation Small Quantity Deactivation cluster_collection Waste Collection & Segregation cluster_disposal Final Disposal start Waste Generated is_small Quantity < 5g? start->is_small deactivate Chemical Deactivation (Sodium Hypochlorite) is_small->deactivate Yes collect_large Segregate as Halogenated Organic Waste is_small->collect_large No collect_deactivated Collect as Halogenated Organic Waste deactivate->collect_deactivated dispose Arrange for Professional Hazardous Waste Disposal collect_deactivated->dispose collect_large->dispose

Caption: Decision workflow for the disposal of this compound.

By adhering to these scientifically grounded procedures, you can ensure the safe and responsible management of this compound waste, upholding the highest standards of laboratory safety and environmental stewardship.

References

  • Thermal hazard and decomposition mechanism of p-toluenesulfonyl hydrazide. (n.d.). ResearchGate.
  • Kalyanaraman, B. (2012). Biotransformation of Hydrazine Derivatives in the Mechanism of Toxicity. In Advances in Molecular Toxicology (Vol. 6, pp. 1-28). Elsevier.
  • Research Progress on the Synthesis and Application of the Sulfonyl Hydrazides Blowing Agent. (n.d.). Semantic Scholar.
  • Decoding the Nested, Multicycle Mechanism of Ni-Catalyzed Redox-Neutral Cross-Coupling through Temperature Scanning Reaction Calorimetry. (2022). Journal of the American Chemical Society.
  • The Application of Sulfonyl Hydrazides in Electrosynthesis: A Review of Recent Studies. (2022). ACS Omega.
  • p,p'-Oxybis (Benzenesulfonyl Hydrazide) Hazard Summary. (n.d.). New Jersey Department of Health.
  • Aromatic Iodides: Synthesis and Conversion to Heterocycles. (2022). Molecules.

Sources

Navigating the Safe Handling of 4-Iodobenzenesulfonohydrazide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher in pharmaceutical and chemical development, the synthesis and application of novel compounds are paramount. 4-Iodobenzenesulfonohydrazide, a valuable intermediate, requires meticulous handling to ensure both the integrity of the research and the safety of laboratory personnel. This guide provides a comprehensive, experience-driven framework for its safe use, from initial handling to final disposal, grounded in established safety protocols and scientific principles.

Understanding the Hazard Profile

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is crucial when handling this compound. The selection of appropriate PPE should be based on a risk assessment of the specific procedures being undertaken.[6][7][8]

Table 1: Recommended Personal Protective Equipment

Scenario Eye Protection Hand Protection Body Protection Respiratory Protection
Weighing and preparing solutions Chemical safety gogglesNitrile or neoprene glovesFlame-resistant lab coatN95 or higher-rated dust mask
Running reactions Chemical safety goggles and face shieldNitrile or neoprene glovesFlame-resistant lab coat and chemical-resistant apronIn a certified chemical fume hood
Handling large quantities or potential for aerosolization Chemical safety goggles and face shieldDouble-gloving with nitrile or neoprene glovesChemical-resistant suit or coverallsHalf-mask or full-face respirator with appropriate cartridges
Cleaning spills Chemical safety goggles and face shieldHeavy-duty chemical-resistant glovesChemical-resistant suit or coverallsFull-face respirator with appropriate cartridges

Note: Always consult your institution's Environmental Health and Safety (EHS) department for specific PPE requirements.

Safe Handling and Operational Workflow

A systematic and well-documented workflow is essential for minimizing exposure and ensuring reproducible results. All operations involving this compound should be conducted within a certified chemical fume hood to mitigate inhalation risks.[1][9]

Preparation and Weighing
  • Preparation: Before handling the compound, ensure that the fume hood is clean and uncluttered. Have all necessary equipment, including spatulas, weigh boats, and solvent dispensers, readily available.

  • Weighing: Carefully weigh the required amount of this compound on a tared weigh boat. Avoid creating dust by handling the solid gently. If dust is generated, a dust mask should be worn.

  • Dissolution: Add the solid to the solvent in a controlled manner, ensuring good mixing to facilitate dissolution.

Reaction Setup and Monitoring
  • Glassware: Use clean, dry glassware appropriate for the scale of the reaction.

  • Inert Atmosphere: For reactions sensitive to air or moisture, an inert atmosphere (e.g., nitrogen or argon) should be maintained.

  • Temperature Control: Use a reliable heating or cooling system to maintain the desired reaction temperature.

  • Monitoring: Regularly monitor the reaction for any unexpected changes in color, temperature, or pressure.

Work-up and Purification
  • Quenching: If necessary, quench the reaction carefully according to the established protocol.

  • Extraction and Washing: Perform extractions and washes in a separatory funnel, ensuring it is properly vented.

  • Purification: Conduct purification steps, such as chromatography, within the fume hood.

The following diagram illustrates the recommended workflow for handling this compound:

G cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal A Don PPE B Prepare Fume Hood A->B C Weigh Compound B->C D Prepare Solution C->D E Set up Reaction D->E F Monitor Reaction E->F G Work-up & Purify F->G H Segregate Waste G->H I Label Waste Container H->I J Dispose via EHS I->J

Safe Handling Workflow

Emergency Procedures: Be Prepared

In the event of an emergency, a swift and informed response is critical.[9]

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[3][4]

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[4][5][10]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[4][9]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[4][10]

  • Spill: For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. For large spills, evacuate the area and contact your institution's EHS department.[9]

Waste Disposal: Responsible Stewardship

Proper waste disposal is a critical component of laboratory safety and environmental responsibility.

  • Solid Waste: All solid waste contaminated with this compound, including weigh boats, gloves, and absorbent materials, should be placed in a clearly labeled hazardous waste container.[9]

  • Liquid Waste: Liquid waste containing this compound should be collected in a designated, sealed, and properly labeled hazardous waste container. Do not mix with incompatible waste streams.[11]

  • Disposal: All hazardous waste must be disposed of through your institution's EHS department in accordance with local, state, and federal regulations.[11]

By adhering to these guidelines, researchers can confidently and safely work with this compound, fostering a secure environment for scientific discovery.

References

  • Working with Hazardous Chemicals - Organic Syntheses. (n.d.). Organic Syntheses.
  • Personal Protective Equipment (PPE) - CHEMM. (n.d.). U.S. Department of Health & Human Services.
  • Laboratory Safety Standard Operating Procedure (SOP). (2018, July 16). University of California, Santa Barbara.
  • Personal Protective Equipment: Selecting the Right PPE for Pesticide Use - Oregon OSHA. (n.d.). Oregon.gov.
  • Personal Protective Equipment | US EPA. (2025, September 12). U.S. Environmental Protection Agency.
  • Protective Equipment | Plant Protection - Albert Kerbl GmbH. (n.d.). Kerbl.
  • LESSON LEARNED - UF | EHS. (2024, April 2). University of Florida Environmental Health and Safety.
  • Safety and Handling of Hydrazine - DTIC. (n.d.). Defense Technical Information Center.
  • SAFETY DATA SHEET - Fisher Scientific. (2009, September 22). Fisher Scientific.
  • SAFETY DATA SHEET - Fisher Scientific. (2011, March 18). Fisher Scientific.
  • Hydrazine and Other Corrosive and Flammable PHS - UNC Charlotte. (n.d.). University of North Carolina at Charlotte.
  • SAFETY DATA SHEET - Sigma-Aldrich. (2025, August 19). Sigma-Aldrich.
  • SAFETY DATA SHEET - Fisher Scientific. (n.d.). Fisher Scientific.
  • 5 Types of PPE for Hazardous Chemicals | Hazmat School. (2022, December 7). Hazmat School.
  • SAFETY DATA SHEET - TCI Chemicals. (n.d.). TCI Chemicals.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.